Photo-lysine-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H12N4O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-4,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i2D2 |
InChI Key |
UQYHYAIQUDDSLT-FMMSUUDPSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C1(N=N1)CN |
Canonical SMILES |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Photo-lysine-d2: Structure, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-lysine-d2 is a deuterated, photo-reactive amino acid analog of lysine (B10760008) designed for the in-vivo capture of protein-protein interactions.[1][2] By incorporating a diazirine moiety, a highly reactive carbene precursor, this molecule allows for the formation of covalent bonds with interacting partners upon UV irradiation.[3] The deuterium (B1214612) labeling offers the distinct advantage of a mass shift that can aid in mass spectrometry-based identification and quantification, setting it apart from its non-deuterated counterpart.[4] This guide provides a comprehensive overview of this compound, its chemical properties, and detailed protocols for its application in identifying and characterizing protein-protein interactions, with a particular focus on the readers of post-translational modifications (PTMs).
Chemical Structure and Properties
This compound, systematically named (2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid, is a synthetic amino acid that can be incorporated into proteins during translation.[4] The key structural features include a lysine backbone, a photo-activatable diazirine ring, and two deuterium atoms.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid | |
| Molecular Formula | C6H10D2N4O2 | |
| Molecular Weight | 174.20 g/mol | |
| Photo-activation Wavelength | ~365 nm |
Experimental Protocols
The primary application of this compound is in combination with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to identify and quantify protein-protein interactions.
Metabolic Labeling of Cells with this compound
This protocol outlines the incorporation of this compound into the proteome of cultured mammalian cells.
Materials:
-
Lysine and Arginine-deficient cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed fetal bovine serum (dFBS)
-
"Heavy" L-arginine (e.g., 13C6, 15N4)
-
"Light" L-arginine (12C6, 14N4)
-
This compound
-
"Light" L-lysine
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
Procedure:
-
Culture cells for at least five passages in lysine-deficient medium supplemented with either "heavy" or "light" arginine and the corresponding lysine analog ("heavy" condition: this compound; "light" condition: normal L-lysine). This establishes two cell populations with differentially labeled proteomes.
-
For the "heavy" labeled cells, supplement the medium with this compound at a concentration similar to that of normal lysine in standard media (approximately 0.8 mM).
-
For the "light" control cells, supplement the medium with normal L-lysine at the same concentration.
-
Monitor cell viability and growth to ensure that this compound is not cytotoxic.
-
Harvest cells from both "heavy" and "light" conditions for the crosslinking experiment.
In-vivo Photo-Crosslinking
This protocol describes the UV irradiation step to induce covalent bond formation between this compound and its interacting partners.
Materials:
-
Harvested cells from the metabolic labeling step
-
Phosphate-buffered saline (PBS)
-
UV lamp with an output of ~365 nm
Procedure:
-
Wash the harvested "heavy" and "light" cell pellets with ice-cold PBS to remove any remaining media.
-
Resuspend the cell pellets in PBS.
-
Place the cell suspension on a plate on ice.
-
Irradiate the cells with UV light (~365 nm) for a duration of 5-15 minutes. The optimal irradiation time should be determined empirically.
-
After irradiation, pellet the cells by centrifugation.
Protein Extraction, Enrichment, and Mass Spectrometry
This protocol details the steps for preparing the crosslinked proteins for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Affinity purification reagents (e.g., antibody-conjugated beads for immunoprecipitation of a target protein)
-
Digestion enzyme (e.g., Trypsin)
-
Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) columns for enrichment of crosslinked peptides.
-
Mass spectrometer
Procedure:
-
Lyse the "heavy" and "light" cell pellets separately using a suitable lysis buffer containing protease inhibitors.
-
Combine the lysates from the "heavy" and "light" populations at a 1:1 ratio based on total protein concentration.
-
(Optional) If a specific protein's interactome is being studied, perform affinity purification/immunoprecipitation for the protein of interest.
-
Denature, reduce, and alkylate the protein mixture.
-
Digest the proteins into peptides using an appropriate protease like trypsin.
-
Enrich for the crosslinked peptides using SCX or SEC. This step is crucial as crosslinked peptides are typically low in abundance.
-
Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to identify the crosslinked peptides and quantify the relative abundance of interacting proteins based on the "heavy" to "light" ratios.
Application in Elucidating Signaling Pathways: Identifying Histone PTM Readers
A significant application of Photo-lysine is the identification of "reader" proteins that recognize specific post-translational modifications on histones, thereby playing a crucial role in epigenetic regulation. The workflow for identifying readers of a specific histone mark, such as H3K4me3, is depicted below.
Conclusion
This compound is a powerful tool for the study of protein-protein interactions in a cellular context. Its ability to be metabolically incorporated into proteins and subsequently activated by UV light allows for the capture of transient and stable interactions that might be missed by other techniques. The inclusion of deuterium provides an additional layer of information for mass spectrometry-based quantification. The detailed protocols and workflows provided in this guide offer a framework for researchers to apply this technology to investigate complex biological systems, such as the intricate network of interactions that govern epigenetic regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 4. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Photo-Lysine-d2 Photo-Cross-Linking: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-cross-linking is a powerful technique for capturing transient and weak protein-protein interactions (PPIs) in their native cellular environment. The development of photoreactive amino acids has revolutionized this field by enabling the in vivo incorporation of a photo-activatable cross-linker directly into the protein backbone. This guide focuses on the principles and applications of photo-lysine-d2, a deuterated, lysine-based photoreactive amino acid that has emerged as a valuable tool for dissecting complex biological networks. Its unique properties, including metabolic incorporation and an isotopic signature, make it particularly well-suited for mass spectrometry-based proteomics workflows aimed at identifying protein interactomes and studying the effects of post-translational modifications (PTMs).
Core Principle of this compound Photo-Cross-Linking
The functionality of this compound is centered around a diazirine moiety, a small, three-membered ring containing two nitrogen atoms. This group is relatively stable in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light.
Mechanism of Action:
-
Metabolic Incorporation: this compound is designed as an analog of the natural amino acid lysine (B10760008). This structural similarity allows it to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of endogenous lysine. The deuterium (B1214612) labeling (d2) on the lysine backbone provides a unique mass signature for easy identification in mass spectrometry analysis, distinguishing it from endogenous lysine.[1][2][3][4]
-
Photoactivation: The diazirine ring within the incorporated this compound remains inert until it is irradiated with UV light, typically at a wavelength of 350-365 nm.[5] This wavelength is chosen to minimize damage to cellular components. Upon photoactivation, the diazirine ring loses a molecule of nitrogen (N2) and forms a highly reactive carbene intermediate.
-
Covalent Cross-Linking: The carbene intermediate is extremely short-lived and will rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds of interacting molecules, including proteins, nucleic acids, and other cellular components. This forms a stable, covalent bond, effectively "trapping" the interacting partners. The short lifetime of the carbene ensures that cross-linking is restricted to molecules in very close proximity to the this compound residue.
The deuterium labeling provides a +2 Da mass shift, which aids in the confident identification of this compound-containing peptides during mass spectrometry data analysis.
Quantitative Data
The efficiency and specificity of photo-cross-linking experiments are influenced by several factors. The following tables summarize key quantitative parameters associated with this compound and the diazirine chemistry.
| Parameter | Value | Reference / Notes |
| Chemical Formula | C₆H₈D₂N₄O₂ | |
| Molecular Weight | 172.19 g/mol | |
| Isotopic Signature | +2 Da (compared to photo-lysine) | |
| Photoactivation Wavelength | 350 - 365 nm | |
| Reactive Intermediate | Carbene | |
| Cross-Linking Radius | ~11 Å | |
| Quantum Yield | Not explicitly reported for this compound. Varies for different diazirine compounds. |
| Parameter | Description | Typical Values / Observations |
| Metabolic Incorporation Efficiency | The percentage of endogenous lysine replaced by this compound. | Can be near-complete with appropriate cell culture conditions (lysine-free media). |
| Cross-Linking Efficiency | The percentage of photoreactive amino acids that form a covalent cross-link upon photoactivation. | Highly variable, dependent on proximity to interacting partners, UV dose, and quenching by solvent. |
| Mass Shift upon Cross-Linking | The change in mass of a peptide due to the cross-linking reaction. | Dependent on the cross-linked partner. The remaining mass of the this compound after N2 loss is incorporated. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Metabolic Labeling of Mammalian Cells with this compound (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics. This protocol combines SILAC with this compound labeling.
Materials:
-
DMEM for SILAC (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆,¹⁵N₂-Lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates and flasks
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture Preparation: Culture mammalian cells of interest in regular DMEM supplemented with 10% FBS for at least two passages to ensure healthy growth.
-
SILAC Media Preparation:
-
"Light" Medium: Supplement lysine/arginine-deficient DMEM with 10% dFBS, "light" L-lysine, and "light" L-arginine at their normal concentrations.
-
"Heavy" Medium: Supplement lysine/arginine-deficient DMEM with 10% dFBS, "heavy" L-lysine, and "heavy" L-arginine.
-
-
Cell Adaptation:
-
Split the cells into two populations. Culture one population in the "Light" medium and the other in the "Heavy" medium.
-
Subculture the cells for at least 5-6 cell divisions to ensure >97% incorporation of the labeled amino acids.
-
-
This compound Incorporation:
-
For the experimental condition (e.g., "Heavy" labeled cells), replace the "Heavy" medium with lysine-free "Heavy" medium supplemented with this compound at a concentration of approximately 400 µM.
-
Incubate the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins. The "Light" labeled cells will serve as the control.
-
In-Cell UV Photo-Cross-Linking
Materials:
-
Cells cultured with this compound
-
Ice-cold PBS
-
UV lamp with a 365 nm wavelength output (e.g., Stratalinker or a dedicated LED array)
-
Cell scrapers
Protocol:
-
Cell Preparation:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Leave a thin layer of PBS on the cells to prevent them from drying out.
-
-
UV Irradiation:
-
Remove the lid of the culture plate.
-
Place the plate directly under the 365 nm UV lamp. The distance from the lamp to the cells should be minimized to ensure efficient cross-linking.
-
Irradiate the cells for 1-5 minutes. The optimal irradiation time should be determined empirically for each cell line and experimental setup.
-
-
Cell Harvesting:
-
Immediately after irradiation, aspirate the PBS.
-
Add ice-cold PBS and harvest the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for lysis and downstream analysis.
-
Immunoprecipitation of Cross-Linked Protein Complexes
This protocol describes the enrichment of a specific protein of interest and its cross-linked partners.
Materials:
-
Cross-linked cell pellet
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Magnetic rack
Protocol:
-
Cell Lysis:
-
Resuspend the cross-linked cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the cell lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads.
-
Aspirate the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Collect the eluate for subsequent analysis by SDS-PAGE and mass spectrometry.
-
Mass Spectrometry Analysis of Cross-Linked Peptides
Protocol:
-
Protein Digestion: The enriched protein complexes are typically resolved by SDS-PAGE, the protein bands of interest are excised, and subjected to in-gel digestion with a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Specialized software is required to identify the cross-linked peptides. These algorithms search for pairs of peptides that are covalently linked and exhibit the characteristic mass of the this compound remnant.
-
The fragmentation spectra (MS/MS) of the cross-linked peptides are analyzed to determine the exact sites of cross-linking. Different fragmentation methods like HCD and ETD can be employed to obtain comprehensive fragmentation data.
-
The deuterium label on this compound results in a characteristic isotopic pattern that aids in the confident identification of cross-linked peptides.
-
Mandatory Visualizations
Signaling Pathway: Identification of Histone PTM Readers
This diagram illustrates the use of this compound to identify "reader" proteins that recognize specific post-translational modifications on histones.
Experimental Workflow: Quantitative Proteomics using this compound and SILAC
This diagram outlines the complete experimental workflow for a quantitative proteomics experiment using this compound in combination with SILAC.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. [PDF] Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Semantic Scholar [semanticscholar.org]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]
- 4. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 5. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Inner Workings of a Molecular Probe: An In-depth Technical Guide to Diazirine Activation by UV Light
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, application, and experimental considerations of diazirine activation by ultraviolet (UV) light. Diazirines, three-membered ring structures containing a carbon and two nitrogen atoms, have emerged as powerful photo-activatable cross-linking agents in chemical biology and drug discovery. Their ability to form highly reactive carbene intermediates upon UV irradiation allows for the covalent labeling of interacting biomolecules, providing invaluable insights into protein-protein interactions, ligand-receptor binding, and drug target identification.
The Photochemical Core: Mechanism of Diazirine Activation
Upon absorption of UV light, typically in the range of 330-370 nm, a diazirine molecule undergoes a photochemical reaction leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[1][2] This process is central to the utility of diazirines as photo-cross-linkers.
The activation process can be summarized in the following key steps:
-
Photoexcitation: The diazirine molecule absorbs a photon of UV light, promoting it to an electronically excited state.
-
Nitrogen Extrusion: In the excited state, the strained three-membered ring becomes unstable, leading to the rapid elimination of a molecule of dinitrogen.
-
Carbene Formation: The primary product of this nitrogen extrusion is a carbene, a neutral molecule containing a divalent carbon atom with six valence electrons.
However, the photochemical activation of diazirines is not always a straightforward path to a single reactive species. An important competing pathway is the isomerization of the excited diazirine to a linear diazo compound.[3][4] This diazo intermediate can also be photolytically or thermally converted to the carbene, but it can also react directly with nucleophiles. The ratio of carbene to diazo formation is influenced by the substituents on the diazirine ring. For instance, the photolysis of 3-trifluoromethyl-3-phenyldiazirine (TPD) near 350 nm yields approximately 65% carbene and 35% of the diazo isomer.[3][4]
The generated carbene is a highly reactive species that can undergo a variety of reactions, making it an effective tool for covalent labeling. The primary reactions of the carbene intermediate include:
-
Insertion into X-H bonds (X = C, O, N, S): Carbenes can readily insert into carbon-hydrogen, oxygen-hydrogen, nitrogen-hydrogen, and sulfur-hydrogen bonds, which are abundant in biological molecules like proteins and nucleic acids.[5]
-
Addition to double bonds: Carbenes can react with carbon-carbon double bonds to form cyclopropane (B1198618) derivatives.
This indiscriminate reactivity of the carbene ensures that the diazirine probe will covalently label any molecule in its immediate vicinity at the moment of photoactivation.
Quantitative Data on Diazirine Activation
The efficiency and specificity of diazirine-based photo-cross-linking are influenced by several factors, including the wavelength of UV light used for activation and the quantum yield of carbene formation. The choice of diazirine derivative (e.g., alkyl or aryl) also plays a crucial role.
| Diazirine Type | Typical Activation Wavelength (nm) | Quantum Yield (Φ) of Carbene Formation | Key Characteristics |
| Alkyl Diazirines | ~355[1] | Varies depending on structure and solvent | Compact size, less perturbative to biological systems.[1] |
| 3-(Trifluoromethyl)-3-phenyldiazirine (TPD) | ~350 - 360[3][6] | ~0.65 (in methanol)[3][4] | Higher photo-insertion yields (>70%), good stability.[1] |
| General Diazirines | 330 - 370[2] | Not always reported, often inferred from product yields | Photostability is generally better than aryl azides.[2] |
Experimental Protocols
The successful application of diazirine photochemistry in a research setting requires careful execution of experimental protocols. Below are detailed methodologies for the synthesis of a common diazirine probe and a general procedure for photo-cross-linking experiments.
Synthesis of 3-(Trifluoromethyl)-3-phenyldiazirine (TPD)
This protocol describes a common method for the synthesis of TPD, a widely used photo-cross-linker.
Materials:
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Liquid ammonia (B1221849)
-
Diethyl ether
-
Oxidizing agent (e.g., silver oxide or iodine with triethylamine)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Oxime Formation: React 2,2,2-trifluoroacetophenone with hydroxylamine (B1172632) in a suitable solvent to form the corresponding oxime.
-
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form the tosyloxime.
-
Diaziridine Formation: The tosyloxime is reacted with liquid ammonia. The ammonia acts as a nucleophile, displacing the tosyl group and forming the diaziridine intermediate. This step is typically carried out in a sealed tube at elevated temperatures or for an extended period at room temperature.[6][7]
-
Oxidation to Diazirine: The diaziridine is oxidized to the final diazirine product. This can be achieved using various oxidizing agents, such as freshly prepared silver oxide or iodine in the presence of a base like triethylamine.[8]
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield pure 3-(trifluoromethyl)-3-phenyldiazirine.
General Photo-Cross-Linking Protocol for Target Identification
This protocol outlines a general workflow for identifying the binding partners of a small molecule using a diazirine-containing photoaffinity probe.[1][9]
Materials:
-
Diazirine-containing photoaffinity probe
-
Biological sample (e.g., cell lysate, purified protein)
-
UV lamp (e.g., 365 nm)
-
Reaction tubes (e.g., 0.5 mL polypropylene (B1209903) tubes)
-
Click chemistry reagents (if the probe contains an alkyne or azide (B81097) handle)
-
SDS-PAGE and Western blotting or mass spectrometry equipment for analysis
Procedure:
-
Incubation: Incubate the photoaffinity probe with the biological sample to allow for binding to its target(s). A control sample without the probe or with a non-photoreactive analog should be included.
-
UV Irradiation: Expose the samples to UV light at the appropriate wavelength (typically 350-365 nm) to activate the diazirine. The irradiation time and distance from the lamp should be optimized for each experiment. A common setup involves irradiating samples placed on ice for 1-15 minutes.[1][10]
-
Sample Preparation for Analysis:
-
SDS-PAGE and Western Blotting: If the target is known, the cross-linked products can be visualized by SDS-PAGE followed by Western blotting using an antibody against the target protein or a tag on the probe.
-
Mass Spectrometry: For unbiased target identification, the cross-linked proteins are typically enriched (e.g., via a biotin (B1667282) tag on the probe), digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14]
-
-
Data Analysis: Analyze the mass spectrometry data to identify the proteins that were covalently labeled by the probe and to map the sites of cross-linking.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and relationships involved in diazirine-based experiments.
Conclusion
Diazirine-based photo-cross-linking has become an indispensable tool in modern chemical biology and drug discovery. The ability to generate highly reactive carbene intermediates upon UV activation allows for the covalent capture of transient biological interactions, enabling the identification of drug targets and the elucidation of complex biological pathways. A thorough understanding of the underlying photochemical mechanism, coupled with meticulous experimental design and execution, is paramount to harnessing the full potential of this powerful technology. This guide provides the foundational knowledge and practical protocols to empower researchers in their application of diazirine chemistry to unravel the intricacies of biological systems.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diazirine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 13. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of Photo-lysine-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Photo-lysine-d2, a deuterated, photo-activatable amino acid analog crucial for studying protein-protein interactions. Due to the absence of a single, publicly available, detailed protocol for the synthesis of this compound, this document presents a proposed synthetic and purification strategy based on established chemical principles and published procedures for structurally similar molecules.
Introduction
This compound, with the IUPAC name (2S)-2-amino-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)-hexanoic-5,5-d2 acid, is a powerful tool in chemical biology and drug discovery. It is designed to be metabolically incorporated into proteins in place of natural lysine (B10760008). The key features of this molecule are:
-
Photo-activatable Diazirine Moiety: Upon exposure to UV light (typically around 350-365 nm), the diazirine ring forms a highly reactive carbene intermediate. This carbene can then covalently crosslink with nearby interacting molecules, allowing for the capture of transient or weak protein-protein interactions.
-
Deuterium (B1214612) Labeling: The two deuterium atoms at the 5,5 (or δ) position of the lysine side chain provide a unique mass signature (+2 Da) for mass spectrometry-based analysis. This aids in the confident identification of cross-linked peptides and proteins. The deuterium labeling can also increase the metabolic stability of the molecule.
This guide will detail a proposed multi-step synthesis to obtain this compound and a subsequent purification protocol to achieve high purity required for cell-based assays and proteomic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-amino-6-(3-(trifluoromethyl)-3H-diazirin-3-yl)-hexanoic-5,5-d2 acid |
| Molecular Formula | C₉H₁₂D₂F₃N₃O₂ |
| Molecular Weight | 273.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions and polar organic solvents |
| Storage Conditions | -20°C, protected from light |
| Photoactivation λmax | ~350-365 nm |
Proposed Synthesis of this compound
The proposed synthesis of this compound is a multi-step process that involves the protection of the lysine backbone, deuteration of the side chain, introduction of the trifluoromethyl ketone, and finally, the formation of the diazirine ring.
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Protection of L-lysine
The starting material, L-lysine, is first protected at the α-amino group with a Boc (tert-butyloxycarbonyl) group and the carboxyl group is esterified to a methyl ester to prevent unwanted side reactions in subsequent steps.
-
Protocol:
-
Suspend L-lysine in methanol (B129727).
-
Add thionyl chloride dropwise at 0°C and stir at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain L-lysine methyl ester dihydrochloride.
-
Dissolve the product in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and triethylamine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
-
Step 2: Oxidation and Deuteration of the Side Chain
The ε-amino group is converted to a ketone, followed by deuteration at the δ-position.
-
Protocol:
-
Protect the ε-amino group of Nα-Boc-L-lysine methyl ester with a suitable protecting group (e.g., trifluoroacetyl).
-
Oxidize the primary amine to a ketone using a mild oxidizing agent.
-
Perform H/D exchange at the α-position to the ketone (δ-position of lysine) using D₂O under basic or acidic conditions. This step is repeated to ensure high deuterium incorporation.
-
Deprotect the ε-amino group.
-
Step 3: Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced at the ketone position.
-
Protocol:
-
React the deuterated ketone with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) catalyst (e.g., tetrabutylammonium (B224687) fluoride) in an aprotic solvent like THF.
-
The reaction is typically carried out at low temperatures (-78°C) and allowed to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product and purify by column chromatography.
-
Step 4: Diazirine Formation
The trifluoromethyl alcohol is converted to the corresponding diazirine. This is a critical step and can be achieved via a one-pot reaction.
-
Protocol:
-
Treat the trifluoromethyl alcohol with a mixture of ammonia (B1221849) and an oxidizing agent. A common method involves the use of a hypervalent iodine reagent like phenyliodonium (B1259483) diacetate (PIDA) in the presence of ammonia.
-
The reaction is typically carried out in a suitable organic solvent at room temperature.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.
-
Step 5: Deprotection
The final step involves the removal of the Boc and methyl ester protecting groups to yield the final product, this compound.
-
Protocol:
-
Treat the protected this compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the Boc group.
-
Saponify the methyl ester using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.
-
Neutralize the reaction mixture and purify the final product.
-
Estimated Yields and Purity
The following table summarizes the estimated yields and purity at each step of the synthesis. These values are based on similar reactions reported in the literature and may vary.
| Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| 1. Protection | L-lysine | Nα-Boc-L-lysine methyl ester | 85-95 | >98 |
| 2. Oxidation & Deuteration | Nα-Boc-L-lysine methyl ester | Deuterated Ketone | 60-70 | >95 |
| 3. Trifluoromethylation | Deuterated Ketone | Trifluoromethyl Ketone | 70-80 | >95 |
| 4. Diazirine Formation | Trifluoromethyl Ketone | Protected this compound | 40-50 | >90 |
| 5. Deprotection | Protected this compound | This compound | 80-90 | >98 (after purif.) |
| Overall Estimated Yield | L-lysine | This compound | 15-25 | >98 |
Purification of this compound
High purity of this compound is essential for its successful application in biological systems. The final product and intermediates are typically purified using column chromatography and High-Performance Liquid Chromatography (HPLC).
Purification Workflow
The general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Detailed Purification Protocol
-
Column Chromatography (for intermediates and final product pre-purification):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) and hexanes for protected intermediates. For the final product, a more polar system like dichloromethane and methanol might be employed.
-
Procedure: The crude product is loaded onto the column and eluted with the mobile phase. Fractions are collected and analyzed by TLC to identify the fractions containing the desired product.
-
-
Preparative Reversed-Phase HPLC (for final purification):
-
Column: C18 column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% B over 30-40 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Procedure: The partially purified product is dissolved in a minimal amount of the mobile phase and injected onto the HPLC column. Fractions corresponding to the major peak are collected.
-
-
Lyophilization:
-
The purified fractions from HPLC are pooled, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution is frozen and lyophilized to obtain the final product as a fluffy white powder.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR (in D₂O) | Characteristic peaks for the lysine backbone protons. The signal corresponding to the δ-protons will be significantly reduced or absent due to deuteration. |
| ¹³C NMR (in D₂O) | Peaks corresponding to the nine carbon atoms of the molecule. The carbon attached to the deuterium atoms will show a characteristic triplet splitting in the proton-decoupled spectrum due to C-D coupling. |
| High-Resolution Mass Spectrometry (HRMS) | The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺ (274.13 g/mol ). The isotopic pattern will confirm the presence of two deuterium atoms. |
| Analytical HPLC | A single major peak with a purity of >98% should be observed under the analytical conditions described in the purification section. |
Biological Application: A Signaling Pathway Example
This compound is extensively used to identify and map protein-protein interactions within cellular signaling pathways. For instance, it can be used to uncover the "readers" of post-translational modifications (PTMs) on histone tails, which are crucial for epigenetic regulation.
Caption: Use of this compound to capture histone PTM reader proteins.
In this example, this compound is incorporated into a histone protein. After post-translational modification, a "reader" protein binds to the modified residue. Upon UV activation, the diazirine on the photo-lysine (B560627) crosslinks the reader protein to the histone, allowing for its subsequent isolation and identification by mass spectrometry.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of this compound. The successful synthesis of this valuable research tool requires careful execution of multi-step organic reactions and rigorous purification. The characterization data are critical to ensure the final product is of high purity and suitable for demanding applications in chemical biology and proteomics. The ability to capture and identify protein-protein interactions in their native cellular context makes this compound an indispensable molecule for advancing our understanding of complex biological processes.
A Deep Dive into Deuterated Photo-Lysine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of deuterated photo-lysine (B560627) (photo-lysine-d2) and its non-deuterated counterpart for researchers, scientists, and drug development professionals. This document outlines the core advantages of utilizing the deuterated analog in photo-crosslinking studies, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows and reaction pathways.
Introduction: The Advantage of a Heavier Isotope
Photo-lysine is a powerful tool in chemical biology and drug discovery, enabling the covalent capture of protein-protein interactions (PPIs) through photo-activated crosslinking.[1][2] By incorporating a diazirine moiety, a compact and highly reactive photo-activatable group, into the side chain of lysine (B10760008), researchers can "freeze" transient interactions for subsequent analysis by mass spectrometry.[1][3] The introduction of deuterium (B1214612), a stable heavy isotope of hydrogen, into the photo-lysine structure offers significant advantages, primarily through the kinetic isotope effect (KIE) and enhanced metabolic stability .[4] This guide will explore these benefits in detail, providing a comprehensive resource for the scientific community.
Core Principles: Why Deuterate Photo-Lysine?
The primary motivation for deuterating photo-lysine lies in the increased mass of deuterium (two neutrons) compared to protium (B1232500) (one neutron). This seemingly subtle change has profound effects on the chemical properties of the molecule.
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. This phenomenon, known as the kinetic isotope effect, can be leveraged to reduce unwanted side reactions during photo-crosslinking. Upon UV irradiation, the diazirine ring forms a highly reactive carbene intermediate that can insert into neighboring C-H, O-H, or N-H bonds, forming a covalent crosslink. However, this carbene can also undergo intramolecular reactions, such as 1,2-hydride shifts, which lead to non-productive quenching and a reduction in crosslinking efficiency. By replacing hydrogens at key positions with deuterium, the rate of these unwanted side reactions can be suppressed, favoring the desired intermolecular crosslinking. This leads to a reduction in background noise and an improvement in the signal-to-noise ratio in mass spectrometry analyses.
Enhanced Metabolic Stability
In the cellular environment, photo-lysine can be subject to metabolic degradation by cellular enzymes. Similar to the principles of the KIE, the enzymatic cleavage of C-D bonds is slower than that of C-H bonds. This increased metabolic stability ensures a higher concentration of the photo-crosslinker is available for incorporation into proteins and for subsequent photo-crosslinking experiments.
Quantitative Data and Comparative Analysis
| Property | Photo-lysine | This compound | Advantage of Deuteration | Reference |
| Metabolic Stability in HeLa Cell Lysates | Standard | 25% Greater Stability | Increased availability for protein incorporation and crosslinking. | |
| Background Crosslinking | Present | Reduced | Improved signal-to-noise ratio in mass spectrometry analysis due to the kinetic isotope effect on non-specific reactions. | |
| Use as Internal Standard | No | Yes | Enables accurate quantification in mass spectrometry-based proteomics. | |
| Use as a Tracer | No | Yes | Allows for tracking the metabolic fate of the amino acid. |
Table 1: Comparison of Photo-lysine and this compound Properties.
Experimental Protocols
The following sections provide detailed methodologies for the application of both deuterated and non-deuterated photo-lysine in protein-protein interaction studies.
General Workflow for Photo-Crosslinking Mass Spectrometry
The overall process involves metabolically incorporating the photo-amino acid into cellular proteins, irradiating the cells with UV light to induce crosslinking, lysing the cells, purifying the crosslinked complexes, digesting the proteins into peptides, and finally, analyzing the peptides by mass spectrometry to identify the crosslinked proteins and interaction sites.
Protocol for In-Cell Crosslinking using Photo-Lysine or this compound
Materials:
-
Photo-lysine or this compound
-
Lysine-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in lysine-free medium supplemented with 10% dFBS and the desired concentration of photo-lysine or this compound for 24-48 hours to allow for metabolic incorporation.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess medium.
-
Irradiate the cells with 365 nm UV light on ice for a predetermined duration (typically 15-30 minutes). The optimal irradiation time should be determined empirically.
-
-
Cell Lysis:
-
After irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Downstream Processing:
-
The resulting cell lysate containing crosslinked protein complexes is now ready for downstream applications such as affinity purification and mass spectrometry analysis.
-
SILAC-based Quantitative Proteomics Workflow with this compound
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be combined with photo-crosslinking to quantify changes in protein interactions under different conditions. This compound serves as an excellent "heavy" amino acid analog.
Signaling Pathways and Reaction Mechanisms
The core of photo-crosslinking technology lies in the light-induced conversion of the diazirine moiety into a highly reactive carbene.
Diazirine Photoreaction Pathway
Upon absorption of UV light (typically around 365 nm), the diazirine ring is excited and expels a molecule of nitrogen gas, generating a carbene intermediate. This carbene is highly reactive and can insert into various chemical bonds in its immediate vicinity, leading to the formation of a stable covalent bond.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not widely available in the public domain, the general approach involves the deuteration of a suitable lysine precursor followed by the introduction of the diazirine functionality. Deuteration can be achieved through various methods, including acid- or base-catalyzed exchange reactions in heavy water (D₂O) or through metal-catalyzed hydrogen-isotope exchange. The diazirine group is typically formed from a corresponding ketone via a two-step process involving the formation of an oxime or hydrazone, followed by oxidation.
Conclusion
This compound represents a significant advancement in the field of chemical proteomics. Its enhanced metabolic stability and the ability to reduce non-specific crosslinking through the kinetic isotope effect make it a superior reagent compared to its non-deuterated counterpart for the study of protein-protein interactions. The use of this compound in combination with quantitative proteomics techniques like SILAC provides a powerful platform for dissecting dynamic cellular processes and for the identification of novel drug targets. As research in this area continues, the development of new and improved deuterated photo-crosslinkers will undoubtedly further our understanding of the intricate networks that govern cellular function.
References
Introduction to photo-reactive amino acids in proteomics
An In-depth Technical Guide to Photo-Reactive Amino Acids in Proteomics
Introduction
Photo-reactive amino acids (PRAAs) are specially engineered versions of natural amino acids that contain light-sensitive functional groups.[1] Upon activation with UV light, these groups form highly reactive intermediates that can covalently bond with nearby molecules, effectively "freezing" interactions at a specific moment.[1] This unique capability makes them an indispensable tool for studying complex and often transient biomolecular interactions within their native cellular environments, a task that is challenging for traditional biochemical methods.[1][2]
The primary application of PRAAs in proteomics is to investigate protein-protein interactions (PPIs), map drug-binding sites, and elucidate the architecture of large protein complexes.[3] By incorporating a PRAA into a protein of interest (the "bait"), researchers can use light to covalently trap its interacting partners (the "prey"). These cross-linked complexes can then be isolated and analyzed using mass spectrometry to identify the interacting proteins and the specific sites of interaction. This technique, broadly known as photo-affinity labeling (PAL), provides a powerful strategy for capturing a snapshot of the cellular interactome.
The most commonly used photo-reactive groups include diazirines, benzophenones, and aryl azides, each with distinct photochemical properties and reactivity profiles. The choice of a specific PRAA depends on the biological question, the nature of the interaction being studied, and the experimental system.
Core Concepts: Photoreactive Moieties and Mechanisms
The utility of PRAAs stems from their photo-inducible chemistry. A stable, non-reactive moiety incorporated into an amino acid side chain is transformed by UV light into a short-lived, highly reactive species that readily forms covalent bonds with proximal amino acid residues.
-
Diazirines: These are small, three-membered ring structures that are chemically stable in the dark. Upon irradiation with UV light (typically 330–370 nm), they extrude nitrogen gas to generate a highly reactive carbene intermediate. This carbene can insert into any nearby C-H, N-H, O-H, or S-H bond, making it a non-specific cross-linker. However, recent studies have shown that the UV activation can also produce a longer-lived diazo intermediate, which exhibits a preference for reacting with acidic amino acid residues like aspartic acid and glutamic acid. Their small size is a significant advantage, as it minimizes perturbation of the protein's structure and function. L-Photo-Leucine and L-Photo-Methionine are common examples of diazirine-containing PRAAs.
-
Benzophenones: The benzophenone (B1666685) group is activated by UV light at a longer wavelength (around 350–360 nm), which is less damaging to cells than the shorter wavelengths required for other groups. Upon activation, the benzophenone enters a triplet excited state and can abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable C-C covalent bond. Benzophenones are chemically stable under ambient light and are less prone to unwanted side reactions compared to aryl azides. p-Benzoyl-L-phenylalanine (BPA) is the most widely used benzophenone-based PRAA.
-
Aryl Azides: Aryl azides are a traditional class of photo-cross-linkers. UV activation converts the azide (B81097) group into a highly reactive nitrene intermediate, which can participate in a variety of reactions, including insertion into C-H and N-H bonds. While effective, nitrenes are prone to intramolecular rearrangement, which can complicate the analysis of cross-linked products.
Quantitative Data Summary
The selection of a photo-reactive group is critical for the success of a proteomics experiment. The table below summarizes the key properties of the most common photoreactive amino acids.
| Photo-Reactive Amino Acid (PRAA) | Photoreactive Group | Typical Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics & Advantages | Common Applications |
| p-Benzoyl-L-phenylalanine (BPA) | Benzophenone | 350 - 360 | Triplet Ketone/Radical | Chemically stable, activated by less damaging longer wavelength UV light. | In vivo cross-linking, mapping protein-protein interactions. |
| L-Photo-Leucine / L-Photo-Methionine | Diazirine | 330 - 370 | Carbene / Diazo | Small size minimizes structural perturbation; highly reactive carbene inserts non-specifically. | Capturing transient interactions, studying membrane proteins. |
| Trifluoromethylphenyldiazirine (TFMD) Analogs | Aryl-Diazirine | ~350 | Carbene | Generates a highly reactive carbene with less propensity for diazo intermediate formation compared to alkyl diazirines. | Binding site analysis, target identification. |
| Aryl Azide Analogs | Aryl Azide | 250 - 400 | Nitrene | Historically significant, broad reactivity. | General photo-affinity labeling. |
Table 1: Comparison of Common Photo-Reactive Amino Acids. This table provides a comparative overview of the most frequently used PRAAs in proteomics research, highlighting their photochemical properties and primary uses.
| Reacting Partner | Relative Reactivity of Alkyl Diazirine Intermediate | Notes |
| Acidic Residues (Asp, Glu) | High | The reaction is pH-dependent and proceeds through a reactive diazo intermediate that is protonated by the acidic side chains. |
| Nucleophilic Residues (Lys, Cys) | Moderate | Can react with the carbene intermediate. |
| C-H Bonds (Aliphatic/Aromatic) | Moderate to Low | The primary reaction pathway for the highly reactive carbene intermediate, leading to broad, less specific labeling. |
Table 2: Labeling Preferences of Alkyl Diazirine Intermediates. This table summarizes the observed reactivity patterns of alkyl diazirines, which preferentially label acidic amino acids due to the contribution of a diazo intermediate.
Experimental Protocols and Workflows
The application of PRAAs in proteomics generally follows one of two main strategies: photo-affinity labeling (PAL) with a synthetic probe or in vivo cross-linking using a genetically encoded PRAA.
Protocol 1: Photo-Affinity Labeling (PAL) for Target Identification
This approach is ideal for identifying the cellular targets of a small molecule or drug. A chemical probe is synthesized containing three key elements: the small molecule of interest (for binding specificity), a photo-reactive group, and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and detection.
Figure 1: General Workflow for Photo-Affinity Labeling (PAL). This diagram outlines the key steps for identifying protein targets of a small molecule using a photo-reactive chemical probe.
Detailed Methodology:
-
Probe Synthesis: A photoaffinity probe is synthesized. It must contain a photoreactive group (e.g., benzophenone or diazirine) and a reporter tag, such as biotin or a terminal alkyne for click chemistry.
-
Incubation: The probe is incubated with live cells or a cell lysate to allow it to bind to its target protein(s).
-
UV Irradiation: The sample is exposed to UV light at the appropriate wavelength (e.g., 350-370 nm) to activate the photoreactive group, inducing covalent cross-linking between the probe and its binding partners. This step must be carefully controlled to minimize cellular damage.
-
Cell Lysis: If the experiment was performed on live cells, the cells are lysed after UV exposure to release the proteins.
-
Affinity Enrichment: The cross-linked probe-protein complexes are enriched from the complex mixture. If a biotin tag was used, streptavidin-coated beads are added to capture the complexes.
-
Washing: Unbound proteins are removed through a series of washing steps to reduce background noise.
-
Proteolytic Digestion: The enriched proteins are digested into smaller peptides, typically using an enzyme like trypsin, often while still bound to the beads.
-
Mass Spectrometry and Data Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acquired data is then searched against a protein database to identify the proteins that were covalently linked to the probe.
Protocol 2: In Vivo Cross-linking with Genetically Encoded PRAAs
This powerful technique allows for the site-specific incorporation of a PRAA into a "bait" protein within a living cell, enabling the capture of interactions in their true physiological context.
Figure 2: Workflow for In Vivo Cross-linking. This workflow shows the process of genetically incorporating a PRAA into a bait protein to identify interacting partners in living cells.
Detailed Methodology:
-
Genetic Engineering: This method relies on genetic code expansion, most commonly through amber codon (TAG) suppression.
-
A plasmid is created where the gene for the "bait" protein has an amber stop codon introduced at the desired site for PRAA incorporation.
-
This plasmid is co-transfected into cells along with plasmids encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and incorporates the PRAA.
-
-
Cell Culture and PRAA Incorporation: The engineered cells are cultured in a medium supplemented with the desired PRAA (e.g., BPA or Photo-Leucine). The cellular machinery will then incorporate the PRAA into the bait protein during translation.
-
Live-Cell UV Cross-linking: The live cells are irradiated with UV light to activate the PRAA and covalently trap any interacting proteins.
-
Lysis and Affinity Purification: Cells are lysed, and the bait protein, along with its now covalently-linked partners, is purified using an affinity tag (e.g., a His-tag or Strep-tag) engineered onto the bait.
-
Analysis of Cross-linked Complexes:
-
SDS-PAGE/Western Blot: The purified complexes are run on an SDS-PAGE gel. Cross-linked products will appear as higher molecular weight bands compared to the bait protein alone. These can be visualized by Western blotting against the bait protein's tag.
-
Mass Spectrometry: The high molecular weight bands are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS to identify the co-purified "prey" proteins.
-
Protocol 3: Cross-Linking Mass Spectrometry (XL-MS) Data Analysis
After identifying the interacting proteins, XL-MS can be used to pinpoint the specific sites of interaction, providing valuable structural information. This requires a specialized data analysis workflow.
Figure 3: Workflow for Cross-Linking Mass Spectrometry (XL-MS) Data Analysis. This flowchart illustrates the computational steps required to identify cross-linked peptides from complex mass spectrometry data.
Detailed Methodology:
-
Sample Preparation: The cross-linked protein complex is purified and digested with a protease like trypsin.
-
LC-MS/MS Analysis: The peptide mixture, which contains linear (unmodified) peptides, intra-linked peptides (from the same protein), and inter-linked peptides (between two different proteins), is analyzed by high-resolution mass spectrometry.
-
Database Searching: The complex MS/MS spectra are searched against a protein database using specialized software designed for cross-link analysis. This software can identify cross-link-peptide-spectrum matches (CSMs) by considering the mass of two different peptide sequences plus the mass of the cross-linker remnant.
-
Validation: The identified CSMs are statistically validated, typically by calculating a false discovery rate (FDR), to ensure high-confidence identifications.
-
Structural Mapping: The validated cross-links, which represent distance constraints, are mapped onto the known or predicted 3D structures of the interacting proteins to visualize the interaction interface and inform structural modeling.
Applications in Research and Drug Development
The ability to covalently capture protein interactions has made PRAAs a vital tool across various scientific disciplines.
-
Mapping Protein-Protein Interaction Networks: PRAAs allow for the in-situ trapping of protein complexes in living cells, providing a snapshot of the cellular interactome under specific conditions and revealing both stable and weak or transient interactions that are often missed by other methods.
-
Drug Target Deconvolution: In phenotypic drug screens, a compound may show a desired effect, but its molecular target is unknown. PAL, using the compound as the basis for the probe, is a premier method for identifying its specific protein binding partners in an unbiased, proteome-wide manner.
-
Binding Site Identification: By analyzing the cross-linked peptides via mass spectrometry, researchers can identify the exact amino acid residues at the interface of a protein-protein or drug-protein interaction, providing high-resolution information about the binding site.
-
Structural Biology: The distance constraints derived from XL-MS experiments serve as valuable inputs for computational modeling, helping to determine the 3D architecture of large, dynamic protein complexes that are difficult to analyze by traditional methods like X-ray crystallography.
Conclusion
Photo-reactive amino acids provide a unique and powerful approach to covalently trap and identify biomolecular interactions directly within complex biological systems. By combining genetic encoding, synthetic chemistry, and advanced mass spectrometry, these tools enable researchers to dissect protein-protein interaction networks, identify the targets of novel drugs, and gain structural insights into protein complexes. As the technologies for their incorporation and for the analysis of cross-linked products continue to advance, PRAAs will remain at the forefront of chemical proteomics, driving new discoveries in fundamental biology and accelerating the development of new therapeutics.
References
An In-depth Technical Guide to Photo-lysine-d2 in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-lysine-d2 is a powerful tool in chemical biology and proteomics for the elucidation of protein-protein interactions (PPIs) within their native cellular environment. This photo-activatable amino acid analog, featuring a diazirine moiety, can be metabolically incorporated into proteins. Upon activation with UV light, it forms a covalent crosslink with interacting partners, permanently capturing even transient and weak interactions. The inclusion of deuterium (B1214612) atoms enhances its metabolic stability and provides a distinct isotopic signature for mass spectrometry, reducing background and improving signal-to-noise ratios. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.
Core Applications in Cell Biology
The primary application of this compound is the identification and characterization of protein-protein interactions in living cells. Its unique properties make it particularly well-suited for several key research areas:
-
Mapping Protein-Protein Interaction Networks: By capturing interacting proteins in their cellular context, this compound allows for the construction of comprehensive PPI networks. This is invaluable for understanding the complex machinery of the cell.
-
Identifying "Readers" and "Erasers" of Post-Translational Modifications (PTMs): Lysine (B10760008) residues are hubs for a multitude of PTMs, including acetylation, methylation, and ubiquitination. Photo-lysine can be used to identify the proteins that bind to (readers) or remove (erasers) these modifications on histones and other proteins, providing critical insights into epigenetic regulation and cell signaling.[1][2]
-
Elucidating the Composition of Dynamic Protein Complexes: Many protein complexes are dynamic in nature, with subunits associating and dissociating in response to cellular signals. This compound can "freeze" these complexes at a specific moment in time, allowing for the identification of all interacting partners, including transiently bound components.
-
Drug Target Identification and Validation: In drug development, identifying the cellular targets of a small molecule is a critical step. This compound, in combination with other chemical biology tools, can be used to identify the proteins that a drug candidate interacts with, helping to elucidate its mechanism of action and potential off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of Photo-lysine and related photo-activatable amino acids.
Table 1: Incorporation Efficiency of Photo-Activatable Amino Acids
| Photo-Amino Acid | Organism/Cell Line | Incorporation Rate (%) | Reference |
| Photo-leucine | E. coli | up to 34% | [3] |
| Photo-amino acids (general) | Cellular proteins | 4 - 40% | [4] |
| 3'-azibutyl-N-carbamoyl-lysine (AbK) | HEK293T cells | 27% of total soluble H3 | [5] |
Table 2: Identified Histone PTM Reader Proteins using Chemical Proteomics
| Histone Mark | Identified Reader Protein | SILAC Ratio (L/H) in "Forward" Experiment | Reference |
| H3K4Me3 | ING2 | 2.50 | |
| H3K4Me3 | DIDO1 | 2.41 | |
| H3K4Me3 | BPTF | 2.22 | |
| H3K4Me3 | KDM2B | 2.05 | |
| H3K4Me3 | PHF2 | 1.95 | |
| H3K4Me0 | BHC80 | 0.34 | |
| H3K4Me0 | UHRF1 | 0.45 |
This table presents a selection of identified histone reader proteins and their corresponding SILAC ratios from a quantitative proteomics experiment, demonstrating the ability to distinguish between proteins that bind to modified versus unmodified histone tails.
Experimental Protocols
Metabolic Labeling of Cells with this compound
This protocol describes the incorporation of this compound into cellular proteins using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
-
Cell Culture Preparation: Culture mammalian cells in DMEM medium deficient in L-lysine and L-arginine, supplemented with 10% dialyzed fetal bovine serum. For the "heavy" labeled sample, supplement the medium with heavy isotopic versions of L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine) and this compound. For the "light" control sample, use the corresponding light amino acids.
-
Metabolic Labeling: Grow the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment, induction of a signaling pathway) to one of the cell populations.
-
Cell Harvest: Harvest the "heavy" and "light" cell populations and wash them with ice-cold PBS.
In-Cell Photo-Crosslinking
-
Cell Suspension: Resuspend the harvested cells in ice-cold PBS.
-
UV Irradiation: Place the cell suspension on a culture dish on ice and irradiate with UV light (typically 365 nm) for a predetermined time (e.g., 15-30 minutes) to activate the diazirine group on the incorporated this compound and induce crosslinking. The optimal irradiation time should be empirically determined.
-
Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Pull-Down of Crosslinked Complexes and Mass Spectrometry Analysis
-
Protein Quantification and Mixing: Quantify the protein concentration in the "heavy" and "light" cell lysates. Mix equal amounts of protein from both lysates.
-
Affinity Purification (Pull-Down): If a specific "bait" protein with an affinity tag was used, perform a pull-down assay using the appropriate affinity resin (e.g., anti-FLAG or anti-HA beads). Incubate the mixed lysate with the beads to capture the bait protein and its crosslinked interacting partners.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify the crosslinked peptides and quantify the relative abundance of proteins between the "heavy" and "light" samples based on the SILAC ratios.
Signaling Pathways and Experimental Workflows
This compound Based Chemical Proteomics Workflow
The following diagram illustrates a typical workflow for identifying protein-protein interactions using this compound in combination with SILAC-based quantitative proteomics.
Elucidation of the PRC2 Interactome
This compound can be employed to study the dynamic interactions of the Polycomb Repressive Complex 2 (PRC2), a key regulator of gene silencing. By incorporating this compound into core PRC2 subunits, researchers can identify both stable and transient interactors that modulate its activity during cellular processes like differentiation.
Mapping SWI/SNF Complex Interactions
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression by altering nucleosome positioning. This compound can be used to map the intricate network of interactions within this large, multi-subunit complex and its interactions with other nuclear proteins, providing insights into its recruitment to specific genomic loci and its mechanism of action.
Conclusion
This compound is a versatile and powerful tool for dissecting the intricate web of protein-protein interactions within living cells. Its ability to capture transient interactions, coupled with the quantitative power of SILAC-based mass spectrometry, provides an unparalleled approach to understanding dynamic cellular processes. The detailed protocols and data presented in this guide offer a solid foundation for researchers to incorporate this technology into their studies of protein function, signaling pathways, and drug discovery. As mass spectrometry technologies continue to advance, the applications of this compound are expected to expand further, promising even deeper insights into the complex world of the cell.
References
- 1. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Carbene Reactivity in Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of carbene-mediated protein cross-linking, a powerful photochemical labeling technique for elucidating protein structure, interactions, and binding sites. We delve into the core principles of carbene generation and reactivity, present detailed experimental protocols, and summarize key quantitative data to facilitate the application of this technology in research and drug development.
Core Principles of Carbene-Mediated Cross-Linking
Carbene-mediated cross-linking, often referred to as carbene footprinting, is a versatile method for covalently labeling the surface-exposed regions of proteins.[1] The technique relies on the generation of highly reactive, short-lived carbene intermediates that can insert into a wide variety of chemical bonds present in amino acid side chains.[2][3]
Generation of Reactive Carbenes
The most common precursors for generating carbenes in a biological context are diazirines.[2][4] These small, three-membered ring compounds are chemically stable in the dark but, upon irradiation with near-UV light (typically 330-370 nm), they efficiently release nitrogen gas (N₂) to form a highly reactive singlet carbene intermediate.[2][3] This photo-activation provides precise temporal control over the cross-linking reaction.[5]
The key advantages of using diazirines include:
-
Small size: Minimizes steric hindrance and perturbation of the biological system.[3]
-
Stability: Chemically inert until photo-activation.[3]
-
Benign Activation: Uses long-wave UV light, which is less damaging to biological samples compared to shorter wavelengths.[1][3]
Carbene Reactivity and Insertion Mechanism
Upon formation, the singlet carbene is an aggressive electrophile that can readily insert into various X-H bonds (where X can be Carbon, Oxygen, Nitrogen, or Sulfur) found on amino acid residues.[6] This broad reactivity allows for the labeling of nearly all amino acids, providing a comprehensive map of the protein surface.[7] The reaction is extremely fast, occurring on a nanosecond timescale, which effectively provides a "snapshot" of the protein's conformation and interactions at the moment of irradiation.[1]
The singlet carbene can also undergo intersystem crossing to a more stable triplet state, which has diradical character and different reactivity patterns.[8] Furthermore, under certain conditions, the photoactivated diazirine can isomerize to a linear diazo compound, which can also act as a labeling agent, typically showing a preference for acidic residues.[8]
Quantitative Data in Carbene Cross-Linking
Quantitative analysis is central to carbene footprinting experiments. The primary goal is typically to compare the extent of labeling on a protein in different states, for example, in the presence and absence of a binding partner (e.g., a small molecule drug, peptide, or another protein).[1] Regions of the protein involved in the interaction interface will be sterically shielded by the binding partner, leading to a reduction in carbene labeling. This differential labeling is quantified using mass spectrometry.
Cross-Linking Yields
The overall efficiency of carbene-mediated cross-linking can be influenced by several factors, including the specific diazirine probe used, irradiation conditions, and the presence of quenching molecules like water. While precise yields vary significantly between systems, the technique is sensitive enough to detect subtle changes in solvent accessibility.
Table 1: Representative Cross-Linking Yields and Conditions
| Carbene Precursor System | Target System & Conditions | Observed Yield/Efficiency | Reference |
|---|---|---|---|
| 4,4-azipentyl-peptide scaffold | Intramolecular cross-linking in gas phase (mass spectrometer) | 21-26% for peptides with Ala, Leu, Gly residues | [9] |
| Sulfo-SDA (heterobifunctional) | Cross-linking of purified protein complexes | High-density cross-linking achieved, sufficient for structural modeling | [7] |
| Diazirine-containing unnatural amino acids | In vivo metabolic labeling and cross-linking | Sufficient for identification of protein-protein interactions |[2][10] |
Amino Acid Reactivity
While carbenes can react with most amino acid side chains, there is some inherent bias. Singlet carbenes show a preference for insertion into polar O-H, N-H, and S-H bonds over C-H bonds. The local microenvironment of each residue also significantly influences its reactivity.
Table 2: General Reactivity Profile of Carbenes with Amino Acid Residues
| Reactivity Level | Amino Acid Types | Bond Type Targeted |
|---|---|---|
| High | Ser, Thr, Tyr, Asp, Glu, Lys, Arg, His, Cys, Met | O-H, N-H, S-H |
| Moderate | Asn, Gln, Trp | N-H, C-H |
| Lower | Ala, Val, Leu, Ile, Pro, Phe | C-H |
Experimental Protocols
A typical carbene footprinting experiment involves several key stages, from sample preparation to data analysis. The following protocols provide a general framework that can be adapted for specific applications.
Protocol 1: In Vitro Photo-Cross-Linking using a Diazirine Probe
This protocol describes the general workflow for labeling a purified protein or protein complex.
Materials:
-
Purified protein of interest (and binding partner, if applicable)
-
Amine-reactive diazirine crosslinker (e.g., SDA, LC-SDA) or a water-soluble version (e.g., Sulfo-SDA)
-
Reaction Buffer (e.g., PBS, HEPES-buffered saline, pH 7.4-7.8)[11]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]
-
Reagents for protein digestion (e.g., Trypsin, DTT, Iodoacetamide)
-
Reagents for LC-MS/MS analysis
Procedure:
-
Sample Preparation:
-
Prepare the protein sample in the reaction buffer at a suitable concentration (e.g., 1-10 µM).
-
If studying a protein-protein or protein-ligand interaction, prepare two sets of samples: the protein alone (apo state) and the protein pre-incubated with its binding partner (holo state) to allow complex formation.
-
-
Cross-linker Addition:
-
Prepare a fresh stock solution of the diazirine crosslinker (e.g., 10-20 mM in DMSO for NHS-esters, or water for Sulfo-NHS esters).[12]
-
Add the crosslinker to the protein samples. For heterobifunctional linkers like Sulfo-SDA, this step is performed in the dark for 1 hour at room temperature to allow the NHS-ester to react with primary amines (e.g., Lysine residues).[7] For simple diazirine probes, a shorter incubation is needed. The final concentration of the probe typically ranges from 0.5-2 mM.[12]
-
-
Photo-activation:
-
Place the samples in an open vessel (e.g., a microcentrifuge tube with the cap open or a well plate) on ice or a cooling block to minimize heat-induced damage.
-
Irradiate the samples with a UV lamp (350-365 nm) at a distance of 1-5 cm.[3][12]
-
Irradiation time typically ranges from 1 to 15 minutes, depending on the lamp's power and the specific probe.[7][12] Shorter times with high-power lamps are generally preferred.
-
-
Quenching:
-
Sample Preparation for Mass Spectrometry:
-
Confirm cross-linking via SDS-PAGE, looking for higher molecular weight bands.
-
Perform standard in-solution or in-gel tryptic digestion of the protein samples. This involves reduction (with DTT), alkylation (with iodoacetamide), and overnight digestion with trypsin.[13]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to identify peptides that have been modified by the carbene probe.
-
Quantify the abundance of each modified peptide in the apo and holo states.
-
Map the regions of reduced labeling ("footprints") onto the protein sequence or structure to identify the binding interface.[1]
-
Protocol 2: Photo-Affinity Labeling in Cell Lysate or Live Cells
This protocol is adapted for identifying the cellular targets of a small molecule. The small molecule is derivatized with a diazirine and often a reporter tag like biotin (B1667282) for enrichment.[5][15]
Procedure:
-
Probe Incubation:
-
Treat live cells or cell lysate with the diazirine-functionalized small molecule probe. Allow time for the probe to bind to its target(s).
-
-
Irradiation:
-
Lysis and Reporter Tag Conjugation:
-
If working with live cells, lyse them after irradiation.
-
If the probe contains an alkyne or azide (B81097) handle, perform a "click chemistry" reaction to attach a biotin or fluorophore tag for detection and enrichment.[15]
-
-
Enrichment and Identification:
-
Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to isolate the cross-linked proteins.[5]
-
Elute the captured proteins and identify them using standard proteomics workflows (SDS-PAGE followed by LC-MS/MS).
-
Visualizations: Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key processes related to carbene cross-linking.
Caption: General workflow for a carbene footprinting experiment.
Caption: Simplified GPCR signaling pathway.[16][17][18]
References
- 1. photene.co.uk [photene.co.uk]
- 2. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. research.vu.nl [research.vu.nl]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blind testing cross-linking/mass spectrometry under the auspices of the 11 th critical assessment of methods of protein structure prediction (CASP11) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbene Cross-Linking in Gas-Phase Peptide Ion Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bmss.org.uk [bmss.org.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping G Protein Coupled Receptor Interactions using Carbene Footprinting - The University of Nottingham [nottingham.ac.uk]
- 17. Structure and dynamics of GPCR signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural features of activated GPCR signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Light-Based Ligation: A Technical Guide to the Historical Development of Photo-Cross-Linking Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology and drug discovery, the ability to capture and characterize transient and stable biomolecular interactions is paramount. Photo-cross-linking has emerged as a powerful technique to covalently trap these interactions in their native environment, providing a "molecular snapshot" for subsequent analysis. This is made possible by photo-cross-linking reagents, molecules engineered to remain inert until activated by a specific wavelength of light. Upon photoactivation, they generate highly reactive species that form covalent bonds with nearby molecules, thus "linking" them together. This in-depth technical guide explores the historical development of these indispensable tools, from their conceptual beginnings to the sophisticated reagents employed in cutting-edge research today. We will delve into the core chemistries, compare their quantitative characteristics, and provide detailed experimental protocols for their application.
I. The Dawn of Photoaffinity Labeling: A Historical Perspective
The concept of using light-activated reagents to probe biological systems can be traced back to the pioneering work of Frank H. Westheimer in the mid-20th century. His introduction of "photoaffinity labeling" laid the intellectual groundwork for the development of photo-cross-linking. In 1962, Westheimer and his colleagues demonstrated the synthesis of p-nitrophenyl diazoacetate and its use to modify the enzyme chymotrypsin.[1] Photolysis of the resulting diazoacetyl-chymotrypsin generated a reactive carbene that could insert into C-H bonds within the enzyme's active site, covalently tagging it.[1] This seminal work established the principle of using a photo-generated, highly reactive intermediate to label a specific biological target. The first use of aryl azides as photo-crosslinking handles for protein photoaffinity labeling was reported by Fleet in 1969.[2]
Over the decades, this concept has evolved significantly, leading to the development of a diverse arsenal (B13267) of photo-cross-linking reagents with tailored properties for a wide range of applications, from mapping protein-protein interaction networks to identifying the cellular targets of small molecule drugs.
II. Major Classes of Photo-Cross-Linking Reagents: A Chronological Evolution
The historical development of photo-cross-linking reagents can be broadly categorized into four major classes, each with its own characteristic chemistry, advantages, and limitations.
First Generation: Aryl Azides
Aryl azides were among the first and most widely used photo-reactive groups for cross-linking.[3][4] Upon exposure to UV light (typically 254-365 nm), they form a highly reactive nitrene intermediate.[2] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, or reaction with nucleophiles.[3]
Chemical Evolution: Early aryl azide (B81097) reagents were often simple phenyl azides. However, their requirement for short-wavelength UV light, which can be damaging to biological macromolecules, led to the development of derivatives with improved properties.[2] Nitrophenyl azides, for instance, can be activated with longer wavelength UV light (around 365 nm), reducing the potential for sample damage.[5] The introduction of fluorine atoms into the aryl ring (perfluorophenyl azides) was found to increase the efficiency of C-H insertion reactions.[3]
Key Reagents:
-
SADP (N-Succinimidyl (4-azidophenyl)dithiopropionate)): An early heterobifunctional cross-linker with an amine-reactive NHS ester and a photoreactive aryl azide, connected by a cleavable disulfide bond.
-
SANPAH (N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate): A second-generation reagent with a nitrophenyl azide group for activation at longer wavelengths.
-
Sulfo-SANPAH: A water-soluble version of SANPAH, improving its utility in aqueous biological systems.[6]
The Rise of Benzophenones
Benzophenones represent another major class of photo-cross-linkers that gained prominence for their distinct photochemical properties. Upon excitation with UV-A light (around 350-365 nm), benzophenone (B1666685) enters an excited triplet state.[7] This diradical can then abstract a hydrogen atom from a nearby C-H bond, creating a radical pair that collapses to form a stable C-C covalent bond.[7]
Advantages and Limitations: A key advantage of benzophenones is their relative stability in aqueous environments and their inertness to water, which minimizes non-specific reactions.[8] However, the hydrogen abstraction process can be less efficient than the insertion reactions of nitrenes and carbenes, sometimes requiring longer irradiation times.[5] The bulky aromatic structure of benzophenone can also sometimes interfere with the natural interactions being studied.[7]
A New Era of Stability and Efficiency: Diazirines
Diazirines are a newer class of photo-cross-linking reagents that have gained widespread popularity due to their superior stability and efficiency.[6] These three-membered ring compounds are activated by long-wave UV light (330-370 nm) to generate highly reactive carbene intermediates, with the loss of nitrogen gas.[6][9]
Chemical Evolution: The development of trifluoromethylphenyldiazirines was a significant advancement, as these compounds exhibit high photoreaction yields and the resulting carbenes have a very short lifetime, leading to more specific cross-linking at the site of interaction.[9][10] Modern diazirine-based cross-linkers often incorporate additional functionalities, such as cleavable spacer arms (e.g., disulfide or ester linkages) and affinity tags (e.g., biotin), to facilitate the enrichment and identification of cross-linked products by mass spectrometry.[5]
Key Features:
-
High Photostability: Diazirines are more stable in the dark compared to aryl azides, reducing the likelihood of premature reaction.[6]
-
Efficient Activation: They are efficiently activated by long-wave UV light, which is less damaging to biological samples.[6]
-
Highly Reactive Intermediate: The generated carbene is highly reactive and can insert into a wide range of chemical bonds.[9]
Targeting Nucleic Acids: Psoralens and Their Derivatives
Psoralens are a class of naturally occurring furocoumarins that have been extensively used for cross-linking nucleic acids.[7] Their planar structure allows them to intercalate into the DNA or RNA double helix. Upon exposure to long-wave UV light (around 365 nm), psoralen (B192213) undergoes a [2+2] cycloaddition with pyrimidine (B1678525) bases (primarily thymine (B56734) and uracil), forming covalent monoadducts and interstrand cross-links.[11]
Chemical Evolution: Research has focused on synthesizing psoralen derivatives with enhanced properties. 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT) is a notable example that exhibits increased affinity for DNA and improved water solubility due to its aminomethyl group.[7][12] The development of clickable psoralen probes, such as 8-propargyloxypsoralen (8-POP), has enabled the use of bioorthogonal chemistry to attach reporter tags after the cross-linking event, minimizing steric hindrance during the intercalation and photoreaction steps.[2]
III. Quantitative Comparison of Photo-Cross-Linking Reagents
The selection of an appropriate photo-cross-linking reagent is critical for the success of an experiment. The following tables summarize key quantitative parameters for the major classes of reagents to aid in this selection process.
| Reagent Class | Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |
| Aryl Azides | Aryl Azide | 254-480[2] | Nitrene | Traditional, well-established chemistry.[3] |
| Nitrophenyl Azide | 320-400[3] | Nitrene | Reduced sample damage with longer wavelength activation.[5] | |
| Perfluorophenyl Azide | ~300 | Nitrene | Increased C-H insertion efficiency.[3] | |
| Benzophenones | Benzophenone | 350-365[7] | Excited Triplet State (Diradical) | Stable in water, non-specific C-H insertion.[8] |
| Diazirines | Diazirine | 330-370[6] | Carbene | High photostability and efficient activation.[6] |
| Trifluoromethylphenyl Diazirine | ~350[9] | Carbene | High photoreaction yield, short-lived reactive species.[10] | |
| Psoralens | Psoralen | ~365[7] | Excited State for Cycloaddition | Specific for pyrimidines in nucleic acids.[11] |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | ~365[12] | Excited State for Cycloaddition | Enhanced DNA affinity and water solubility.[7][12] |
| Homobifunctional Cross-linker | Spacer Arm Length (Å) | Cleavability |
| DSS (Disuccinimidyl suberate) | 11.4 | Non-cleavable |
| BS3 (Bis[sulfosuccinimidyl] suberate) | 11.4 | Non-cleavable |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | 12.0 | Reducible (disulfide) |
| DSSO (Disuccinimidyl sulfoxide) | 10.1[13] | MS-cleavable (sulfoxide) |
| DSBU (Disuccinimidyldibutyric urea) | 12.5[13] | MS-cleavable (urea) |
| Heterobifunctional Cross-linker | Reactive Groups | Spacer Arm Length (Å) |
| SADP | NHS ester, Aryl azide | 15.7 |
| SANPAH | NHS ester, Nitrophenyl azide | 18.2 |
| Sulfo-SANPAH | Sulfo-NHS ester, Nitrophenyl azide | 18.2 |
| Sulfo-SDA | Sulfo-NHS ester, Diazirine | 9.2 |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments using photo-cross-linking reagents.
Protocol 1: In Vivo Photo-Cross-Linking in Mammalian Cells
This protocol describes a general workflow for capturing protein-protein interactions in living mammalian cells using a membrane-permeable, heterobifunctional photo-cross-linker.
Materials:
-
Mammalian cells of interest
-
Cell culture medium (consider SILAC medium for quantitative proteomics)[14]
-
Phosphate-buffered saline (PBS)
-
Photo-cross-linking reagent (e.g., a diazirine-based reagent with an NHS ester)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
UV lamp (365 nm)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%). For quantitative analysis, culture cells in "light" and "heavy" SILAC media for at least five passages to ensure complete labeling.[14]
-
Cross-linker Addition: Wash the cells with PBS. Add the photo-cross-linking reagent, dissolved in an appropriate solvent (e.g., DMSO), to the cell culture medium to the desired final concentration. Incubate for a specific time to allow the reagent to permeate the cells and bind to its primary target (if applicable).
-
Photoactivation: Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for an optimized duration (e.g., 10-30 minutes). The optimal irradiation time and distance from the UV source should be determined empirically.[5]
-
Cell Lysis: After irradiation, wash the cells with ice-cold PBS to remove excess cross-linker. Lyse the cells directly in the dish by adding ice-cold lysis buffer.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Downstream Analysis: The clarified supernatant containing the cross-linked protein complexes is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Protocol 2: Photo-Cross-Linking Mass Spectrometry (XL-MS) with a Cleavable Cross-linker
This protocol outlines the key steps for identifying cross-linked peptides from a complex protein mixture using a mass spectrometry-cleavable cross-linker.
Materials:
-
Cross-linked protein sample (from Protocol 1 or an in vitro reaction)
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
-
C18 desalting column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Denaturation and Reduction: Denature the protein sample in a buffer containing urea (e.g., 8 M) and ammonium bicarbonate. Reduce disulfide bonds by adding DTT and incubating at 37°C.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.
-
Sample Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be programmed to perform MS/MS and, if using a cleavable cross-linker, MS3 fragmentation. The MS/MS scan will fragment the peptide backbone, while the MS3 scan will be triggered by the characteristic reporter ions from the cleaved cross-linker, allowing for the identification of the individual cross-linked peptides.[5]
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, Kojak) to search the mass spectrometry data against a protein sequence database to identify the cross-linked peptides and the specific residues involved in the cross-link.[15]
V. Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical progression of photo-cross-linking technologies.
Caption: Historical development and evolution of photo-cross-linking reagents.
Caption: A typical workflow for photo-cross-linking mass spectrometry (XL-MS).
VI. Conclusion and Future Outlook
The journey of photo-cross-linking reagents from simple photoaffinity labels to multifunctional probes has been driven by the relentless pursuit of greater specificity, efficiency, and versatility. The development of reagents that can be activated by longer, less damaging wavelengths of light, coupled with the incorporation of cleavable linkers and affinity tags, has revolutionized our ability to study biomolecular interactions in their native context.
The future of this field lies in the development of even more sophisticated reagents. We can anticipate the emergence of photo-cross-linkers that can be activated by visible or even near-infrared light, further minimizing cellular damage and allowing for deeper tissue penetration. The design of "traceless" cleavable linkers that leave no residual mass on the target protein after cleavage will simplify data analysis.[16] Furthermore, the combination of photo-cross-linking with other techniques, such as super-resolution microscopy, will provide unprecedented spatiotemporal resolution of molecular interactions within living cells. As our understanding of the intricate dance of molecules within the cell deepens, the continued evolution of photo-cross-linking reagents will undoubtedly play a pivotal role in illuminating the fundamental processes of life.
References
- 1. Frank Westheimer - Wikipedia [en.wikipedia.org]
- 2. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 3. korambiotech.com [korambiotech.com]
- 4. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogels with enhanced protein conjugation efficiency reveal stiffness-induced YAP localization in stem cells depends on biochemical cues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethyl phenyl diazirine amine | AAT Bioquest [aatbio.com]
- 10. Trifluoromethyl phenyl diazirine maleimide | AAT Bioquest [aatbio.com]
- 11. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating Photo-lysine-d2 in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the incorporation of Photo-lysine-d2, a photo-activatable amino acid, into mammalian cells for the study of protein-protein interactions. The methods outlined below cover both metabolic labeling and site-specific incorporation, coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomic analysis.
Introduction
This compound is a synthetic analog of the essential amino acid L-lysine. It contains a diazirine ring, a compact and highly reactive photo-activatable crosslinking moiety. Upon exposure to long-wave UV light (typically 365 nm), the diazirine ring is converted into a highly reactive carbene intermediate, which can form covalent bonds with interacting proteins in close proximity. This "zero-length" crosslinking captures both stable and transient protein-protein interactions within the cellular context.[1][2] When combined with quantitative proteomics techniques like SILAC, this method allows for the identification and quantification of protein interactors under different cellular conditions.[3][4]
Key Applications
-
Mapping Protein-Protein Interaction Networks: Elucidating the composition of protein complexes.
-
Identifying Transient or Weak Interactions: Capturing interactions that are often missed by traditional methods like co-immunoprecipitation.
-
Validating Drug Targets: Assessing how small molecules affect protein-protein interactions.
-
Studying Post-Translational Modification (PTM)-Dependent Interactions: Identifying "reader" proteins that bind to specific PTMs on histones or other proteins.[5][6]
Data Presentation
Table 1: Representative SILAC Ratios for Proteins Identified in a Photo-lysine Crosslinking Experiment
This table summarizes hypothetical quantitative data from a SILAC experiment where "heavy" labeled cells were treated with a stimulus to induce a specific protein interaction, while "light" labeled cells served as a control. Both cell populations were metabolically labeled with this compound.
| Protein ID | Gene Name | Description | SILAC Ratio (Heavy/Light) | p-value |
| P06213 | EGFR | Epidermal growth factor receptor | 1.1 | 0.45 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 3.2 | <0.01 |
| P63000 | SHC1 | SHC-transforming protein 1 | 2.8 | <0.01 |
| Q07817 | SOS1 | Son of sevenless homolog 1 | 2.5 | <0.02 |
| P42336 | PLCG1 | 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 | 2.1 | <0.05 |
| P27361 | STAT1 | Signal transducer and activator of transcription 1-alpha/beta | 1.0 | 0.98 |
Data is illustrative and based on expected outcomes from the literature.
Experimental Protocols
Two primary strategies for incorporating this compound are detailed below: metabolic labeling for proteome-wide incorporation and site-specific incorporation for studying a particular protein of interest.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound using SILAC
This protocol describes the proteome-wide incorporation of this compound in combination with SILAC for quantitative analysis.
Workflow Diagram:
Caption: Workflow for metabolic labeling with this compound and SILAC.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)
-
"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
UV crosslinker with 365 nm bulbs
Procedure:
-
Preparation of SILAC Media:
-
Prepare "Light" and "Heavy" SILAC media by supplementing lysine- and arginine-deficient DMEM with the respective light or heavy amino acids and this compound.
-
Final concentrations:
-
L-arginine: 0.398 mM
-
L-lysine (or heavy L-lysine): 0.798 mM
-
This compound: 0.4 mM (concentration may need optimization)
-
-
Add 10% dFBS and penicillin/streptomycin.
-
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel in the "Light" and "Heavy" SILAC media.
-
Passage the cells for at least 5-6 doublings to ensure >97% incorporation of the labeled amino acids.[7]
-
-
Experimental Treatment:
-
Once labeling is complete, the "Heavy" labeled cells can be treated with a specific stimulus (e.g., growth factor, drug) while the "Light" labeled cells serve as the control.
-
-
In Vivo UV Crosslinking:
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely and place the culture plates on ice.
-
Irradiate the cells with 365 nm UV light. The energy dose may require optimization, but a starting point is 0.15-0.2 J/cm².[8][9] This can be achieved using a UV crosslinker with an exposure time of 5-30 minutes, depending on the lamp intensity.[9]
-
-
Cell Lysis and Protein Digestion:
-
After irradiation, immediately lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Combine the lysates from the "Light" and "Heavy" populations in a 1:1 ratio based on protein concentration.
-
Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and digestion with trypsin.
-
-
Enrichment of Crosslinked Peptides:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fractions by high-resolution mass spectrometry.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer with XlinkX) to identify crosslinked peptides and quantify the SILAC ratios.
-
Protocol 2: Site-Specific Incorporation of this compound
This protocol utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate a Photo-lysine analog (e.g., DiZPK) at a specific site in a protein of interest, as defined by an amber stop codon (TAG) in the gene.[3][12]
Workflow Diagram:
Caption: Workflow for site-specific incorporation of this compound.
Materials:
-
HEK293T cells
-
Expression plasmid for the protein of interest (POI) with an affinity tag (e.g., HA, FLAG)
-
Site-directed mutagenesis kit
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the Photo-lysine analog (e.g., pIRE4-DiZPKRS-tRNA)
-
Photo-lysine analog (e.g., DiZPK)
-
Transfection reagent
-
DMEM with 10% FBS
-
UV crosslinker (365 nm)
Procedure:
-
Plasmid Preparation:
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in your POI gene within the expression plasmid.
-
-
Cell Culture and Transfection:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid.
-
-
Incorporation of Photo-lysine Analog:
-
Six hours post-transfection, replace the medium with fresh medium containing the Photo-lysine analog (e.g., 100-500 µM DiZPK).
-
Culture the cells for an additional 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS and irradiate with 365 nm UV light as described in Protocol 1.
-
-
Affinity Purification and Analysis:
-
Lyse the cells and perform affinity purification using the tag on your POI (e.g., anti-HA agarose (B213101) beads).
-
Elute the protein complexes and analyze by SDS-PAGE followed by Western blotting or mass spectrometry to identify crosslinked interactors.
-
Signaling Pathway Visualization
EGFR-Grb2 Signaling Pathway
Upon binding of Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for adaptor proteins like Grb2. Grb2, through its SH2 domain, binds to phosphorylated EGFR, and through its SH3 domains, recruits the guanine (B1146940) nucleotide exchange factor SOS1. SOS1 then activates Ras, leading to the activation of downstream signaling cascades like the MAPK pathway.[3][12][13]
Caption: Simplified EGFR-Grb2 signaling pathway upon EGF stimulation.
References
- 1. researchgate.net [researchgate.net]
- 2. SILAC DMEM, High Glucose, without L-arginine & L-lysine [capricorn-scientific.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 5. DMEM without Lysine and Arginine - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | GRB2 events in EGFR signaling [reactome.org]
Application Notes and Protocols for UV Cross-Linking with Photo-lysine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-lysine-d2 is a deuterium-labeled, photo-activatable amino acid analog of L-lysine. It is a powerful tool for capturing and identifying protein-protein interactions (PPIs) in their native cellular environment. The key to its functionality lies in the diazirine moiety, a small, photo-reactive group that, upon exposure to long-wave UV light (330-370 nm), forms a highly reactive carbene intermediate.[1][2] This carbene can then covalently bond with interacting molecules in close proximity, effectively "trapping" transient and weak interactions that are often missed by traditional methods. The incorporation of deuterium (B1214612) at the β and γ positions of the lysine (B10760008) backbone enhances its metabolic stability and can reduce non-specific background cross-linking, thereby improving the signal-to-noise ratio in mass spectrometry analyses.
These application notes provide a comprehensive guide to utilizing this compound for UV cross-linking experiments, with a particular focus on identifying "reader" proteins of post-translational modifications (PTMs) on histones.
Principle of the Method
The experimental workflow involves three main stages:
-
Metabolic Incorporation: this compound is introduced into cell culture media, where it is taken up by cells and incorporated into newly synthesized proteins by the native translational machinery.[3]
-
In Vivo UV Cross-Linking: Cells are irradiated with a specific wavelength of UV light to activate the diazirine group on the incorporated this compound, inducing covalent cross-links between the protein of interest and its interacting partners.
-
Analysis of Cross-Linked Complexes: The cross-linked protein complexes are then isolated, purified, and analyzed by mass spectrometry (MS) to identify the interacting proteins. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be integrated to differentiate specific interactors from non-specific background proteins.[3][4]
Data Presentation
Quantitative Parameters for UV Cross-Linking with this compound
The following table summarizes key quantitative parameters that are critical for designing and executing successful UV cross-linking experiments with this compound. These values may require optimization depending on the specific cell line, protein of interest, and experimental setup.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 100-400 µM in lysine-free media | Higher concentrations may be toxic. Optimal concentration should be determined empirically. |
| Incorporation Time | 24-72 hours (at least 5-6 cell doublings for SILAC) | Aims for significant incorporation into the proteome. For SILAC, >95% incorporation is desired. |
| UV Activation Wavelength | 365 nm | This wavelength is optimal for activating the diazirine moiety while minimizing damage to cells. |
| UV Irradiation Energy/Time | 1-5 J/cm² (typically 5-15 minutes) | Dependent on the UV lamp's power and distance to the sample. Over-exposure can lead to non-specific cross-linking and cellular damage. |
| Distance from UV Source | 3-5 cm for 15W lamps | Irradiation efficiency decreases with distance. |
Comparison of Photo-Reactive Amino Acids
| Feature | This compound | Photo-lysine | Photo-leucine |
| Structure | Deuterium-labeled lysine analog with a diazirine moiety | Lysine analog with a diazirine moiety | Leucine analog with a diazirine moiety |
| Metabolic Stability | Enhanced | Standard | Standard |
| Background Cross-linking | Reduced | Standard | Standard |
| Application Focus | Capturing interactions at lysine residues, including PTMs | Capturing interactions at lysine residues, including PTMs | Probing interactions within hydrophobic cores of proteins |
| Incorporation Efficiency | High in lysine-free media | High in lysine-free media | High in leucine-free media |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound using SILAC
This protocol describes the metabolic labeling of two cell populations for a quantitative proteomics experiment using SILAC.
Materials:
-
HEK293T or other suitable mammalian cell line
-
DMEM for SILAC (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)
-
"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Preparation: Culture HEK293T cells in standard DMEM supplemented with 10% FBS.
-
Adaptation to SILAC Media:
-
For the "light" population, passage cells into SILAC DMEM supplemented with 10% dFBS, "light" L-lysine (146 mg/L), and "light" L-arginine (84 mg/L).
-
For the "heavy" population, passage cells into SILAC DMEM supplemented with 10% dFBS, "heavy" L-lysine (152.8 mg/L), and "heavy" L-arginine (87.2 mg/L).
-
-
Metabolic Labeling: Culture cells for at least five to six doublings to ensure >95% incorporation of the labeled amino acids.
-
Incorporation of this compound:
-
For the experimental condition (e.g., "heavy" labeled cells), replace the SILAC medium with lysine-free DMEM supplemented with 10% dFBS, "heavy" L-arginine, and 100-400 µM this compound.
-
For the control condition (e.g., "light" labeled cells), replace the SILAC medium with lysine-free DMEM supplemented with 10% dFBS, "light" L-arginine, and "light" L-lysine.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for the incorporation of this compound into newly synthesized proteins.
Protocol 2: In-Cell UV Cross-Linking and Sample Preparation for Mass Spectrometry
This protocol details the UV cross-linking procedure and subsequent preparation of cell lysates for proteomic analysis.
Materials:
-
This compound labeled cells from Protocol 1
-
Ice-cold PBS
-
UV lamp with a 365 nm light source
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Sonicator or Dounce homogenizer
-
Bradford assay or other protein quantification method
-
SDS-PAGE equipment and reagents
-
In-gel digestion kit (e.g., with trypsin)
Procedure:
-
Cell Harvesting:
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to the plate.
-
-
UV Irradiation:
-
Place the cell culture plate on ice and irradiate with a 365 nm UV lamp.
-
The irradiation time and distance should be optimized, but a starting point is 5-15 minutes at a distance of 3-5 cm for a 15W lamp.
-
-
Cell Lysis:
-
After irradiation, immediately lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Lysate Processing:
-
Sonicate or homogenize the lysate to shear genomic DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay.
-
Sample Combination (for SILAC): Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Protein Separation: Separate the combined protein lysate by SDS-PAGE.
-
In-Gel Digestion:
-
Excise the entire lane or specific bands of interest from the gel.
-
Perform in-gel digestion of the proteins using trypsin according to the manufacturer's protocol.
-
-
Peptide Extraction and Desalting: Extract the digested peptides from the gel and desalt them using a C18 StageTip or equivalent.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
Visualizations
Experimental Workflow for Identifying Histone PTM Readers
Caption: Workflow for identifying histone PTM readers using this compound and SILAC.
Mechanism of this compound Activation and Cross-Linking
Caption: UV activation of this compound leads to covalent cross-linking.
Conclusion
UV cross-linking with this compound is a robust method for elucidating protein-protein interactions in a cellular context. Its ability to capture transient interactions, coupled with the enhanced stability and reduced background from deuterium labeling, makes it an invaluable tool for researchers in basic science and drug development. The protocols and data presented here provide a solid foundation for the successful application of this technology. It is important to note that optimization of key parameters is often necessary to achieve the best results for a specific biological system.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. xianglilab.com [xianglilab.com]
- 4. Quantitative Chemical Proteomics Approach to Identify Posttranslational Modification-mediated Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photo-lysine-d2 Labeling in Histone PTM Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histones are fundamental to the regulation of chromatin structure and gene expression. The study of proteins that interact with specific histone PTMs, often termed "readers," "writers," and "erasers," is crucial for understanding cellular processes and identifying potential therapeutic targets. Photo-affinity labeling, combined with quantitative proteomics, offers a powerful approach to capture and identify these often transient and low-affinity interactions in a cellular context.
This document provides detailed protocols and application notes for the use of photo-lysine-d2, a deuterated, photo-activatable amino acid analog, in conjunction with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the quantitative analysis of histone PTM-dependent protein interactions. The described methodology, adapted from the Cross-linking-Assisted and SILAC-based Protein Identification (CLASPI) approach, enables the identification and quantification of proteins that specifically recognize a particular histone mark.[1][2][3][4]
Principle of the Method
The workflow integrates three key technologies:
-
Metabolic Labeling with this compound: Cells are cultured in a medium where standard lysine (B10760008) is replaced with this compound. This analog is incorporated into newly synthesized proteins, including histones, by the cell's natural translational machinery.[4] The "d2" designation indicates that the lysine analog is deuterated, providing a "heavy" isotopic signature for quantitative mass spectrometry.
-
UV-Induced Photo-Cross-linking: The incorporated photo-lysine (B560627) contains a diazirine moiety, a photo-reactive group that, upon exposure to UV light, forms a highly reactive carbene. This carbene rapidly and irreversibly cross-links with nearby interacting proteins, effectively "trapping" the histone PTM reader proteins at their site of interaction.
-
SILAC-Based Quantitative Mass Spectrometry: To distinguish specific interactors from non-specific background proteins, a SILAC experiment is performed. Two cell populations are cultured: one with "light" amino acids and the other with "heavy" isotopically labeled amino acids (including this compound). By swapping the labeling conditions in forward and reverse experiments, true interactors can be identified with high confidence based on their SILAC ratios.
Experimental Workflow and Signaling Pathway Visualization
The overall experimental workflow for identifying histone PTM readers using this compound labeling is depicted below.
A key application of this technique is to elucidate signaling pathways involving histone PTM readers. For example, the bromodomain-containing protein BRD4 is a well-characterized "reader" of acetylated histones. Its recruitment to acetylated chromatin plays a critical role in transcriptional activation.
Application: Identification of H3K4me3 Reader Proteins
The CLASPI method has been successfully used to identify proteins that bind to trimethylated lysine 4 on histone H3 (H3K4me3), a mark associated with active gene promoters. The following table summarizes representative data from such an experiment, showcasing proteins identified as specific H3K4me3 binders.
Table 1: Quantitative Proteomic Data of H3K4me3 Interacting Proteins
| Protein | UniProt ID | Description | Forward SILAC Ratio (L/H) | Reverse SILAC Ratio (H/L) | Notes |
| Known Readers | |||||
| ING2 | Q9H160 | Inhibitor of growth protein 2 | > 2.0 | > 2.0 | Component of the mSin3a HDAC complex. |
| SPIN1 | Q9Y657 | Spindlin-1 | > 2.0 | > 2.0 | Tudor domain-containing protein. |
| DPY30 | Q9C005 | Dpy-30 homolog | > 1.5 | > 1.5 | Component of the COMPASS complex. |
| Novel Readers | |||||
| MORC3 | Q8IWI9 | MORC family CW-type zinc finger 3 | > 2.0 | > 2.0 | Contains a CW domain known to bind methyl-lysine. |
| Non-specific Binders | |||||
| HSP90A | P07900 | Heat shock protein 90-alpha | ~ 1.0 | ~ 1.0 | Abundant cellular chaperone. |
| ACTB | P60709 | Actin, cytoplasmic 1 | ~ 1.0 | ~ 1.0 | Abundant cytoskeletal protein. |
Note: Data is illustrative and based on findings from quantitative chemical proteomics studies. SILAC ratios represent the relative abundance of proteins captured by a photo-cross-linking probe with H3K4me3 versus a control probe. Ratios significantly greater than 1.0 in both forward and reverse experiments indicate specific binding.
Detailed Experimental Protocols
Protocol 1: SILAC Labeling with this compound
This protocol describes the metabolic labeling of mammalian cells for a quantitative photo-cross-linking experiment.
Materials:
-
DMEM for SILAC (lysine and arginine deficient)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Arginine (Light: 12C6, 14N4; Heavy: 13C6, 15N4)
-
L-Lysine (Light: 12C6, 14N2)
-
This compound (Heavy)
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Supplement DMEM for SILAC with 10% dFBS, light L-Arginine (e.g., 84 mg/L), and light L-Lysine (e.g., 146 mg/L).
-
Heavy Medium: Supplement DMEM for SILAC with 10% dFBS, heavy L-Arginine (e.g., 84 mg/L), and this compound (concentration to be optimized, typically similar to standard lysine).
-
-
Cell Adaptation:
-
Culture cells in both light and heavy media for at least 5-6 cell divisions to ensure >95% incorporation of the labeled amino acids.
-
Verify incorporation efficiency by mass spectrometry analysis of a small protein sample.
-
-
Experimental Culture:
-
Plate the adapted "light" and "heavy" cells for the experiment. Ensure equal cell numbers for both conditions.
-
Grow cells to the desired confluency (typically 80-90%).
-
Protocol 2: In Vivo UV Cross-linking and Histone Enrichment
Materials:
-
UV Cross-linker (365 nm)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitors)
-
Acid Extraction Buffer (0.2 M HCl)
-
Neutralization Buffer (1 M Tris-HCl pH 8.0)
Procedure:
-
UV Cross-linking:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to just cover the cells.
-
Place the culture dishes on ice and irradiate with 365 nm UV light at an optimized energy dose (e.g., 200-400 mJ/cm2).
-
-
Cell Harvesting and Lysis:
-
After cross-linking, aspirate the PBS and harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 1,500 x g for 5 min at 4°C).
-
Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 10 minutes to swell the cells.
-
Lyse the cells using a Dounce homogenizer and pellet the nuclei by centrifugation (e.g., 3,000 x g for 10 min at 4°C).
-
-
Histone Enrichment (Acid Extraction):
-
Resuspend the nuclear pellet in Acid Extraction Buffer.
-
Incubate on a rotator for at least 1 hour at 4°C.
-
Centrifuge at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet the cellular debris.
-
Carefully transfer the supernatant containing the acid-soluble histones to a new tube.
-
-
Sample Combination and Preparation:
-
Combine the histone extracts from the "light" and "heavy" labeled cells at a 1:1 ratio based on protein concentration (determined by Bradford or BCA assay).
-
Neutralize the combined sample with Neutralization Buffer.
-
Protocol 3: In-solution Tryptic Digestion for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (NH4HCO3)
-
Mass Spectrometry Grade Trypsin
-
Formic Acid
Procedure:
-
Reduction and Alkylation:
-
To the combined histone sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Sample Clean-up:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 StageTips or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
Acquire data in a data-dependent mode, selecting the most abundant precursor ions for fragmentation.
-
Data Analysis and Interpretation
The raw mass spectrometry data should be processed using a software suite capable of SILAC-based quantification (e.g., MaxQuant). The software will identify peptides and proteins and calculate the heavy/light (H/L) or light/heavy (L/H) ratios for each identified protein. True interactors of the histone PTM of interest will show a significantly higher ratio in the specific pull-down compared to the control, consistently across forward and reverse experiments. Non-specific binders will have a ratio close to 1.
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Filter-Aided Sample Preparation Procedure for Mass Spectrometric Analysis of Plant Histones [frontiersin.org]
- 3. BRD4 is a Histone Acetyltransferase that Evicts Nucleosomes from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SILAC-based Quantitative Proteomics using Photo-lysine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative mass spectrometry-based proteomics. It enables the accurate comparison of protein abundance between different cell populations. This application note details the use of a specialized SILAC reagent, Photo-lysine-d2, for the identification and quantification of protein-protein interactions (PPIs), with a particular focus on interactions involving post-translationally modified (PTM) lysine (B10760008) residues.
This compound is a unique amino acid analog that incorporates three key functionalities:
-
Lysine backbone: Allows for metabolic incorporation into proteins during cell culture, replacing natural lysine.
-
Diazirine moiety: A photo-activatable cross-linking group that, upon exposure to UV light, forms a covalent bond with interacting proteins in close proximity.
-
Deuterium (B1214612) (d2) label: Provides a stable isotope signature for mass spectrometry-based quantification, allowing for the differentiation and relative quantification of proteins from different cell populations.
This combination of features makes this compound an ideal tool for the "Cross-Linking Assisted and SILAC-based Protein Identification" (CLASPI) methodology. This technique is particularly valuable for capturing transient or weak interactions, such as those between histone modification "reader" proteins and their corresponding epigenetic marks.
Principle of the Method
The core principle of the this compound SILAC approach is to differentially label two cell populations ('light' and 'heavy') and then use photo-crosslinking to capture interacting proteins. One cell population is grown in a medium containing standard, unlabeled amino acids ('light' medium), while the other is grown in a medium where natural lysine is replaced with this compound ('heavy' medium).
Following an experimental treatment, the two cell populations are mixed, and subjected to UV irradiation to induce cross-linking between this compound-containing proteins and their interaction partners. After cell lysis and protein purification, the cross-linked complexes are digested, and the resulting peptides are analyzed by mass spectrometry. The deuterium label on this compound results in a known mass shift in the corresponding peptides, allowing for the quantification of the relative abundance of cross-linked proteins between the two experimental conditions.
Experimental Workflow
The overall experimental workflow for a this compound SILAC experiment is depicted below.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for a typical this compound SILAC experiment designed to identify readers of a specific histone post-translational modification.
Protocol 1: SILAC Labeling with this compound
-
Cell Culture Preparation:
-
Use a lysine-deficient cell culture medium (e.g., DMEM for SILAC).
-
Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled lysine.
-
Prepare two types of media:
-
Light Medium: Supplement with normal L-lysine and L-arginine at their standard concentrations.
-
Heavy Medium: Supplement with this compound (at the standard lysine concentration) and a heavy isotope-labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine). The heavy arginine is used to ensure all tryptic peptides are labeled for quantification.
-
-
-
Metabolic Labeling:
-
Culture the cells in the respective 'light' and 'heavy' SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
Monitor the incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis. The incorporation efficiency should be >95%.
-
Protocol 2: In Vivo Photo-Crosslinking
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the desired experimental treatment to the cell populations. For example, to study the readers of a specific histone modification, one might treat the cells with an inhibitor of a histone demethylase to enrich for that mark.
-
-
Cell Harvesting and Mixing:
-
Harvest the 'light' and 'heavy' labeled cells and wash them with ice-cold PBS.
-
Resuspend the cells in PBS and mix the 'light' and 'heavy' cell populations in a 1:1 ratio based on cell count.
-
-
UV Irradiation:
-
Place the mixed cell suspension in a petri dish on ice.
-
Irradiate the cells with UV light at 365 nm for 15-30 minutes to induce photo-crosslinking. The optimal irradiation time should be determined empirically.
-
Protocol 3: Protein Extraction and Digestion
-
Cell Lysis:
-
After crosslinking, pellet the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Extraction and Quantification:
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Purification (Optional but Recommended):
-
To enrich for specific protein complexes, perform affinity purification. For example, to identify histone reader proteins, an immunoprecipitation using an antibody against the histone of interest or a specific modification can be performed.
-
-
In-solution or In-gel Digestion:
-
The protein sample can be prepared for mass spectrometry by either in-solution or in-gel digestion.
-
In-solution digestion: Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with a protease such as trypsin overnight at 37°C.
-
In-gel digestion: Separate the proteins by SDS-PAGE, excise the gel bands of interest, and perform in-gel digestion with trypsin.
-
Protocol 4: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a software package such as MaxQuant for protein identification and quantification.
-
The software will identify peptides and quantify the intensity ratios of the 'heavy' (this compound labeled) to 'light' (unlabeled) peptide pairs.
-
Proteins that are significantly enriched in the 'heavy' channel are considered specific interaction partners in the experimental condition.
-
Data Presentation: Quantitative Analysis of Histone H3K27me3 Reader Proteins
The following table presents representative quantitative data from a this compound SILAC experiment designed to identify proteins that interact with trimethylated histone H3 at lysine 27 (H3K27me3). In this hypothetical experiment, the 'heavy' labeled cells were treated to enrich for H3K27me3.
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | p-value | Function |
| P26010 | EED | Polycomb protein EED | 3.5 | 0.001 | Core component of the PRC2 complex, binds to H3K27me3. |
| Q15022 | SUZ12 | Polycomb protein SUZ12 | 3.2 | 0.002 | Core component of the PRC2 complex. |
| O14781 | EZH2 | Histone-lysine N-methyltransferase EZH2 | 2.8 | 0.005 | Catalytic subunit of the PRC2 complex. |
| Q9H6Y1 | CBX7 | Chromobox protein homolog 7 | 2.5 | 0.01 | Component of the PRC1 complex, recognizes H3K27me3. |
| P0C0S8 | H2AFX | Histone H2A.x | 1.1 | 0.85 | Core histone, not expected to be a specific reader. |
| P68871 | H3-3A | Histone H3.3 | 1.0 | 0.92 | Core histone, not expected to be a specific reader. |
Note: The data presented in this table is for illustrative purposes and represents the type of results that can be obtained from a this compound SILAC experiment.
Signaling Pathway Visualization
The identification of reader proteins for specific histone modifications is crucial for understanding the downstream signaling pathways they regulate. The following diagram illustrates the recruitment of the Polycomb Repressive Complex 2 (PRC2) to H3K27me3, a key event in gene silencing.
Conclusion
The use of this compound in SILAC-based quantitative proteomics provides a robust and reliable method for the identification and quantification of protein-protein interactions in a cellular context. The ability to capture transient and weak interactions through photo-crosslinking, combined with the accuracy of SILAC quantification, makes this a powerful tool for researchers in basic science and drug development. The protocols and data presented here provide a framework for the successful application of this innovative technology.
Application Note: A Robust Mass Spectrometry Workflow for Quantitative Analysis of Photo-Lysine-d2 Cross-linked Samples
Audience: Researchers, scientists, and drug development professionals engaged in studying protein-protein interactions (PPIs), protein conformation, and PTM-mediated interactions.
Introduction
Cross-linking mass spectrometry (XL-MS) is a powerful technique for capturing and identifying protein-protein interactions and providing low-resolution structural information on protein complexes within their native environments.[1][2] The use of photo-reactive amino acids, such as photo-lysine (B560627), allows for the capture of transient and weak interactions that might be missed by traditional affinity purification methods.[3][4][5] Photo-lysine contains a diazirine moiety that, upon UV irradiation, forms a highly reactive carbene intermediate, which non-specifically cross-links to nearby amino acid residues.[3][6]
This application note details a comprehensive workflow for the analysis of samples cross-linked with a deuterated version of photo-lysine (photo-lysine-d2). The incorporation of a stable isotope label enables accurate relative quantification of protein interactions between different experimental states (e.g., treated vs. untreated). This approach combines the advantages of in-vivo photo-cross-linking with the quantitative power of stable isotope labeling, providing a robust method for dynamic PPI studies.
Principle of the Method
The workflow is based on a quantitative proteomics strategy analogous to SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
-
Metabolic Incorporation: Two cell populations are cultured in media containing either the "light" (d0) or "heavy" (d2) isotopic form of photo-lysine. These photo-amino acids are incorporated into the proteome during protein synthesis.[5]
-
In-Vivo Cross-Linking: The cell populations are subjected to a specific treatment or stimulus. Subsequently, UV irradiation is applied to activate the diazirine group on the incorporated photo-lysine, inducing covalent cross-links to interacting proteins.[3][7]
-
Sample Processing: The "light" and "heavy" cell populations are combined, lysed, and the proteins are digested, typically with trypsin.
-
Enrichment: Due to the low abundance of cross-linked peptides compared to linear peptides, an enrichment step, such as size-exclusion chromatography (SEC), is crucial to reduce sample complexity.[1][8]
-
LC-MS/MS Analysis: The enriched peptides are analyzed by high-resolution mass spectrometry. Cross-linked peptide pairs appear as doublets in the MS1 spectrum, separated by the mass difference of the deuterium (B1214612) label.
-
Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra and to quantify the relative abundance of each cross-link based on the intensity ratio of the "heavy" and "light" peptide pairs.
Experimental Workflow and Protocols
The overall experimental workflow is depicted below, followed by detailed protocols for each major step.
Caption: Overall workflow for quantitative XL-MS using this compound.
Protocol 1: Cell Culture and Metabolic Labeling
-
Culture Medium: Prepare lysine-free cell culture medium appropriate for the cell line being used. Supplement the medium with all essential amino acids, except for lysine (B10760008).
-
Labeling: Supplement one batch of medium with photo-lysine (light, d0) and a second batch with this compound (heavy) to a final concentration of ~200-400 µM (concentration should be optimized).
-
Cell Culture: Culture cells for at least 5-6 cell divisions in the respective labeling media to ensure near-complete incorporation of the photo-amino acids.
-
Experimental Condition: Apply the desired experimental treatment (e.g., drug treatment, starvation) to one or both cell populations.
Protocol 2: In-Vivo UV Cross-Linking
-
Cell Harvest: Wash the cells with ice-cold PBS to remove media components.
-
Irradiation: Place the cells on ice and irradiate with UV light at 365 nm for 15-30 minutes. The optimal time and power should be determined empirically to maximize cross-linking while minimizing protein damage.
-
Quenching (Optional): The reaction can be quenched by adding a solution containing a scavenger like DTT.
-
Sample Combination: After irradiation, combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount.
Protocol 3: Protein Digestion using FASP
The Filter-Aided Sample Preparation (FASP) protocol is recommended for robust protein digestion.[1]
-
Lysis: Lyse the combined cell pellet in a buffer containing a strong detergent (e.g., 4% SDS, 100 mM Tris/HCl pH 7.6, 0.1 M DTT).
-
FASP: Load the lysate onto a 30 kDa molecular weight cut-off filter unit.
-
Washing: Perform sequential washes with a urea (B33335) solution (e.g., 8 M urea in 0.1 M Tris/HCl pH 8.5) to remove the SDS.
-
Alkylation: Alkylate cysteine residues with 50 mM iodoacetamide (B48618) in the urea buffer for 20 minutes in the dark.
-
Digestion: Wash the filter unit with ammonium (B1175870) bicarbonate buffer (50 mM). Add trypsin (or another protease) in a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Peptide Elution: Collect the peptides by centrifugation.
Protocol 4: Enrichment of Cross-Linked Peptides
-
Method: Use size-exclusion chromatography (SEC) to separate the larger, cross-linked peptides from the more abundant, smaller linear peptides.[8]
-
Procedure: Desalt the peptide digest using a C18 cartridge. Lyophilize the peptides and resuspend them in an appropriate SEC mobile phase.
-
Fractionation: Inject the sample onto an SEC column and collect fractions corresponding to higher molecular weight species, where cross-linked peptides are expected to elute.
-
Pooling: Pool the relevant fractions and dry them under vacuum.
Protocol 5: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Chromatography: Resuspend the enriched peptides in a suitable buffer (e.g., 0.1% formic acid) and separate them using a reversed-phase analytical column with a gradient of increasing acetonitrile (B52724) concentration.
-
MS Method:
-
MS1 Scan: Acquire high-resolution full scans (e.g., 60,000-120,000 resolution) to detect the isotopic doublets of the heavy/light cross-linked peptides.
-
MS2 Scan: Use a data-dependent acquisition (DDA) mode. Select precursor ions with a charge state of 3+ and higher for fragmentation, as cross-linked peptides are typically higher charged. Use a higher-energy collisional dissociation (HCD) for fragmentation.[9]
-
Data Analysis and Interpretation
The analysis of XL-MS data requires specialized software capable of handling the complexity of chimeric MS/MS spectra and identifying both peptides in a cross-linked pair.
References
- 1. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xianglilab.com [xianglilab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combining affinity enrichment, cross-linking with photo amino acids, and mass spectrometry for probing protein kinase D2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Protein Interactions with Acetylated Lysine using Photo-lysine-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of photo-lysine-d2, a deuterated photo-activatable amino acid analog, to identify and quantify protein interactions with acetylated lysine (B10760008) residues. This technique, combining in vivo metabolic labeling, UV-induced crosslinking, and quantitative mass spectrometry, offers a powerful tool for elucidating the intricate networks governed by lysine acetylation.
Introduction
Lysine acetylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a wide array of cellular processes, including gene transcription, DNA damage repair, and metabolism.[1] The dynamic nature of lysine acetylation necessitates methods that can capture both stable and transient protein-protein interactions mediated by this modification. This compound is a synthetic amino acid that can be metabolically incorporated into proteins in place of natural lysine.[2] It features a diazirine moiety that, upon exposure to UV light, forms a reactive carbene that covalently crosslinks with interacting proteins in close proximity.[3] The deuterium (B1214612) labeling enhances its metabolic stability and reduces background crosslinking.[4] This approach, coupled with quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise identification and quantification of proteins that "read" or bind to acetylated lysine marks.[5]
Principle of the Method
The experimental workflow involves metabolically incorporating this compound into cellular proteins. Following incorporation, cells are subjected to UV irradiation to induce covalent crosslinking between the this compound-containing proteins (the "bait") and their interacting partners (the "prey"). The resulting crosslinked complexes are then isolated, digested, and analyzed by high-resolution mass spectrometry to identify the interacting proteins. When combined with SILAC, relative quantification of these interactions under different cellular conditions can be achieved.
Key Applications
-
Identification of "Reader" Proteins: Discover novel proteins that recognize and bind to specific acetylated lysine sites, including those containing bromodomains and YEATS domains.
-
Mapping Acetylation-Dependent Interaction Networks: Elucidate the composition of protein complexes that assemble around acetylated histone and non-histone proteins.
-
Drug Discovery and Target Validation: Identify proteins whose interaction with acetylated targets is modulated by small molecule inhibitors of acetyltransferases or deacetylases.
-
Understanding Disease Mechanisms: Investigate how dysregulation of acetylation-mediated interactions contributes to diseases such as cancer and neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies utilizing this compound to identify interactors of acetylated proteins.
Table 1: Proteins Identified Interacting with Acetylated Histone H3 (H3K27ac)
| Identified Protein | Protein Family/Complex | Function |
| BRG1 | SWI/SNF Chromatin Remodeler | Chromatin remodeling, Transcriptional regulation |
| p300 | Histone Acetyltransferase | Transcriptional coactivator |
| CBP | Histone Acetyltransferase | Transcriptional coactivator |
Table 2: SILAC-based Quantification of Changes in Acetylated Protein Interactions upon Treatment with a Deacetylase Inhibitor
| Interacting Protein | Fold Change (Inhibitor/Control) | p-value | Function |
| Protein A | 2.5 | <0.01 | Chromatin Binding |
| Protein B | -1.8 | <0.05 | Transcriptional Repression |
| Protein C | 3.1 | <0.01 | DNA Repair |
Experimental Protocols
Protocol 1: Metabolic Labeling and UV Crosslinking
-
Cell Culture and Labeling:
-
Culture mammalian cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.
-
For SILAC experiments, use "light" (containing natural L-lysine and L-arginine), "medium" (containing 13C6-L-lysine and 13C6-L-arginine), and/or "heavy" (containing 13C6,15N2-L-lysine and 13C6,15N4-L-arginine) media.
-
To label with this compound, replace natural lysine in the "heavy" medium with this compound at a final concentration of 0.4 mM.
-
Culture cells for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells on ice with 365 nm UV light for 15-30 minutes using a UV crosslinker. The optimal time should be determined empirically.
-
Harvest the cells by scraping.
-
Protocol 2: Protein Extraction and Enrichment of Crosslinked Complexes
-
Cell Lysis:
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear chromatin and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Bait Protein (Optional but Recommended):
-
If focusing on a specific acetylated protein, perform immunoprecipitation using an antibody targeting the protein of interest.
-
Alternatively, for global analysis of acetylated protein interactors, enrich for acetylated proteins using an anti-acetyl-lysine antibody.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
Perform in-gel or in-solution digestion of the enriched protein complexes.
-
Reduce disulfide bonds with DTT (10 mM) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) (55 mM) at room temperature in the dark for 20 minutes.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptides using C18 StageTips or equivalent solid-phase extraction method.
-
Dry the peptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Database Searching:
-
Search the MS/MS data against a relevant protein database (e.g., Swiss-Prot) using a specialized search engine capable of identifying crosslinked peptides, such as MaxQuant, pLink, or xQuest.
-
Key Search Parameters:
-
Enzyme: Trypsin.
-
Missed Cleavages: Allow up to 2.
-
Fixed Modifications: Carbamidomethyl (C).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), Acetyl (K).
-
Crosslinker-specific settings: Define the mass of this compound and the mass shift upon crosslinking.
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 0.5 Da for ion trap or 20 ppm for Orbitrap.
-
False Discovery Rate (FDR): Set to <1%.
-
-
Visualizations
Caption: Experimental workflow for identifying protein interactions using this compound.
Caption: Capturing acetylated histone "reader" proteins with this compound.
References
- 1. An Intelligent System for Identifying Acetylated Lysine on Histones and Nonhistone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mapping Ubiquitination Sites and Interactions with Photo-lysine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including protein degradation, DNA repair, cell signaling, and immune responses.[1][2] The covalent attachment of ubiquitin, a 76-amino acid protein, to lysine (B10760008) residues on a substrate protein is orchestrated by a cascade of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating) enzymes.[2][3] The nature of the ubiquitin signal is complex, with monoubiquitination and the formation of various polyubiquitin (B1169507) chains (e.g., K48-, K63-linked) dictating different functional outcomes.[4] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the enzymes and substrates of the ubiquitin system prime targets for therapeutic intervention.
Identifying the specific lysine residues that are ubiquitinated is fundamental to understanding a protein's regulation and function. The most robust and widely used method for mapping these sites is mass spectrometry-based detection of the di-glycine (di-Gly) remnant that remains on the modified lysine after tryptic digestion.
However, understanding the full scope of ubiquitination requires not only mapping the modification sites but also identifying the proteins that interact with these ubiquitinated substrates. These "reader" and "eraser" proteins, which bind to or remove the ubiquitin signal, are often transient and difficult to capture. This application note describes a powerful dual approach to first map ubiquitination sites with high confidence using di-Gly remnant profiling and subsequently to capture the dynamic ubiquitination-dependent interactome using Photo-lysine-d2 , a photo-activatable amino acid analog.
This compound contains a diazirine moiety, a highly reactive group that, upon UV irradiation, forms a covalent bond with nearby molecules, permanently trapping even transient interactions. The deuterium (B1214612) labeling enhances metabolic stability and reduces non-specific crosslinking. By incorporating this compound into a protein of interest, researchers can "-bait"- interacting partners in a cellular context, which can then be identified by mass spectrometry.
This document provides detailed protocols for both ubiquitination site mapping and interaction capturing, along with data presentation guidelines and visualizations of the key pathways and workflows.
Signaling Pathway Overview: The Ubiquitination Cascade
The process of ubiquitination is a sequential enzymatic cascade. It begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ligase recognizes the specific substrate protein and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate. This process can be repeated to form polyubiquitin chains, which serve as complex signals recognized by other proteins to initiate downstream cellular events.
Caption: The enzymatic cascade of protein ubiquitination.
Part 1: Identification of Ubiquitination Sites
The definitive method for identifying ubiquitination sites is the enrichment and analysis of peptides bearing the K-ε-GG (di-Gly) remnant. This signature is created after digestion of ubiquitinated proteins with trypsin, which cleaves the ubiquitin chain but leaves the two C-terminal glycine (B1666218) residues attached to the modified lysine.
Experimental Workflow: Di-Gly Remnant Profiling
The workflow involves cell lysis under denaturing conditions, protein digestion, immunoaffinity enrichment of di-Gly remnant-containing peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for identifying ubiquitination sites.
Protocol 1: Di-Gly Remnant Immunoaffinity Profiling
1. Cell Lysis and Protein Extraction a. Harvest cells and wash twice with ice-cold PBS. b. Lyse cells in urea buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, supplemented with protease and deubiquitinase inhibitors). c. Sonicate the lysate to shear genomic DNA and reduce viscosity. d. Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris. e. Quantify protein concentration in the supernatant using a BCA assay.
2. Protein Digestion a. Reduce the protein lysate by adding DTT to a final concentration of 5 mM and incubate for 1 hour at 37°C. b. Alkylate cysteines by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark. c. Dilute the lysate 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M. d. Add Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C. e. Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 1% to stop the digestion. f. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
3. Immunoaffinity Enrichment of K-ε-GG Peptides a. Lyophilize the desalted peptides and resuspend in immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl). b. Prepare anti-K-ε-GG antibody-conjugated beads according to the manufacturer's protocol. c. Incubate the peptide solution with the antibody beads for 2-4 hours at 4°C with gentle rotation. d. Wash the beads extensively with IP buffer followed by a final wash with water to remove non-specifically bound peptides. e. Elute the enriched K-ε-GG peptides using 0.15% TFA.
4. LC-MS/MS Analysis a. Desalt the eluted peptides using a C18 StageTip. b. Analyze the peptides by a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system. c. Use a data-dependent acquisition (DDA) method, selecting the top 10-20 most intense precursor ions for HCD fragmentation.
5. Data Analysis a. Search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Sequest. b. Specify trypsin as the enzyme, allowing for up to two missed cleavages. c. Set carbamidomethylation of cysteine as a fixed modification. d. Set oxidation of methionine and GlyGly on lysine (+114.0429 Da) as variable modifications. e. Filter results to a false discovery rate (FDR) of <1% at both the peptide and protein levels.
Data Presentation: Quantitative Ubiquitination Site Analysis
Quantitative analysis allows for the comparison of ubiquitination levels across different conditions (e.g., drug treatment vs. control). This can be achieved using label-free quantification (LFQ) or isobaric labeling (e.g., TMT).
Table 1: Example of Quantitative Di-Gly Site Data
| Protein | UniProt ID | Site | Peptide Sequence | Fold Change (Treatment vs. Control) | p-value |
| PCNA | P12004 | K164 | AGLSK (GG)AMSPLQIER | 3.2 | 0.001 |
| IκBα | P25963 | K21 | DQQLGK (GG)DDFR | 5.8 | <0.001 |
| IκBα | P25963 | K22 | DQQK (GG)LGDD FR | 4.9 | <0.001 |
| Histone H2A | P0C0S8 | K119 | TESHHKK (GG)GK | -2.1 | 0.005 |
| p53 | P04637 | K382 | LKSK (GG)KGQSTSR | 1.8 | 0.045 |
(Note: Data is illustrative. K(GG) indicates the di-Gly modified lysine residue.)
Part 2: Identification of Ubiquitination-Dependent Interactors
Once a ubiquitination site of interest is identified, this compound can be used to capture the proteins that interact with this modification in a cellular context. This method involves incorporating the photo-amino acid into the protein of interest, inducing the specific ubiquitination event, and then using UV light to covalently crosslink the protein to its binding partners.
Experimental Workflow: this compound Crosslinking
The workflow requires metabolic labeling of cells with this compound, UV crosslinking, affinity purification of the bait protein complex, and identification of crosslinked partners by mass spectrometry.
References
Efficient Incorporation of Photo-Lysine-d2 for Advanced Proteomic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving efficient incorporation of photo-lysine-d2 into cellular proteins. This technique is a cornerstone for modern chemical biology and proteomics research, enabling the capture of transient and stable protein-protein interactions (PPIs) within their native cellular environment. Detailed protocols for cell culture, metabolic labeling, UV crosslinking, and sample preparation for mass spectrometry are provided to ensure reproducible and robust results.
Introduction to this compound Labeling
This compound is a deuterated, photo-activatable analog of the essential amino acid L-lysine. It is readily incorporated into proteins by the cell's natural translational machinery.[1] The key feature of photo-lysine (B560627) is the presence of a diazirine ring, which upon exposure to long-wave UV light (typically 365 nm), generates a highly reactive carbene intermediate. This intermediate rapidly and non-specifically forms covalent bonds with molecules in close proximity, effectively "trapping" interacting proteins. The deuterium (B1214612) labeling provides a unique mass shift for identification in mass spectrometry (MS) analysis. This method is invaluable for mapping PPI networks, identifying drug targets, and elucidating the composition of protein complexes.[2][3]
Optimizing Cell Culture Conditions for Efficient Incorporation
The efficiency of this compound incorporation is critical for the success of subsequent crosslinking and proteomic analyses. The primary strategy to maximize incorporation is to culture cells in a medium depleted of natural L-lysine, thereby forcing the cells to utilize the supplied this compound for protein synthesis.
Recommended Cell Lines
This protocol has been successfully applied to a variety of mammalian cell lines, including:
-
HEK293T cells
-
HeLa cells
-
CHO cells
Culture Media and Supplements
For optimal incorporation, it is essential to use a lysine-free basal medium. Commonly used lysine-free media include:
-
Lysine-free Dulbecco's Modified Eagle Medium (DMEM)
-
Lysine-free RPMI-1640 Medium
These media should be supplemented with essential components that are absent in the basal formulation.
Table 1: Recommended Media Supplements
| Component | Recommended Concentration | Purpose |
| Dialyzed Fetal Bovine Serum (dFBS) | 10% (v/v) | Provides essential growth factors and hormones while minimizing the concentration of free amino acids, including lysine (B10760008). |
| L-Glutamine | 2 - 4 mM | Essential amino acid for cell growth; must be added to media that do not already contain it. |
| Penicillin-Streptomycin | 1% (v/v) | Prevents bacterial contamination. |
| This compound | 0.1 - 1 mM | The optimal concentration should be determined empirically for each cell line and experimental goal. Higher concentrations may lead to cytotoxicity.[4] |
Quantitative Data on Incorporation Efficiency
The incorporation efficiency of photo-reactive amino acids can vary depending on the cell line, culture conditions, and the specific amino acid analog. While precise data for this compound is limited, studies with similar photo-reactive amino acids have reported incorporation rates ranging from 4% to 40%.[5] Achieving a sufficient degree of incorporation is crucial for the successful identification of crosslinked peptides by mass spectrometry.
Table 2: Factors Influencing this compound Incorporation Efficiency
| Parameter | Condition | Expected Outcome on Incorporation Efficiency | Notes |
| This compound Concentration | 0.1 - 1 mM | Higher concentrations generally lead to higher incorporation but can also increase cytotoxicity. | The optimal concentration should be determined by a dose-response experiment, assessing both incorporation and cell viability. |
| Incubation Time | 12 - 48 hours | Longer incubation times allow for more protein turnover and thus higher incorporation. | The duration should be optimized to balance incorporation levels with potential cellular stress or toxicity. |
| L-lysine Concentration in Medium | As low as possible | The absence of natural lysine is the primary driver for efficient incorporation of the analog. | Use of lysine-free medium and dialyzed serum is critical. |
| Cellular Proliferation Rate | Actively dividing cells | Higher rates of protein synthesis in proliferating cells lead to more efficient incorporation. | Ensure cells are in the logarithmic growth phase during the labeling period. |
Experimental Protocols
Protocol for Metabolic Labeling of Adherent Cells with this compound
This protocol outlines the steps for labeling adherent mammalian cells.
Materials:
-
Adherent cells of choice (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lysine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
L-Glutamine
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in a culture dish at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing lysine-free DMEM with 10% dFBS, 2-4 mM L-Glutamine, 1% Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 0.4 mM).
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After the incubation period, the cells are ready for in-cell UV crosslinking.
Protocol for In-Cell UV Crosslinking
Materials:
-
Cells labeled with this compound
-
Ice-cold PBS
-
UV lamp with a peak output at 365 nm (e.g., a UV crosslinker)
Procedure:
-
Preparation for Irradiation:
-
Place the culture dish on ice.
-
Aspirate the labeling medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely. It is crucial to remove all liquid to avoid UV absorption by the medium.
-
-
UV Irradiation:
-
Place the uncovered culture dish directly under the 365 nm UV light source on ice.
-
Irradiate the cells with a total energy dose of approximately 1-4 J/cm². The optimal dose may need to be determined empirically. For some systems, irradiation for 5-15 minutes is sufficient.
-
-
Cell Lysis: Immediately after crosslinking, proceed with cell lysis using a buffer compatible with your downstream application (e.g., immunoprecipitation, proteomics analysis).
Protocol for Sample Preparation for Mass Spectrometry
Materials:
-
Crosslinked cell lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Formic acid
-
C18 desalting columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the cell lysate using a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea (B33335) concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.
Signaling Pathways and Cellular Response
mTORC1 Signaling Pathway
The incorporation of amino acid analogs and conditions of amino acid starvation can impact cellular signaling pathways. The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key regulator of cell growth and metabolism that is sensitive to amino acid availability, particularly lysine. Lysine deprivation, a necessary condition for efficient this compound incorporation, can lead to the inactivation of mTORC1. This results in the inhibition of protein synthesis and the induction of autophagy. Researchers should be aware of these potential off-target effects when interpreting their results.
References
- 1. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 3. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Downstream Analysis of Photo-lysine-d2 Pull-down Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photo-lysine-d2 pull-down assays are a powerful chemical biology tool for identifying protein-protein interactions (PPIs) in a cellular context.[1][2][3] This technique utilizes a photo-activatable amino acid analog, photo-lysine (B560627), which is incorporated into proteins during translation.[1][3] Upon UV irradiation, the diazirine moiety on photo-lysine forms a reactive carbene that covalently crosslinks with interacting proteins in close proximity.[3][4] Subsequent cell lysis, affinity purification of the "bait" protein, and mass spectrometry-based proteomics enable the identification of both stable and transient interactors. This approach is particularly valuable for capturing interactions mediated by post-translational modifications (PTMs) involving lysine (B10760008) residues.[1][3]
These application notes provide a detailed guide to the downstream analysis of this compound pull-down experiments, from sample preparation to data interpretation.
Experimental Workflow Overview
The overall experimental workflow for a this compound pull-down assay followed by mass spectrometry is depicted below. This process begins with the metabolic incorporation of photo-lysine into cultured cells, followed by UV crosslinking to capture protein interactions. The bait protein is then enriched, and the crosslinked interacting proteins are identified and quantified.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling
-
Cell Culture: Culture mammalian cells (e.g., HeLa, HEK293T) in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Incorporation: Add this compound to the lysine-free medium at a final concentration of 200-400 µM. Incubate the cells for 18-24 hours to allow for incorporation of the unnatural amino acid into the proteome.
Protocol 2: In Vivo UV Crosslinking and Cell Lysis
-
Cell Harvest: Wash the cells twice with ice-cold PBS.
-
UV Crosslinking: Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
Protocol 3: Affinity Purification of Bait Protein
-
Bead Preparation: Prepare affinity beads (e.g., Protein A/G magnetic beads) by washing them three times with lysis buffer.
-
Antibody Incubation: Incubate the beads with an antibody specific to the bait protein for 1-2 hours at 4°C with gentle rotation.
-
Immunoprecipitation: Add the antibody-conjugated beads to the cell lysate and incubate overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.[5] Perform at least five wash steps.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).[5]
Protocol 4: Sample Preparation for Mass Spectrometry
-
Protein Denaturation and Reduction: Resuspend the eluted protein sample in a buffer containing 8 M urea (B33335). Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.[6]
-
Sample Concentration: Dry the desalted peptides in a vacuum concentrator.
Protocol 5: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Reconstitute the dried peptides in 0.1% formic acid and analyze them using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[6][7]
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify proteins.
-
Quantitative Analysis: For quantitative proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated with the photo-lysine labeling.[6][8] This allows for the relative quantification of proteins enriched in the photo-lysine sample compared to a control sample.[6]
Data Presentation
Quantitative data from this compound pull-down experiments should be presented in a clear and organized manner to facilitate interpretation. The following tables provide templates for presenting protein identification and quantification results.
Table 1: Identified Proteins in the this compound Pull-down
| Protein Accession | Gene Name | Protein Description | # Unique Peptides | Sequence Coverage (%) |
| P04637 | TP53 | Cellular tumor antigen p53 | 15 | 35 |
| Q06609 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 12 | 28 |
| P62993 | UBE2N | Ubiquitin-conjugating enzyme E2 N | 8 | 45 |
| ... | ... | ... | ... | ... |
Table 2: Quantitative Comparison of Enriched Proteins (SILAC)
| Protein Accession | Gene Name | Log2 (Fold Change Photo-lysine/Control) | p-value |
| Q06609 | MDM2 | 3.5 | 0.001 |
| P62993 | UBE2N | 2.8 | 0.005 |
| P10412 | JUN | 2.1 | 0.012 |
| ... | ... | ... | ... |
Bioinformatic Analysis
Following protein identification and quantification, bioinformatics tools are used to gain biological insights from the list of interacting proteins.
Common bioinformatic analyses include:
-
Gene Ontology (GO) Enrichment Analysis: To identify over-represented biological processes, molecular functions, and cellular components within the dataset.
-
Pathway Analysis: To map the identified proteins to known signaling or metabolic pathways (e.g., KEGG, Reactome).
-
Protein-Protein Interaction (PPI) Network Analysis: To visualize and analyze the connectivity of the identified interactors, often revealing functional modules or protein complexes.
Example Signaling Pathway: p53 Interaction Network
This compound pull-down assays can be instrumental in elucidating complex signaling pathways. For instance, by using p53 as the bait protein, this technique could identify known and novel interactors that regulate its activity, such as the E3 ubiquitin ligase MDM2.
Conclusion
The downstream analysis of this compound pull-down assays requires a multi-faceted approach, combining meticulous experimental protocols with robust data analysis strategies. The methods outlined in these application notes provide a comprehensive framework for researchers to successfully identify and characterize protein-protein interactions, ultimately leading to a deeper understanding of cellular signaling networks.
References
- 1. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low cross-linking efficiency with Photo-lysine-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Photo-lysine-d2 for photo-cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photo-activatable amino acid analog of L-lysine. It contains a diazirine moiety, a small, light-sensitive functional group.[1] Upon exposure to ultraviolet (UV) light, typically in the range of 330-370 nm, the diazirine ring is activated, forming a highly reactive carbene intermediate.[2] This carbene can then form a covalent bond with nearby molecules, effectively "cross-linking" the protein containing the this compound to its interaction partners.[1] The deuterium (B1214612) labeling in this compound provides enhanced isotopic stability and can help reduce background signals in mass spectrometry analysis.[1]
Q2: What are the main applications of this compound?
This compound is primarily used to study protein-protein interactions in their native cellular environment.[3][4] It is particularly useful for capturing transient or weak interactions that are difficult to detect with other methods.[2] Because it is an amino acid analog, it can be incorporated into proteins during synthesis, allowing for in vivo cross-linking studies.[3][5]
Q3: What are the advantages of using this compound over other photo-activatable amino acids like Photo-leucine?
While both are effective, Photo-lysine has been reported to have a higher cross-linking efficiency than Photo-leucine for capturing certain protein interactions, such as those involving chaperone proteins.[3] Additionally, the position of the diazirine group on the lysine (B10760008) side chain can be optimized to potentially enhance cross-linking efficiency.[5] The deuterium labeling in this compound also offers increased metabolic stability compared to its non-deuterated counterpart.[1]
Q4: What is the optimal UV wavelength for activating this compound?
The optimal UV wavelength for activating the diazirine group in this compound is between 330 nm and 370 nm.[2] It is crucial to avoid shorter wavelengths, such as 254 nm, as they can cause damage to proteins and nucleic acids.[6]
Troubleshooting Guide: Low Cross-linking Efficiency
Low cross-linking efficiency is a common issue in photo-cross-linking experiments. This guide provides potential causes and solutions to help improve your results.
Problem 1: Insufficient or No Cross-linking Product Observed
| Potential Cause | Recommended Solution |
| Inadequate UV Activation | Optimize UV irradiation parameters. See the detailed tables and protocol below for guidance on UV lamp wattage, distance to sample, and irradiation time. Ensure the UV lamp is emitting at the correct wavelength (330-370 nm). |
| Suboptimal this compound Concentration | Titrate the concentration of this compound in your experiment. Too low a concentration will result in insufficient incorporation, while excessively high concentrations can be toxic to cells. |
| Presence of Quenching Agents | Ensure your buffers are free from quenching agents like Tris or glycine, which contain primary amines that can react with and deactivate the cross-linker. |
| Incorrect Buffer pH | Maintain a pH range of 7-9 for efficient cross-linking reactions. |
| Low Concentration of Interacting Partners | Increase the concentration of your bait and prey proteins if possible. The likelihood of a cross-linking event is dependent on the proximity of the interacting molecules. |
| Poor Incorporation of this compound | Verify the incorporation of this compound into your protein of interest, for example, by mass spectrometry. Ensure that the cells are cultured in lysine-free medium supplemented with this compound for a sufficient duration. |
Problem 2: High Background or Non-specific Cross-linking
| Potential Cause | Recommended Solution |
| Excessive UV Exposure | Reduce the UV irradiation time. While sufficient for activation, prolonged exposure can lead to non-specific cross-linking and cellular damage. |
| High Concentration of this compound | Use the lowest effective concentration of this compound to minimize random incorporation and subsequent non-specific cross-linking. |
| Suboptimal Washing Steps | Ensure thorough washing of cells or lysates to remove any unincorporated this compound before UV irradiation. |
| Protein Aggregation | Optimize buffer conditions (e.g., ionic strength, detergents) to maintain protein solubility and prevent aggregation, which can lead to non-specific cross-linking. |
Quantitative Data Summary
Table 1: Comparison of Photo-activatable Amino Acids
| Feature | This compound | Photo-leucine |
| Reported Incorporation Rate | 4% - 40% (general for photo-amino acids)[5] | 4% - 40% (general for photo-amino acids)[5] |
| Relative Cross-linking Efficiency | Can be higher for specific protein interactions[3] | Generally effective, but may be lower in some cases[3] |
| Metabolic Stability | 25% greater than non-deuterated photo-lysine[1] | Not reported |
| Key Advantage | Higher abundance of lysine at protein-protein interfaces may increase capture probability.[5] | Useful for probing interactions in hydrophobic pockets. |
Table 2: Recommended UV Irradiation Parameters
| UV Lamp Wattage | Distance to Sample | Recommended Irradiation Time | Reference |
| 6 W | 1 cm | 5 - 15 minutes | [6] |
| 15 W | 3 - 5 cm | 5 - 15 minutes | [6] |
| > 150 W | 20 cm (with 300 nm filter) | < 15 minutes | [6] |
| 100 W | Not specified | ~5 - 10 minutes | [7] |
Note: The optimal irradiation time is also dependent on the half-life of the diazirine, which should be determined empirically for your specific setup.[7]
Experimental Protocols
Protocol 1: In-cell Cross-linking using this compound
-
Cell Culture and this compound Incorporation:
-
Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum and this compound.
-
Allow cells to grow for a sufficient period (e.g., 24-48 hours) to ensure incorporation of the photo-amino acid.
-
-
UV Irradiation:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated this compound.
-
Place the cell culture dish on ice and irradiate with a 365 nm UV lamp. Refer to Table 2 for starting parameters. The total irradiation time for live cells should generally be less than 15 minutes.[6]
-
-
Cell Lysis and Analysis:
-
After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The cross-linked protein complexes can then be analyzed by various methods, including SDS-PAGE, Western blotting, and mass spectrometry.
-
Protocol 2: Mass Spectrometry Analysis of Cross-linked Peptides
-
Protein Digestion:
-
The cross-linked protein sample is typically denatured, reduced, alkylated, and then digested with a protease such as trypsin.
-
-
Enrichment of Cross-linked Peptides (Optional):
-
Due to the low abundance of cross-linked products, an enrichment step, such as size-exclusion chromatography, can be beneficial.
-
-
LC-MS/MS Analysis:
-
The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. This software can identify the two linked peptides and the specific residues involved in the cross-link.
-
Visualizations
Caption: Experimental workflow for this compound cross-linking.
References
- 1. This compound-1 () for sale [vulcanchem.com]
- 2. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds. [repository.cam.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting non-specific binding in Photo-lysine-d2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Photo-lysine-d2 experiments.
Troubleshooting Guide: Non-Specific Binding
High background or non-specific binding is a common issue in this compound experiments, potentially masking true protein-protein interactions. This guide provides a systematic approach to identify and mitigate these issues.
Problem: High background signal and identification of known non-specific binders (e.g., tubulin, actin) in mass spectrometry results.
Possible Cause & Solution
| Possible Cause | Suggested Solution & Rationale |
| 1. Inadequate Blocking | Solution: Optimize blocking conditions. Incubate affinity resin with a blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[1][2][3] Rationale: Blocking agents occupy non-specific binding sites on the affinity resin, preventing abundant cellular proteins from binding indiscriminately.[2][3] |
| 2. Ineffective Washing Steps | Solution: Increase the number and/or stringency of wash steps after lysate incubation. This can be achieved by increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer. Rationale: More stringent washing helps to remove proteins that are weakly or non-specifically bound to the resin, while preserving specific, higher-affinity interactions. |
| 3. Hydrophobic Interactions | Solution: Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the lysis, binding, and wash buffers. Start with a low concentration and optimize as needed. Rationale: Non-ionic detergents disrupt non-specific hydrophobic interactions between proteins and the affinity matrix without denaturing the proteins. |
| 4. Electrostatic Interactions | Solution: Increase the salt concentration (e.g., NaCl) in the lysis, binding, and wash buffers. Rationale: Higher ionic strength can shield charges on proteins and the affinity matrix, thereby reducing non-specific electrostatic interactions. |
| 5. Insufficient Lysate Pre-clearing | Solution: Before incubation with the affinity-tagged bait protein, pre-clear the cell lysate by incubating it with the affinity resin alone. This will remove proteins that bind non-specifically to the resin itself. Rationale: This step removes a significant portion of resin-binding proteins from the lysate before the specific pull-down, reducing the pool of potential non-specific binders. |
| 6. Cross-linker Reactivity | Solution: Ensure that the this compound is incorporated specifically into the bait protein and that UV activation is performed under optimal conditions to minimize random cross-linking to highly abundant proteins in close proximity. Perform control experiments without UV activation. Rationale: Uncontrolled cross-linking can lead to the capture of non-interacting proteins that are merely in the vicinity of the bait protein. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in this compound pull-down assays?
A1: Non-specific binding in these experiments primarily stems from two types of interactions:
-
Hydrophobic interactions: Abundant cellular proteins can hydrophobically associate with the affinity resin or the bait protein itself.
-
Electrostatic interactions: Charged proteins can interact non-specifically with charged surfaces on the affinity matrix or the bait protein.
Additionally, highly abundant proteins are more likely to be identified as non-specific binders simply due to their high concentration in the lysate.
Q2: How do I choose the right blocking agent?
A2: The choice of blocking agent can be critical. Here are some common options and their considerations:
-
Bovine Serum Albumin (BSA): A common and effective blocking agent. However, it can sometimes cross-react with antibodies and is not suitable for experiments where you are studying phosphoproteins, as it may contain phosphorylated residues.
-
Casein or Non-Fat Dry Milk: A cost-effective alternative to BSA. It is a heterogeneous mixture of proteins that can effectively block non-specific sites. However, like BSA, it contains phosphoproteins.
-
Fish Gelatin: A good alternative for mammalian systems as it is less likely to cross-react with mammalian antibodies.
-
Synthetic Blocking Agents (e.g., PVP): These are protein-free options that can be useful when protein-based blockers interfere with the assay.
It is often necessary to empirically test different blocking agents to find the most effective one for your specific system.
Q3: What concentration of detergent should I use?
A3: The concentration of non-ionic detergents needs to be optimized. A general starting point for Tween-20 or Triton X-100 is between 0.01% and 0.1% (v/v) in your lysis and wash buffers. Higher concentrations can disrupt specific protein-protein interactions, so it is important to perform a concentration curve to find the optimal balance between reducing background and maintaining your interaction of interest.
Q4: Can increasing the salt concentration disrupt my specific protein-protein interaction?
A4: Yes, while increasing salt concentration is effective at reducing non-specific electrostatic interactions, very high concentrations can also disrupt specific interactions, especially if they are mediated by charge-charge interactions. It is recommended to test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl) to determine the optimal concentration that minimizes non-specific binding without affecting the specific interaction you are studying.
Q5: What control experiments are essential to identify non-specific binders?
A5: Several control experiments are crucial:
-
No Bait Control: Perform the entire pull-down procedure with the affinity resin but without the bait protein. Proteins identified in this control are likely binding non-specifically to the resin.
-
No UV Cross-linking Control: Perform the experiment with the this compound incorporated bait protein but without the UV activation step. This will help identify proteins that interact with the bait non-covalently but are not in close enough proximity to be cross-linked.
-
Isotype Control (if using antibodies for immunoprecipitation): Use a non-specific antibody of the same isotype to identify proteins that bind non-specifically to the antibody.
Quantitative Data Summary
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Effective for many applications, but can interfere with phosphoprotein studies. |
| Casein/Non-Fat Dry Milk | 1 - 5% (w/v) | Cost-effective, but also contains phosphoproteins. |
| Fish Gelatin | 0.1 - 1% (w/v) | Good alternative for mammalian systems to reduce antibody cross-reactivity. |
| Polyvinylpyrrolidone (PVP) | 0.5 - 2% (w/v) | A non-protein alternative. |
Table 2: Recommended Concentrations of Non-Ionic Detergents for Reducing Non-Specific Binding
| Detergent | Typical Working Concentration | Critical Micelle Concentration (CMC) |
| Tween-20 | 0.01 - 0.1% (v/v) | ~0.006% |
| Triton X-100 | 0.01 - 0.1% (v/v) | ~0.015% |
| NP-40 | 0.01 - 0.1% (v/v) | ~0.017% |
Note: It is generally recommended to work above the CMC to ensure the presence of micelles for effective disruption of non-specific interactions.
Table 3: Effect of NaCl Concentration on Non-Specific Binding
| NaCl Concentration | Effect on Non-Specific Binding | Considerations |
| 150 mM (Physiological) | Baseline | May not be sufficient to disrupt strong electrostatic non-specific interactions. |
| 250 - 500 mM | Reduced | Generally effective at reducing electrostatic non-specific binding. |
| > 500 mM | Significantly Reduced | High potential to disrupt specific protein-protein interactions. Use with caution. |
Experimental Protocols
Protocol: Optimizing Wash Conditions to Reduce Non-Specific Binding
This protocol outlines a method for systematically testing different wash buffer compositions to minimize non-specific binding in a this compound pull-down experiment.
-
Prepare a set of wash buffers with varying salt and detergent concentrations. For example:
-
Wash Buffer A: 150 mM NaCl, 0.05% Tween-20
-
Wash Buffer B: 300 mM NaCl, 0.05% Tween-20
-
Wash Buffer C: 500 mM NaCl, 0.05% Tween-20
-
Wash Buffer D: 150 mM NaCl, 0.1% Tween-20
-
-
Perform the this compound cross-linking and affinity purification as per your standard protocol up to the wash steps.
-
Divide the resin into equal aliquots for each wash condition to be tested.
-
Wash each aliquot with its corresponding wash buffer. Perform at least 3-5 washes, collecting the final wash for analysis if desired.
-
Elute the bound proteins from each aliquot using a suitable elution buffer.
-
Analyze the eluates by SDS-PAGE and silver staining or by mass spectrometry.
-
Compare the protein profiles from each wash condition. The optimal wash buffer will result in the lowest background of non-specific proteins while retaining the specific interacting partners.
Visualizations
Caption: Experimental workflow for this compound pull-down experiments with key troubleshooting points.
Caption: A logical workflow for troubleshooting non-specific binding in this compound experiments.
References
Optimizing UV irradiation time and wavelength for Photo-lysine-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Photo-lysine-d2 for protein cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a deuterium-labeled version of photo-lysine, a photo-reactive amino acid.[1] It is designed with a diazirine functional group on the side chain of lysine (B10760008).[2] When exposed to ultraviolet (UV) light, this diazirine ring is activated, forming a highly reactive carbene intermediate.[3] This carbene can then form a covalent bond with nearby molecules, effectively "trapping" protein-protein interactions.[3][4] The deuterium (B1214612) labeling can serve as a tracer or an internal standard for quantitative analysis in techniques like mass spectrometry.
Q2: What is the optimal UV wavelength for activating this compound?
Diazirine-based photo-reactive amino acids, such as photo-lysine, are typically activated by UV light in the range of 330–370 nm.[3] A commonly used wavelength for similar diazirine-containing photo-amino acids is 365 nm.[5][6] It is crucial to select a wavelength that efficiently activates the photo-amino acid while minimizing potential UV-induced damage to cells and proteins.[3]
Q3: How long should I irradiate my sample with UV light?
The optimal UV irradiation time is a critical parameter that often requires empirical determination. It is a balance between achieving sufficient cross-linking and avoiding sample damage. Over-exposure can lead to non-specific cross-linking and cellular damage, including DNA mutations and protein denaturation.[3] It is recommended to perform a time-course experiment to determine the ideal duration for your specific system. Some studies have noted that labeling can plateau after a certain period, for instance, around 30 minutes in one described experiment.[6]
Q4: How can I incorporate this compound into my protein of interest?
This compound can be incorporated into proteins during synthesis using the cell's natural translation machinery.[2][4][7] To achieve this, it is essential to use a medium that is deficient in natural L-lysine. This ensures that the cellular machinery utilizes the supplied this compound instead of its natural counterpart, leading to its incorporation into newly synthesized proteins.[4][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Cross-linking | Insufficient UV activation | Optimize UV irradiation time and intensity. Ensure the UV source is functioning correctly and emitting at the appropriate wavelength (330-370 nm). |
| Low incorporation of this compound | Ensure the use of lysine-free medium to maximize incorporation. Verify the concentration of this compound in the medium. | |
| Low concentration of interacting partners | Increase the concentration of the bait and prey proteins to improve the likelihood of interaction and cross-linking.[3] | |
| Inappropriate buffer conditions | Optimize buffer components (pH, salt concentration) to ensure protein stability and interaction. Avoid buffers containing components that can react with the cross-linker, such as Tris or glycine.[3][8] | |
| Non-specific Cross-linking | Over-exposure to UV light | Reduce the UV irradiation time and/or intensity. Perform a time-course experiment to find the optimal exposure. |
| High reactivity of the carbene intermediate | Use low-intensity UV sources to minimize non-specific reactions.[3] Consider using quenchers after the desired cross-linking time, such as Tris or glycine, to consume unreacted carbene.[9] | |
| Protein Precipitation after Cross-linking | Over-cross-linking | Reduce the molar excess of the photo-amino acid or the UV irradiation time. Excessive cross-linking can alter the protein's net charge and solubility.[8] |
| Cell Damage or Death | UV-induced toxicity | Minimize UV exposure by using the lowest effective irradiation time and intensity.[3] Ensure cells are healthy before starting the experiment. |
Experimental Protocols
General Protocol for Photo-Cross-linking with this compound in Mammalian Cells
-
Cell Culture and Incorporation:
-
Culture mammalian cells in a standard medium.
-
To incorporate this compound, replace the standard medium with a lysine-free medium supplemented with an optimized concentration of this compound.
-
Incubate the cells for a sufficient period to allow for protein expression and incorporation of the photo-amino acid.
-
-
UV Irradiation:
-
Wash the cells to remove any unincorporated this compound.
-
Expose the cells to UV light at a wavelength between 330-370 nm (e.g., 365 nm).
-
The irradiation time should be optimized for the specific cell type and experimental setup (a typical starting point could be 15-30 minutes).
-
-
Cell Lysis and Analysis:
-
After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The cross-linked protein complexes can then be analyzed by various techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.[4]
-
Visualizations
Caption: Workflow of this compound from incorporation to covalent cross-linking.
Caption: Decision-making workflow for troubleshooting low cross-linking efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 4. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Mass Spectrometry of Photo-Cross-Linked Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of mass spectrometry data analysis for photo-cross-linked peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts observed in the mass spectrometry data of photo-cross-linked peptides?
A1: Common artifacts include:
-
Unreacted or Hydrolyzed Cross-linkers: These appear as modifications on single peptides (monolinks or dead-end modifications) and significantly increase the complexity of the sample. The NHS-ester group on many heterobifunctional cross-linkers is susceptible to hydrolysis.
-
Unexpected Mass Shifts: Consistent mass deviations can be observed. For example, a -2.0 Da shift is a known artifact for benzophenone-based cross-linkers, hypothesized to be due to a chemical rearrangement.
-
Side Reactions: Photo-activatable groups can undergo side reactions. Diazirines, for instance, can isomerize to linear diazo compounds which then preferentially react with acidic residues (Asp, Glu).
-
Co-fragmentation of Precursors: Due to the complexity of the sample, multiple peptide species can be isolated and fragmented simultaneously, leading to chimeric MS/MS spectra that are difficult to interpret.
-
Formation of Adducts: Peptides can form adducts with cations like sodium ([M+Na]+) and potassium ([M+K]+), especially when there are trace amounts of these salts in the sample or solvents. This can complicate mass determination.
-
Low Signal-to-Noise Ratio: Cross-linked peptides are often present in low abundance compared to unmodified peptides, resulting in spectra with poor signal-to-noise ratios.
Q2: Why is the identification rate of cross-linked peptides often low?
A2: Low identification rates are a common challenge in cross-linking mass spectrometry (XL-MS) for several reasons:
-
Low Cross-linking Efficiency: The cross-linking reaction itself can be inefficient, resulting in a low yield of cross-linked products. Without enrichment, cross-linked peptides can constitute less than 1% of the total identified peptides.[1][2]
-
Sample Complexity: The digest of a cross-linked protein mixture is highly complex, containing unmodified peptides, monolinked peptides, loop-linked peptides, and inter-linked peptides. The high abundance of unmodified peptides can suppress the signal of the low-abundance cross-linked species.
-
Complex Fragmentation Spectra: The fragmentation of two covalently linked peptides results in a complex MS/MS spectrum containing fragment ions from both peptide chains, making database searching and spectral interpretation challenging.
-
Inadequate Data Analysis Software: Standard proteomics software is often not optimized for the analysis of cross-linked peptides. Specialized software that can handle the complexity of cross-linked spectra is required.
Q3: What are the characteristic side reactions of commonly used photo-cross-linkers like diazirines and benzophenones?
A3:
-
Diazirines: Upon UV activation, diazirines form highly reactive carbenes. However, they can also isomerize to linear diazo intermediates. These diazo intermediates show a preference for reacting with acidic residues such as glutamic acid and aspartic acid.[3][4][5] This can lead to a bias in the identified cross-links.
-
Benzophenones: Benzophenones, upon UV activation, form a triplet diradical that can abstract a hydrogen atom. A known artifact is an unexpected mass deviation, specifically a -2.0 Da shift, which is thought to result from a chemical rearrangement involving phenyl migration and ketone formation.
Troubleshooting Guides
Problem 1: Low Yield of Identified Cross-Linked Peptides
| Possible Cause | Recommended Action |
| Inefficient UV Activation | Optimize UV irradiation time and wavelength (typically 350-365 nm for benzophenones and diazirines). Ensure the sample is adequately and uniformly exposed to the UV source. |
| Cross-linker Hydrolysis | Prepare cross-linker stock solutions in anhydrous DMSO and use them immediately after dilution in aqueous buffer. Control the pH of the reaction; for NHS esters, a pH range of 7.2-8.5 is a common compromise between amine reactivity and hydrolysis. |
| Suboptimal Protein/Cross-linker Ratio | Titrate the concentration of the cross-linker to find the optimal ratio that maximizes cross-linking while minimizing protein aggregation and modification artifacts. |
| Presence of Quenching Agents | Ensure that buffers do not contain reagents that can quench the photo-activated cross-linker, such as free radical scavengers or primary amines like Tris or glycine. |
| Inefficient Enrichment | Use enrichment strategies like size exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for cross-linked peptides, which are typically larger and more highly charged than unmodified peptides. |
| Inappropriate Data Analysis Strategy | Use specialized software for cross-link identification (e.g., MeroX, MaxLynx, XiSEARCH, pLink). Ensure that the correct cross-linker mass and specificity are defined in the search parameters, including potential side products and modifications. |
Problem 2: High Number of Ambiguous or Low-Confidence Identifications
| Possible Cause | Recommended Action |
| Co-fragmentation of Precursors | Narrow the precursor isolation window in the mass spectrometer to minimize the chance of co-isolating multiple peptide species. |
| Complex MS/MS Spectra | Utilize fragmentation methods that provide comprehensive sequence coverage for both peptide chains. Higher-energy collisional dissociation (HCD) is often a good starting point. Electron-transfer dissociation (ETD) can be complementary, especially for highly charged precursors. |
| Incorrect False Discovery Rate (FDR) Estimation | Use a target-decoy database search strategy specifically designed for cross-linked peptides to ensure accurate FDR calculation. Be aware that different software packages may use different FDR estimation methods. |
| Low-Quality Spectra | Manually inspect spectra for high-confidence identifications. A good identification should have a significant number of assigned fragment ions from both peptide chains and a high signal-to-noise ratio. A matched intensity of over 40% is a good starting point for manual validation. |
| Presence of Unexpected Modifications | Perform an open modification search or an error-tolerant search to identify any unexpected mass shifts that could be interfering with peptide identification. |
Problem 3: Consistent Unexpected Mass Shifts in Spectra
| Possible Cause | Recommended Action |
| -2.0 Da Shift with Benzophenone Cross-linkers | This is a known artifact. Include this mass shift as a variable modification in your database search to allow for the identification of these modified peptides. |
| Formation of Adducts | The presence of sodium ([M+Na]+, +21.98 Da) or potassium ([M+K]+, +37.96 Da) adducts is common. Minimize salt contamination from glassware and reagents. Using plasticware can help. Adding a small amount of a weak acid like formic acid to the mobile phase can promote protonation ([M+H]+) over metal adduction. |
| Other Side Reactions | Depending on the cross-linker and reaction conditions, other side reactions can occur. For diazirines, consider modifications corresponding to reactions with acidic residues. Include these potential modifications in your database search parameters. |
Data Presentation
| Artifact/Issue | Cross-linker Type | Typical Observation | Frequency/Impact |
| NHS-Ester Hydrolysis | Heterobifunctional (e.g., SDA, SBP) | High abundance of monolinked/"dead-end" peptides. | Highly pH-dependent. Half-life can be as short as 10 minutes at pH 8.6 (4°C). |
| -2.0 Da Mass Shift | Benzophenone-based | Consistent mass deviation in identified peptides. | Frequently observed, but specific quantitative data on prevalence is limited. |
| Reaction with Acidic Residues | Diazirine-based | Increased identification of cross-links involving Asp and Glu. | Can be a major reaction pathway, especially with prolonged UV exposure. |
| Low Yield of Cross-links | All types | Low number of identified inter-linked peptides. | Without enrichment, cross-linked peptides are often <1% of total identified peptides. |
| Reaction with S/T/Y Residues | NHS-ester based | Cross-links involving Serine, Threonine, or Tyrosine. | Can account for a significant portion of identifications (e.g., 24% with DSSO). |
| Co-fragmentation | All types | Chimeric MS/MS spectra with fragments from multiple precursors. | More prevalent in complex samples and with wider isolation windows. |
| Metal Adducts (Na+, K+) | All types | Peaks at M+21.98 Da and M+37.96 Da relative to the protonated peptide. | Common in ESI-MS; frequency depends on sample and system cleanliness. |
Experimental Protocols
General Protocol for In-Gel Digestion of Cross-Linked Proteins
-
Excise Gel Band: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel using a clean scalpel. Cut the band into small pieces (approx. 1x1 mm).
-
Destaining: Destain the gel pieces by washing with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until the Coomassie blue color is removed.
-
Dehydration: Dehydrate the gel pieces by incubating in 100% ACN until they shrink and turn white. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in a solution of 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and replace the DTT solution with a solution of 55 mM iodoacetamide (B48618) (IAA) in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes.
-
Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces completely in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate. After the gel pieces are fully rehydrated, add enough 50 mM ammonium bicarbonate to cover them and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces by sequential incubation with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid, followed by 100% ACN). Pool the extracts.
-
Drying and Reconstitution: Dry the pooled extracts in a vacuum centrifuge and reconstitute the peptides in a suitable buffer (e.g., 0.1% formic acid) for mass spectrometry analysis.
Visualizations
Caption: General experimental workflow for photo-cross-linking mass spectrometry.
Caption: Troubleshooting workflow for low cross-link identification rates.
References
- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Photo-lysine-d2
Welcome to the technical support center for Photo-lysine-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the success of your photo-crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a deuterium-labeled, photo-activatable amino acid analog of lysine (B10760008).[1][2] It is designed for metabolic incorporation into proteins in place of natural lysine.[3] The key structural features include:
-
Lysine Backbone: Allows for recognition by the cell's native translational machinery and incorporation into newly synthesized proteins.[1]
-
Diazirine Moiety: A photo-reactive group that, upon exposure to long-wave UV light (~365 nm), forms a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, capturing protein-protein interactions.[4]
-
Deuterium (B1214612) Labeling: Two deuterium atoms enhance isotopic stability and can reduce background crosslinking due to the kinetic isotope effect on non-specific reactions, improving the signal-to-noise ratio in mass spectrometry analyses.
Q2: What are the primary advantages of using this compound over its non-deuterated counterpart?
Studies have shown that this compound exhibits greater metabolic stability and reduced background crosslinking compared to non-deuterated photo-lysine. The deuterium labeling helps minimize off-target effects from hydrogen-deuterium exchange, leading to cleaner mass spectrometry results.
Q3: What is the optimal UV wavelength for activating the diazirine group?
The optimal wavelength for diazirine photoactivation is approximately 345-365 nm. It is critical to avoid using short-wave UV light (e.g., 254 nm), as this wavelength can cause significant damage to proteins and nucleic acids, leading to non-specific crosslinking and artifacts.
Q4: How can I confirm that this compound has been incorporated into my protein of interest?
Confirmation of incorporation can be achieved through mass spectrometry. After enzymatic digestion of the protein, the resulting peptides are analyzed. Peptides containing this compound will exhibit a characteristic mass shift compared to peptides with natural lysine.
Troubleshooting Guide
This guide addresses common issues encountered during photo-crosslinking experiments with this compound, helping you identify and resolve sources of off-target effects.
High Background or Non-Specific Binding
Problem: My Western blot or mass spectrometry results show high background or many non-specific protein interactions.
| Potential Cause | Recommended Solution |
| Excessive UV Exposure | Optimize UV irradiation time and intensity. Over-exposure can lead to diazirine-independent radical formation and non-specific crosslinking. Start with a time course experiment (e.g., 5, 10, 15 minutes) to find the shortest time that yields sufficient specific crosslinking. |
| Inappropriate UV Wavelength | Ensure your UV lamp emits at ~365 nm. Lamps emitting at shorter wavelengths (<300 nm) will cause protein and DNA damage. |
| Non-Specific Binding to Affinity Resin | Pre-clear your lysate by incubating it with beads alone before adding your antibody. This removes proteins that inherently bind to the affinity matrix. Also, perform a "bead-only" control immunoprecipitation (IP) to identify these background proteins. |
| Antibody-Related Issues | Use a highly specific monoclonal antibody for IP. Include an isotype control to ensure that observed interactions are not due to non-specific binding to the antibody itself. |
| Insufficient Washing | Increase the number and duration of wash steps after immunoprecipitation. Consider increasing the stringency of the wash buffer (e.g., by moderately increasing salt or detergent concentration), but be aware this may disrupt weaker, specific interactions. |
| High Protein Concentration | Preparing lysates at very high concentrations (>2.0 mg/ml) can lead to protein aggregation, which can increase background. |
Low or No Crosslinking Signal
Problem: I am not detecting my expected protein interaction or the crosslinking efficiency is very low.
| Potential Cause | Recommended Solution |
| Insufficient UV Exposure | Ensure the UV light source is positioned close enough to the sample (typically 3-5 cm for a 15W lamp) and that the reaction vessel does not block UV light. Verify the lamp's output and age, as performance can degrade over time. |
| Inefficient this compound Incorporation | Ensure the lysine-free medium is used for an adequate duration to allow for protein turnover and incorporation of the unnatural amino acid. Typical incorporation rates can range from 60-80% in cell lines like HEK293T. |
| Reactive Components in Buffer | Avoid buffers containing primary amines like Tris or glycine (B1666218) during the crosslinking step, as they can quench reactive intermediates. Use buffers like PBS or HEPES. |
| Interaction is Too Transient or Weak | Photo-crosslinking is designed to capture transient interactions, but if the interaction is extremely weak or infrequent, detection can still be challenging. Ensure the protein of interest is expressed at sufficient levels. |
| Hydrolysis of Crosslinker | Prepare crosslinker solutions immediately before use and ensure any solvents like DMSO are anhydrous to prevent hydrolysis of reactive groups. |
Quantitative Data Summary
Optimizing experimental parameters is crucial for minimizing off-target effects. The following tables provide recommended starting points for your experiments.
Table 1: Recommended UV Irradiation Parameters
| Parameter | Recommendation | Rationale |
| Wavelength | 350 - 370 nm | Maximizes diazirine activation while minimizing damage to biomolecules. |
| Lamp Power & Distance | 8-15W lamp at 3-5 cm | Provides sufficient energy for activation without excessive heating. |
| Irradiation Time (in vivo) | 5 - 15 minutes | Balances crosslinking efficiency with cell viability. Longer times can induce stress responses. |
| Irradiation Time (in vitro) | 10 - 30 minutes | Can be longer than in vivo as cell viability is not a concern. Plateau may be reached after 30 mins. |
Table 2: Control Experiments for Data Validation
| Control Type | Purpose | Expected Outcome for a Specific Interaction |
| No UV Control | To identify proteins that bind non-covalently to the bait or affinity matrix. | No cross-linked product should be observed. |
| Parental/WT Cells (No Photo-lysine) | To control for UV-induced artifacts independent of the diazirine probe. | No cross-linked product should be observed. |
| Bead-Only IP Control | To identify proteins that bind non-specifically to the affinity beads. | The specific interactor should not be present. |
| Isotype IgG Control | To identify proteins that bind non-specifically to the IP antibody. | The specific interactor should not be present. |
| Competition Assay | To confirm the specificity of binding by adding an excess of a non-photoreactive competitor. | The signal for the specific interactor should be significantly reduced. |
Experimental Protocols & Workflows
Detailed Protocol: Photo-Crosslinking and Affinity Purification
This protocol provides a general framework. Optimization of cell numbers, reagent concentrations, and incubation times is highly recommended.
-
Metabolic Labeling:
-
Culture cells (e.g., HEK293T) in standard DMEM.
-
At ~70% confluency, wash cells twice with PBS.
-
Replace standard medium with lysine-free DMEM supplemented with dialyzed FBS, L-glutamine, and this compound (typically 0.5-2 mM).
-
Incubate for 18-24 hours to allow for incorporation into newly synthesized proteins.
-
-
UV Crosslinking:
-
Wash the labeled cells twice with ice-cold PBS.
-
Place the culture plate on ice and remove the lid.
-
Irradiate the cells with a 365 nm UV lamp for 10-15 minutes at a distance of 3-5 cm.
-
-
Cell Lysis:
-
Harvest cells by scraping into ice-cold lysis buffer (e.g., RIPA buffer without primary amines, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation (IP):
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to your bait protein to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Neutralize the eluate if using a low-pH buffer.
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis Workflow
-
Protein Identification: Search the generated MS/MS spectra against a protein database to identify peptides and proteins.
-
Contaminant Filtering: Filter the identified protein list against a database of common contaminants, such as the Contaminant Repository for Affinity Purification (CRAPome).
-
Quantitative Analysis: Use a quantitative proteomics approach (e.g., label-free quantification or SILAC) to compare the abundance of proteins in your sample against your negative controls (e.g., No UV, Isotype IgG).
-
Identify Specific Interactors: True interaction partners should be significantly enriched in the specific IP (+UV) sample compared to all negative controls.
Visualizations
Caption: Experimental workflow for this compound crosslinking.
Caption: Strategies to mitigate off-target effects.
References
- 1. This compound-1 () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce background noise in Photo-lysine-d2 pull-downs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their photo-lysine-d2 pull-down experiments and reduce background noise.
Troubleshooting Guide
High background or non-specific binding is a common issue in pull-down assays. The following guide addresses specific problems you might encounter and offers targeted solutions.
Problem 1: High background signal across the entire blot/gel.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | The blocking agent is not effectively saturating all non-specific binding sites on the beads and/or the bait protein. |
| Optimize Blocking Conditions: | |
| - Choice of Blocking Agent: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices. If detecting phosphoproteins, use BSA as milk contains casein, a phosphoprotein, which can cause high background.[1][2] | |
| - Concentration: Use BSA at 1-3% (w/v) or non-fat dry milk at 3-5% (w/v) in your binding buffer. | |
| - Incubation Time: Increase blocking time to 1-2 hours at 4°C. | |
| Ineffective Washing | Wash steps are not stringent enough to remove non-specifically bound proteins. |
| Optimize Wash Buffers: | |
| - Increase Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., from 150 mM to 250 mM or even 500 mM) to disrupt ionic interactions.[3] | |
| - Increase Detergent Concentration: Incrementally increase the concentration of a non-ionic detergent like NP-40 or Triton X-100 (e.g., from 0.1% to 0.5% v/v) to reduce hydrophobic interactions.[3] | |
| - Increase Number of Washes: Increase the number of wash steps from 3 to 5. | |
| Excessive Lysate Concentration | Too much total protein in the lysate can overwhelm the binding capacity of the beads and increase the likelihood of non-specific interactions. |
| Titrate Lysate Amount: Perform a titration experiment to determine the optimal amount of cell lysate that maximizes specific binding while minimizing background. | |
| Non-specific Crosslinking | The UV crosslinking step may be too long or at too high an intensity, leading to random protein crosslinking. |
| Optimize UV Crosslinking: | |
| - Titrate UV Exposure Time: Perform a time-course experiment (e.g., 1, 3, 5, 10 minutes) to find the shortest exposure time that yields sufficient specific crosslinking. | |
| - Optimize UV Wavelength and Distance: Ensure you are using the optimal wavelength (typically 365 nm for diazirines) and a consistent distance from the UV source. |
Problem 2: A specific, recurring non-specific band appears in all pull-downs.
| Possible Cause | Recommended Solution |
| Protein Binds to the Affinity Resin | Some proteins have an inherent affinity for the agarose (B213101) or magnetic beads themselves. |
| Pre-clear the Lysate: Before incubating with your bait protein-bound beads, incubate the cell lysate with beads alone for 30-60 minutes at 4°C.[3] This will capture proteins that non-specifically bind to the beads. | |
| Protein Binds to the Affinity Tag | The contaminating protein may be binding to the affinity tag (e.g., His-tag, GST-tag) on your bait protein. |
| Use a "Beads + Tag-only" Control: Perform a pull-down with beads bound to the affinity tag alone (without the bait protein) to confirm this interaction. If binding occurs, consider using a different affinity tag for your bait protein. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pre-clearing the cell lysate?
Pre-clearing is a crucial step to reduce background noise by removing proteins from the lysate that non-specifically bind to the affinity resin (the beads). By incubating the lysate with beads alone first, these "sticky" proteins are depleted before the introduction of your specific bait protein.
Q2: Which blocking agent is better, BSA or non-fat dry milk?
The choice depends on your specific experiment.
-
Non-fat dry milk is generally a more effective blocker because it is a complex mixture of proteins. However, it should be avoided when detecting phosphorylated proteins due to the presence of the phosphoprotein casein. It can also contain biotin, which will interfere with streptavidin-based detection systems.
-
BSA is a single purified protein and is a good general blocking agent. It is the preferred choice for phospho-protein detection.
Q3: How can I optimize my wash buffer to reduce background?
Start with a base wash buffer (e.g., PBS or TBS with 0.1% NP-40) and then optimize by incrementally increasing the stringency.
-
Salt (NaCl): Increase from 150 mM up to 500 mM to disrupt ionic interactions.
-
Detergent (NP-40 or Triton X-100): Increase from 0.1% up to 0.5% to reduce hydrophobic interactions.
-
Glycerol (B35011): Adding 5-10% glycerol can help stabilize proteins and reduce non-specific binding.
Q4: What are the critical controls to include in a this compound pull-down experiment?
To ensure the interactions you observe are specific, the following controls are essential:
-
Beads-only control: Incubate your cell lysate with beads that have not been conjugated to your bait protein. This identifies proteins that bind non-specifically to the beads.
-
No UV control: Perform the entire experiment without the UV crosslinking step. This will help distinguish between true photo-crosslinked interactors and proteins that bind non-covalently with high affinity.
-
"Bait + Prey" without photo-lysine: If possible, express your bait protein without the this compound to identify interactors that are not dependent on the crosslinker.
Quantitative Data Summary
The following tables provide an illustrative guide to optimizing key parameters. The percentage reduction in background is an approximation to demonstrate the potential impact of each strategy. Actual results will vary depending on the specific proteins and experimental conditions.
Table 1: Comparison of Blocking Agents
| Blocking Agent | Concentration | Pros | Cons | Illustrative Background Reduction |
| BSA | 1-3% (w/v) | Good for phospho-protein detection; single purified protein. | Can be less effective than milk for general background. | 30-50% |
| Non-fat Dry Milk | 3-5% (w/v) | Highly effective due to protein complexity; inexpensive. | Interferes with phospho-protein and biotin-streptavidin detection. | 50-70% |
Table 2: Effect of Wash Buffer Additives on Background
| Additive | Concentration Range | Mechanism of Action | Illustrative Background Reduction |
| NaCl | 150-500 mM | Disrupts non-specific ionic interactions. | 20-40% |
| NP-40 / Triton X-100 | 0.1-0.5% (v/v) | Reduces non-specific hydrophobic interactions. | 25-45% |
| Glycerol | 5-10% (v/v) | Stabilizes proteins and reduces non-specific binding. | 15-30% |
Experimental Protocols
Protocol 1: Pre-clearing of Cell Lysate
-
Prepare your cell lysate according to your standard protocol, ensuring the inclusion of protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate.
-
For every 1 mg of total protein, add 20-30 µL of a 50% slurry of the same beads you will use for the pull-down (e.g., streptavidin-agarose or anti-tag magnetic beads).
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the pull-down experiment.
Protocol 2: Optimized Washing Procedure
-
After incubating your pre-cleared lysate with the bait protein-bound beads, pellet the beads.
-
Aspirate the supernatant.
-
Add 1 mL of Wash Buffer 1 (e.g., TBS, 150 mM NaCl, 0.1% NP-40). Resuspend the beads and rotate for 5 minutes at 4°C. Pellet the beads and discard the supernatant.
-
Repeat step 3 with Wash Buffer 2 (e.g., TBS, 250 mM NaCl, 0.2% NP-40).
-
Repeat step 3 with Wash Buffer 3 (e.g., TBS, 500 mM NaCl, 0.5% NP-40).
-
Perform a final wash with Wash Buffer 1 to bring the salt and detergent concentrations back down before elution.
-
Proceed to the elution step.
Visualizations
Caption: Workflow for a this compound pull-down experiment.
Caption: Troubleshooting logic for high background in pull-downs.
References
Technical Support Center: Addressing Cellular Toxicity of Photo-Reactive Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cellular toxicity associated with photo-reactive amino acids in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cellular toxicity when using photo-reactive amino acids?
A1: Cellular toxicity primarily stems from two sources: the intrinsic cytotoxicity of the unnatural amino acid (UAA) itself and, more significantly, the phototoxicity induced upon light activation.[1] UV light exposure, essential for activating most photo-reactive groups, can independently cause cellular damage, including DNA mutations and oxidative stress.[1] The activation of the photo-reactive moiety, such as a diazirine or benzophenone (B1666685) group, generates highly reactive intermediates like carbenes or radicals.[1][2] These species can lead to the production of reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and nucleic acids, ultimately triggering stress and apoptotic pathways.[3]
Q2: How do I know if I have a phototoxicity problem?
A2: Signs of phototoxicity can range from subtle alterations in cell behavior to widespread cell death. Key indicators include a significant decrease in cell viability post-irradiation compared to controls, morphological changes (e.g., cell rounding, blebbing), reduced proliferation rates, and activation of apoptosis or stress-related pathways. It is crucial to distinguish between phototoxicity and photobleaching; while they can occur together, phototoxicity can begin before a noticeable drop in fluorescence, making photobleaching an unreliable sole indicator of cell health.
Q3: What are the most critical experimental parameters to control for minimizing toxicity?
A3: The three most critical parameters to optimize are:
-
Concentration of the Photo-Reactive Amino Acid: Use the lowest concentration that still allows for sufficient incorporation and subsequent crosslinking.
-
Light Exposure Dose (Intensity x Time): Minimize the total energy delivered to the cells. It's often better to use a lower light intensity for a slightly longer duration than a high-intensity burst.
-
Wavelength of Light: Whenever possible, use longer wavelengths (e.g., >350 nm) as they are less energetic and cause less cellular damage than shorter UV wavelengths. Diazirine-based amino acids, for instance, typically activate between 330–370 nm.
Q4: Can adding antioxidants to the media help reduce toxicity?
A4: Yes, the addition of antioxidants or ROS scavengers can be an effective strategy. Since a major mechanism of phototoxicity is the generation of ROS, compounds like N-acetylcysteine (NAC) or Trolox can help neutralize these damaging species and improve cell viability. Some amino acids, such as methionine and glutamate, have also been shown to reduce intracellular oxidative stress.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death in all conditions, including non-irradiated controls. | The photo-reactive amino acid has high intrinsic cytotoxicity at the concentration used. | Perform a dose-response curve without UV exposure to determine the maximum non-toxic concentration of the amino acid for your specific cell type. |
| Significant cell death observed only after UV irradiation. | Phototoxicity due to excessive light exposure or high amino acid concentration. | 1. Reduce Light Dose: Decrease the UV light intensity or shorten the exposure time. 2. Optimize Amino Acid Concentration: Lower the concentration of the photo-reactive amino acid. 3. Run Proper Controls: Include controls for UV light alone (no amino acid) and amino acid alone (no UV light) to isolate the source of toxicity. |
| Low crosslinking efficiency when using lower, less toxic light doses. | Insufficient energy to activate the photo-reactive group effectively. | 1. Increase Exposure Time: Compensate for lower intensity with a longer, continuous or pulsed, exposure. 2. Increase Photoinitiator/Amino Acid Concentration: If possible without introducing intrinsic toxicity, slightly increase the concentration. 3. Check Lamp Output: Ensure your UV lamp is emitting at the correct wavelength and intensity for your specific amino acid. |
| Variability in results between experiments. | Inconsistent UV light delivery; fluctuations in lamp intensity or distance from the sample. | Standardize the UV crosslinking setup. Always allow the lamp to warm up before use, measure the irradiance at the sample plane, and maintain a fixed distance between the lamp and the plate. |
Experimental Workflows & Signaling Pathways
A systematic approach is crucial for diagnosing and solving toxicity issues. The following workflow can guide your optimization process.
Caption: Troubleshooting workflow for cellular toxicity.
Upon UV activation, photo-reactive amino acids can initiate a cascade of events leading to cellular damage. Understanding this pathway helps in designing targeted interventions.
Caption: General signaling pathway of phototoxicity.
Quantitative Data Summary
Optimizing experimental parameters is key to success. The tables below provide starting points for concentrations and light exposure. Note that these values must be optimized for your specific cell line and experimental setup.
Table 1: Recommended Starting Parameters for Common Photo-Reactive Amino Acids
| Amino Acid | Photo-Reactive Group | Activation Wavelength (nm) | Typical Concentration (in media) |
| p-Benzoyl-L-phenylalanine (BPA) | Benzophenone | ~350 - 365 | 0.1 - 1 mM |
| p-Azido-L-phenylalanine (AzF) | Aryl Azide | ~350 (or <300) | 0.1 - 2 mM |
| Photo-Leucine / Photo-Methionine | Diazirine | ~340 - 370 | 0.1 - 0.5 mM |
Table 2: General Guidelines for UV Light Exposure
| Parameter | Recommended Range | Considerations |
| Wavelength | 365 nm | Common for many crosslinkers; balances efficiency with reduced toxicity compared to shorter wavelengths. |
| Intensity | 1 - 10 mW/cm² | Lower intensities are less damaging but require longer exposure times. |
| Energy Dose | 1 - 6 J/cm² | The total energy delivered is critical. Doses above this range often lead to significant viability loss. |
| Exposure Time | 15 sec - 5 min | Highly dependent on intensity. Must be empirically determined. |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the reduction in cell viability as a measure of cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment.
-
Treatment: Incubate cells with varying concentrations of the photo-reactive amino acid for a predetermined time (e.g., 12-24 hours) to allow for protein incorporation.
-
Irradiation: Expose the designated wells to a specific dose of UV light. Include non-irradiated control wells.
-
Incubation: Return the plate to the incubator for 24-48 hours post-irradiation.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Detection of Reactive Oxygen Species (ROS) using DCFDA
This assay quantifies the intracellular generation of ROS, a key mediator of phototoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Probe Loading: Before irradiation, remove the culture medium, wash cells with PBS, and incubate with 2',7'–dichlorofluorescin diacetate (DCFDA) solution in the dark.
-
Irradiation: Expose the cells to UV light as planned.
-
Measurement: Immediately measure the fluorescence using a plate reader or fluorescence microscope with excitation/emission wavelengths of ~485/535 nm. The intensity of the fluorescence is proportional to the amount of ROS generated.
-
Analysis: Compare the fluorescence levels between irradiated and non-irradiated cells, as well as between cells with and without the photo-reactive amino acid.
References
Technical Support Center: Optimizing Cross-Linked Peptide Yields for MS Analysis
Welcome to the technical support center for improving the yield of cross-linked peptides for mass spectrometry (MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I identifying a low number of cross-linked peptides?
A low identification rate of cross-linked peptides is a frequent challenge in cross-linking mass spectrometry (XL-MS) experiments. This can be attributed to several factors:
-
Low Cross-linking Efficiency: The reaction conditions may not be optimal, leading to a low yield of cross-linked products. This can be due to suboptimal concentrations of the protein or the cross-linker, inappropriate buffer conditions, or insufficient reaction time.[1][2]
-
Low Abundance of Cross-Linked Species: Cross-linked peptides are often present in much lower quantities compared to unmodified (linear) peptides, making their detection by the mass spectrometer challenging.[1][3][4][5] It's estimated that cross-linked peptides can constitute less than 1% of the total identified peptides without enrichment.[6][7]
-
Sample Complexity: In complex samples, the high number of background proteins and linear peptides can suppress the signal of the less abundant cross-linked peptides.[1][3]
-
Inefficient Enrichment: If an enrichment strategy is used, its inefficiency can lead to a significant loss of cross-linked peptides before they reach the mass spectrometer.
-
Suboptimal MS Acquisition: The mass spectrometer settings may not be optimized for the detection of larger, and often higher charge state, cross-linked peptides.[1][3]
-
Inadequate Data Analysis: The software and parameters used for data analysis might not be suitable for identifying complex chimeric spectra generated from cross-linked peptides.[2]
Q2: How can I optimize my cross-linking reaction to increase yield?
Optimizing the cross-linking reaction is a critical step and often requires empirical determination of the best conditions for your specific protein or protein complex.[1]
-
Protein and Cross-linker Concentrations: It is crucial to test a range of protein-to-cross-linker molar ratios. Excessive cross-linking can lead to protein aggregation and precipitation, while too little will result in a low yield.[1] For NHS-ester cross-linkers, a 20- to 1000-fold molar excess of the cross-linker over the protein is a typical starting point.[1]
-
Reaction Time and Temperature: Typical reaction times are around 30 minutes at room temperature or 2 hours on ice.[1] These parameters should be optimized to maximize cross-linking while minimizing sample degradation or aggregation.
-
Buffer Conditions: Ensure the pH of the reaction buffer is compatible with the cross-linker's reactivity. For amine-reactive cross-linkers like BS3 and DSS, a pH between 7 and 8 is generally optimal. Avoid buffers containing primary amines (e.g., Tris) as they will quench the reaction.[1]
-
Quenching: After the desired reaction time, it's essential to stop the reaction by adding a quenching reagent, such as Tris or ammonium (B1175870) bicarbonate, to consume any excess cross-linker.[1]
Q3: What are the most effective strategies to enrich for cross-linked peptides?
Due to their low abundance, enriching for cross-linked peptides is often essential for successful identification, especially in complex samples.[1][8] The most common methods are:
-
Strong Cation Exchange Chromatography (SCX): This is the most frequently used technique.[1] It separates peptides based on charge. Since tryptic cross-linked peptides typically have a higher positive charge (at least +4 at low pH) than linear peptides (usually +2 or +3), they elute at higher salt concentrations.[1][3]
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Cross-linked peptides are generally larger than their linear counterparts and will elute earlier from an SEC column.[1][8]
-
Affinity Chromatography: This strategy is employed when using cross-linkers that contain a specific tag, such as biotin.[1][8] The biotinylated cross-linked peptides can be captured using avidin-based resins.[7][9]
Q4: My sample seems to be aggregating after adding the cross-linker. What can I do?
Protein aggregation is a common issue that can significantly reduce the yield of soluble, correctly cross-linked species.
-
Optimize Cross-linker Concentration: High concentrations of the cross-linker can lead to extensive, non-specific cross-linking and aggregation.[1] Perform a titration to find the optimal concentration.
-
Check Protein Purity and Concentration: Ensure your protein sample is highly pure and monodisperse before starting the experiment.[10] Working at very high protein concentrations can also promote aggregation.
-
Modify Buffer Conditions: Adjusting the pH, ionic strength, or including additives in the buffer might help to maintain protein solubility.
-
Analyze by SDS-PAGE: Use SDS-PAGE to visualize the extent of cross-linking and check for high molecular weight aggregates.[1] This will help in optimizing the reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield of Cross-linked Peptides Identified by MS
| Possible Cause | Recommended Action |
| Inefficient Cross-Linking Reaction | Optimize protein-to-cross-linker ratio, reaction time, and temperature.[1] Ensure the buffer pH is optimal for the cross-linker chemistry and free of quenching agents.[2] |
| Protein Aggregation | Analyze the sample by SDS-PAGE to check for aggregation.[2] Optimize buffer conditions (pH, ionic strength) to maintain protein solubility.[2] |
| Low Abundance of Cross-Linked Peptides | Implement an enrichment strategy such as Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC).[1][3][8] |
| Inefficient Proteolytic Digestion | Ensure complete digestion by optimizing the enzyme-to-protein ratio and digestion time. The presence of cross-links can sometimes hinder protease activity.[1] Consider using alternative or multiple proteases.[1][11] |
| Suboptimal LC-MS/MS Analysis | Use a high-resolution mass spectrometer.[1][3] Optimize MS parameters to select for higher charge state precursors (e.g., +4 and above), which are more likely to be cross-linked peptides.[4] |
| Inadequate Data Analysis Software | Utilize specialized software designed for the analysis of cross-linked peptide data (e.g., XlinkX, xQuest, pLink).[6][10][12] These tools have algorithms to handle the complexity of matching spectra from two peptides.[2] |
Quantitative Data Summary
Table 1: Comparison of Enrichment Strategies for BSA Cross-linked with DSSO
| Enrichment Method | Number of Unique Cross-linked Peptides Identified |
| No Enrichment | ~150 |
| SEC Fractionation | ~220 |
| SCX Fractionation (2-step gradient) | ~210 |
Data adapted from a study evaluating different enrichment techniques.[6] The exact numbers can vary based on the specific experimental conditions.
Table 2: Effect of Cross-linker Concentration on BSA Cross-linking
| Protein to Cross-linker Ratio (molar) | Observation on SDS-PAGE |
| 1:4 | Faint dimer band visible |
| 1:20 | Clear dimer and trimer bands |
| 1:35 | Increased intensity of multimer bands |
| 1:50 | Significant amount of high-molecular-weight aggregates |
This table provides a qualitative summary based on typical results observed on an SDS-PAGE gel, as described in sample preparation guidelines.[10]
Experimental Protocols
Protocol 1: General Amine-Reactive Cross-linking of a Purified Protein
-
Sample Preparation: Prepare the purified protein in an amine-free buffer (e.g., HEPES, PBS) at a concentration of approximately 1 mg/mL (e.g., 15 µM for BSA).[10]
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of the NHS-ester cross-linker (e.g., BS3 or DSS) in anhydrous DMSO.[10]
-
Cross-linking Reaction: Add the cross-linker to the protein solution to achieve the desired final molar excess (e.g., start with a 1:20 protein-to-cross-linker ratio). Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.[12]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[12]
-
Verification (Optional but Recommended): Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the presence of higher molecular weight cross-linked species.[1]
-
Sample Preparation for MS: Proceed with reduction, alkylation, and proteolytic digestion (e.g., with trypsin) of the cross-linked sample.[6]
Protocol 2: Enrichment of Cross-linked Peptides using Strong Cation Exchange (SCX)
-
Sample Loading: Acidify the digested peptide mixture with formic acid and load it onto a conditioned SCX spin column or cartridge.
-
Washing: Wash the column with a low-salt buffer to remove unbound peptides.
-
Stepwise Elution: Elute the peptides using a step gradient of increasing salt concentration (e.g., sodium chloride or potassium chloride).[6] Linear peptides will typically elute at lower salt concentrations, while the more highly charged cross-linked peptides will elute at higher salt concentrations. Collect fractions at each step.
-
Desalting: Desalt each collected fraction using a C18 StageTip or a similar reversed-phase cleanup method before LC-MS/MS analysis.[6]
Visualizations
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
Caption: A logical troubleshooting workflow for low cross-link identification.
References
- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Insoluble Protein Aggregates After Cross-Linking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insoluble protein aggregates after cross-linking experiments.
Troubleshooting Guide
This guide addresses common issues encountered during and after protein cross-linking, leading to the formation of insoluble aggregates.
Issue 1: Protein precipitation is observed immediately upon adding the cross-linking reagent.
-
Possible Cause 1: Suboptimal Buffer Conditions. The buffer composition can significantly impact protein solubility and the efficiency of the cross-linking reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with amine-reactive cross-linkers.[1][2][3]
-
Solution: Switch to an amine-free buffer like phosphate-buffered saline (PBS) or HEPES for the cross-linking step.[3] Ensure the pH of the buffer is within the optimal range for both the cross-linker's reactivity and the protein's stability, typically between pH 7.0 and 8.5 for amine-reactive cross-linkers.[3][4]
-
-
Possible Cause 2: Hydrophobicity of the Cross-linker. Some cross-linkers are hydrophobic and can cause proteins with lower solubility to precipitate.[1] The organic solvent used to dissolve the cross-linker (e.g., DMSO or DMF) may also be crashing out in the aqueous buffer.
-
Solution: Consider using a water-soluble analog of the cross-linker, such as Sulfo-SMCC instead of SMCC.[1] When adding the cross-linker stock solution, do so dropwise while gently vortexing the protein solution to ensure rapid and even distribution.[1] The final concentration of the organic solvent should generally not exceed 10%.[1]
-
-
Possible Cause 3: High Protein Concentration. High concentrations of proteins can increase the likelihood of aggregation, a problem that is often exacerbated by the introduction of a cross-linker.[5]
-
Solution: If possible, perform the cross-linking reaction at a lower protein concentration.[5] You can concentrate the sample after the cross-linking and quenching steps if necessary for downstream applications.
-
Issue 2: The cross-linked protein sample forms a visible precipitate or pellet after the reaction and quenching.
-
Possible Cause 1: Excessive Cross-linking. Using too high a molar excess of the cross-linker can lead to extensive, uncontrolled cross-linking, resulting in large, insoluble aggregates.[1][2] This over-modification can alter the protein's net charge and isoelectric point (pI), reducing its solubility.[2]
-
Solution: Optimize the molar ratio of cross-linker to protein by performing a titration. The ideal ratio is dependent on the protein's concentration and the number of available reactive sites.[1]
-
| Protein Concentration | Recommended Molar Excess (Cross-linker:Protein) |
| 5–10 mg/mL | 5x to 10x |
| 1–4 mg/mL | 20x |
| < 1 mg/mL | 40x to 80x |
| Data summarized from Thermo Scientific SMCC and Sulfo-SMCC User Guide.[1] |
-
Possible Cause 2: Protein Instability. The protein itself may be inherently unstable under the experimental conditions, and the cross-linking process further promotes aggregation.[1]
-
Solution: Optimize buffer conditions by screening different pH levels and salt concentrations to find the most stabilizing environment for your protein.[5] Adding stabilizing osmolytes or a mixture of arginine and glutamate (B1630785) can also enhance protein solubility.[5]
-
Issue 3: The cross-linked protein sample appears soluble but yields no or weak signal in downstream analysis (e.g., Western Blot).
-
Possible Cause: Formation of High Molecular Weight Aggregates That Do Not Enter the Gel. The cross-linked complexes may be too large to migrate into the polyacrylamide gel.
-
Solution: Before running the sample on a gel, attempt to solubilize the aggregates using denaturing agents. If using a cleavable cross-linker, ensure the cleavage conditions are optimal. For analysis of very large complexes, consider using a lower percentage acrylamide (B121943) gel or gradient gel.
-
Frequently Asked Questions (FAQs)
Q1: How can I solubilize insoluble cross-linked protein aggregates for analysis by SDS-PAGE?
A1: Solubilization of cross-linked aggregates often requires strong denaturing conditions.
-
Chaotropic Agents: High concentrations of chaotropic agents like urea (B33335) (up to 8 M) or guanidine (B92328) hydrochloride (Gdn-HCl, up to 6 M) can be very effective at disrupting the non-covalent interactions holding the aggregates together.[6][7][8] These agents disrupt hydrogen bonds and hydrophobic interactions.[6][7] Gdn-HCl is generally a stronger denaturant than urea.[6][9]
-
Detergents: Strong ionic detergents like Sodium Dodecyl Sulfate (SDS) are powerful solubilizing agents that denature proteins by disrupting protein-protein interactions.[10] Non-ionic or zwitterionic detergents, such as Triton X-100 or CHAPS, are milder and can be used to solubilize aggregates while potentially preserving some protein structure, though they are less effective for highly robust aggregates.[5][11][12]
-
Physical Disruption: Sonication can be used to physically break apart large aggregates.[13][14] However, it's crucial to perform sonication on ice to prevent sample heating, which can lead to further denaturation and aggregation.[15][16] Over-sonication can also be detrimental to the protein.[16][17]
Q2: What are the differences between urea and guanidine hydrochloride for solubilizing protein aggregates?
A2: Both urea and Gdn-HCl are effective denaturants, but they have different properties.
| Feature | Guanidine Hydrochloride (Gdn-HCl) | Urea |
| Denaturing Strength | Generally stronger than urea. 6 M Gdn-HCl can completely denature many proteins.[6] | Milder than Gdn-HCl. 8 M urea may not completely denature some globular proteins.[6] |
| Ionic Nature | Ionic. Can mask electrostatic interactions within the protein.[18][19] | Neutral molecule. Does not have a shielding effect on electrostatic interactions.[18][19] |
| Potential for Modification | Does not typically modify the recombinant protein.[6] | Can decompose into cyanate, which can modify the amino groups of the protein (carbamylation), especially at high temperatures or during long incubations.[6][7] |
| Cost | Higher cost.[6] | Lower cost.[6] |
| Solubility | Readily soluble.[6] | Poorer solubility compared to Gdn-HCl.[6] |
Q3: Can I prevent protein aggregation from occurring in the first place during my cross-linking experiment?
A3: Yes, optimizing your experimental protocol can significantly reduce aggregation.
-
Control Cross-linker Concentration: As mentioned in the troubleshooting guide, titrating the cross-linker concentration is critical to avoid over-cross-linking.[1]
-
Optimize Reaction Conditions:
-
pH: Maintain a pH that is optimal for both the cross-linker and the protein's stability.[5] Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase solubility.[5][20]
-
Temperature: Perform the cross-linking reaction at a temperature that maintains protein stability. While many protocols suggest room temperature, 4°C may be beneficial for less stable proteins.[5]
-
-
Use Additives: Including certain additives in your buffer can help maintain protein solubility.
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of disulfide bonds that can lead to aggregation.[5]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents can help to solubilize proteins and prevent aggregation through hydrophobic patches.[5][21]
-
Q4: How can I remove the solubilizing agents (e.g., urea, Gdn-HCl) after dissolving the aggregates if they interfere with downstream applications?
A4: Dialysis or buffer exchange chromatography are common methods to remove chaotropic agents.
-
Dialysis: This is a straightforward method for removing small molecules like urea and Gdn-HCl from a protein sample. The sample is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of buffer without the chaotropic agent.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on size. It can be used to efficiently exchange the buffer and remove small molecules from the protein sample.[1]
Experimental Protocols
Protocol 1: Solubilization of Insoluble Cross-linked Protein Aggregates using Guanidine Hydrochloride
-
Pellet the Aggregates: Centrifuge your cross-linked protein sample to pellet the insoluble aggregates. Carefully remove and discard the supernatant.
-
Prepare Solubilization Buffer: Prepare a 6 M solution of Guanidine Hydrochloride in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).[6]
-
Resuspend the Pellet: Add the 6 M Gdn-HCl solubilization buffer to the protein pellet. The volume will depend on the size of the pellet, but a 10-20 fold excess volume is a good starting point.
-
Incubate: Incubate the sample at room temperature for 1-2 hours with gentle agitation (e.g., on a rotator or shaker) to facilitate dissolution.[20]
-
Clarify the Sample: Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining insoluble material.
-
Collect the Supernatant: Carefully collect the supernatant containing the solubilized protein for downstream analysis.
Protocol 2: Analysis of Cross-linked Proteins by SDS-PAGE
-
Sample Preparation: Mix your solubilized cross-linked protein sample with an equal volume of 2x SDS-PAGE loading buffer.
-
Denaturation: Heat the sample at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of acrylamide will depend on the expected size of your cross-linked complexes). Run the gel according to standard procedures.
-
Visualization: After electrophoresis, visualize the protein bands using Coomassie Blue or silver staining.[22] The formation of higher molecular weight bands compared to the non-cross-linked control indicates successful cross-linking.
Visualizations
Caption: Troubleshooting workflow for insoluble protein aggregates.
Caption: Decision pathway for solubilizing protein aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mechanism and Difference of Guanidine Hydrochloride and Urea as Denaturant [yacooscience.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 13. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guanidine Hydrochloride or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 20. benchchem.com [benchchem.com]
- 21. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 22. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Analysis of Complex Photo-Cross-Linking Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex photo-cross-linking data. Find answers to common issues, detailed experimental protocols, and comparative data on analysis software.
General Troubleshooting
Question: Why is the yield of identified cross-linked peptides consistently low in my experiments?
Answer: A low yield of cross-linked peptides is a frequent challenge in photo-cross-linking mass spectrometry (XL-MS). Several factors can contribute to this issue. Insufficient UV irradiation time or the use of a non-optimal wavelength can lead to inefficient activation of the photo-reactive cross-linker. For benzophenone-based cross-linkers, a wavelength of 350-365 nm is typically used.[1] Additionally, the presence of quenching agents, such as free radical scavengers, in your buffers can inhibit the cross-linking reaction. It is also crucial to ensure that your protein sample is not aggregated, which can be checked by SDS-PAGE. Optimizing buffer conditions like pH and ionic strength can help maintain protein solubility.[1] Finally, using specialized software designed for cross-link analysis, such as MaxLynx, Xi, StavroX, or MeroX, is essential as they employ algorithms specifically developed to handle the complexity of cross-linked peptide spectra.[1]
Question: My mass spectra for cross-linked peptides are very complex and difficult to interpret. What can I do to improve them?
Answer: The inherent complexity of MS/MS spectra from cross-linked peptides, which contain fragment ions from two different peptide chains, can indeed be challenging. To simplify these spectra, consider using MS-cleavable cross-linkers. These reagents are designed to fragment in the mass spectrometer, separating the two peptides for individual sequencing in subsequent fragmentation scans (MS³). This approach significantly simplifies data analysis.[2] Another strategy is to narrow the precursor ion isolation window in the mass spectrometer to reduce the co-fragmentation of multiple peptide species. If your sample contains a complex mixture of inter- and intra-peptide cross-links, consider using enrichment strategies to separate these different species before MS analysis.[1]
Software-Specific FAQs & Troubleshooting
This section provides targeted advice for common software and tools used in the analysis of photo-cross-linking data.
xiVIEW
Question: I'm having trouble loading my data into xiVIEW. What are the correct input formats?
Answer: xiVIEW primarily supports the mzIdentML standard format (version 1.2.0) for identification files.[3] Using this format ensures that your data, including annotated spectra, can be correctly parsed and displayed. Some CSV formats are also supported, but mzIdentML is the recommended format for full functionality and for deposition into public repositories like PRIDE.[3]
Question: My cross-links are not being displayed on the 3D structure in xiVIEW. What could be the problem?
Answer: This issue can arise from several sources. First, ensure that the protein sequences in your FASTA file and the PDB file match. Discrepancies in sequence or residue numbering will prevent correct mapping. Also, confirm that the PDB file is correctly loaded and associated with the corresponding protein(s) in your dataset. Finally, check the filtering settings within xiVIEW; stringent cutoffs for score or FDR might be hiding your cross-links.
xiFDR
Question: What is "boosting" in xiFDR and when should I use it?
Answer: "Boosting" is a feature in xiFDR that optimizes the number of identified cross-links at a specific level (e.g., residue-pair or protein-pair) by varying the False Discovery Rate (FDR) thresholds at lower levels (e.g., peptide-spectrum match).[4] This can help to maximize the number of confident identifications at the level of biological interest. It is particularly useful when you are confident in the quality of your data and want to extract the maximum amount of information.
Question: I am getting a high False Discovery Rate (FDR) at the residue-pair level even with a low FDR at the PSM level. Why is this happening?
Answer: FDR is level-dependent. A low FDR at the Peptide-Spectrum Match (PSM) level does not guarantee a low FDR at the residue-pair or protein-pair level.[5] This is because multiple PSMs contribute to a single residue-pair identification, and the error propagates. It is crucial to calculate the FDR at the level of interpretation that is most relevant to your biological question, which is often the residue-pair or protein-pair level for structural studies.[5] xiFDR is designed to correctly calculate and control the FDR at these different levels.[4][6]
Xlink Analyzer
Question: How does Xlink Analyzer handle homo-oligomeric complexes?
Answer: Xlink Analyzer has a dedicated 'Homo-oligomeric' mode for analyzing complexes with multiple copies of the same subunit. In this mode, the software automatically identifies all possible non-violating cross-link pairs across the oligomeric interfaces and within the subunits. If no pair satisfies the distance constraint, the one with the shortest distance is displayed. This feature significantly simplifies the visualization and interpretation of cross-linking data for symmetrical complexes.[7]
Question: Can I compare different cross-linking datasets in Xlink Analyzer?
Answer: Yes, Xlink Analyzer allows you to import and analyze multiple datasets simultaneously.[8] This is useful for comparing results from different experimental conditions, such as varying cross-linker concentrations or comparing wild-type and mutant proteins. You can visualize the datasets together or separately to identify conformational changes or differences in protein interactions.[8]
MeroX
Question: MeroX is running very slowly. How can I improve its performance?
Answer: To improve the speed of MeroX, ensure that the software and all associated files (FASTA, mzML) are located on a local hard drive rather than a network drive or USB stick, as file access speed can be a major bottleneck. It is also recommended to analyze one mass spectrometry file at a time; batch processing of multiple files can significantly slow down the analysis.[9]
Question: How do I add a custom modification in MeroX?
Answer: Custom modifications can be added in MeroX through the 'Settings' menu under the 'Amino acids' tab. You can define a new modification by providing a name, a one-letter code, and the corresponding mass shift. This allows for flexibility in analyzing data with non-standard modifications.[9]
Proxl
Question: Can I merge and compare datasets from different search algorithms in Proxl?
Answer: Yes, a key feature of Proxl is its ability to merge, compare, and contrast data from different search pipelines, such as Kojak and pLink.[10] The platform handles the native scores from each search program, allowing for a direct comparison of results obtained using different analysis strategies.[11]
Question: What kind of quality control tools are available in Proxl?
Answer: Proxl includes several quality control (QC) tools to help users diagnose problems with their cross-linking experiments and refine their methods.[10] These tools provide interactive visualizations that allow for the assessment of data quality at the peptide and protein levels.
CLMSVault
Question: What is the main advantage of using CLMSVault?
Answer: CLMSVault serves as a local repository for cross-linking mass spectrometry data and is designed to integrate results from multiple search algorithms and different cross-linkers.[12][13] A unique feature is its ability to perform label-free quantification of cross-linked peptides and visualize changes in cross-link abundance between different experimental conditions in a 3D structural context.[13]
Question: How does CLMSVault handle protein structures?
Answer: CLMSVault has an embedded 3D viewer that allows users to map identified cross-links onto PDB structural models.[12][13] It can also use homologous protein models if the sequence similarity is sufficient. The viewer can highlight cross-linked residues and "dead-end" modifications, providing insights into solvent accessibility and protein topology.[14]
Quantitative Data Summary
Software Feature Comparison
| Feature | xiVIEW | xiFDR | Xlink Analyzer | MeroX | Proxl | CLMSVault |
| Data Visualization | 2D/3D Networks, Spectra | - | 3D Structures | Spectra | 2D/3D Networks, Structures | 3D Structures, Networks |
| FDR Control | - | PSM, Peptide, Residue, Protein | - | Score-based | Search-engine specific | Search-engine specific |
| Quantitative Analysis | - | - | - | - | Yes | Label-free Quantification |
| Data Integration | mzIdentML | mzIdentML, CSV | CSV | mzML, MGF | ProXL XML | Kojak, pLink, Xi, xQuest |
| Open Source | Yes | Yes | Yes (Chimera Plugin) | Yes | Yes | Yes |
| Web-based | Yes | No | No | No | Yes | Yes |
Recommended Mass Spectrometry Parameters for Photo-Cross-Linking
| Parameter | Recommendation | Rationale |
| Mass Analyzer | Orbitrap or TOF | High resolution and mass accuracy are crucial for unambiguous identification of cross-linked peptides. |
| Fragmentation | HCD/CID | Effective for fragmentation of most peptide backbones. |
| MS/MS Acquisition | TopN (e.g., Top 10-20) | To maximize the number of different precursors selected for fragmentation. |
| Isolation Window | 1.2 - 2.0 m/z | A narrower window reduces co-fragmentation of multiple precursors, leading to cleaner MS/MS spectra. |
| Collision Energy | Stepped or optimized | Different energy levels may be required to effectively fragment both peptide chains in a cross-link. |
| Resolution (MS1) | 60,000 - 120,000 | High resolution aids in accurate precursor mass determination. |
| Resolution (MS2) | 15,000 - 30,000 | Sufficient for accurate fragment ion mass measurement. |
Experimental Protocols
In-vivo Photo-Cross-Linking of Bacterial Cells
This protocol is adapted for large-scale in-vivo cross-linking in cultured bacterial cells.[15]
-
Cell Culture: Grow bacterial cells to the desired optical density in the appropriate culture medium.
-
Cross-linker Addition: Add the photo-activatable cross-linker to the cell culture and incubate for a specific duration to allow for cell penetration.
-
UV Irradiation: Expose the cell culture to UV light (typically 365 nm) on ice for a defined period to activate the cross-linker and induce covalent bond formation.[16]
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using a method that ensures complete protein solubilization, such as sonication in the presence of 8 M urea.[15]
-
Protein Digestion: Reduce and alkylate the protein lysate, followed by enzymatic digestion (e.g., with trypsin).
-
Enrichment: Enrich for cross-linked peptides using techniques like size-exclusion chromatography (SEC) or affinity purification if the cross-linker contains a tag.[15]
-
Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS.
Sample Preparation for Mass Spectrometry
This is a general workflow for preparing cross-linked protein samples for mass spectrometry analysis.[2][17][18]
-
Protein Cross-linking: Perform the cross-linking reaction on the purified protein or protein complex in a suitable buffer.
-
Quenching: Quench the reaction by adding a reagent that will react with the excess cross-linker (e.g., Tris or glycine).
-
SDS-PAGE: Separate the cross-linked products by SDS-PAGE.
-
In-gel Digestion: Excise the protein band of interest from the gel. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. Digest the protein with a protease such as trypsin.
-
Peptide Extraction: Extract the peptides from the gel slices using a series of washes with increasing concentrations of acetonitrile.
-
Desalting: Desalt the extracted peptides using a C18 StageTip or a similar reversed-phase resin to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Reconstitute the desalted peptides in a buffer compatible with the LC-MS system and inject for analysis.
Visualizations
Caption: General experimental workflow for photo-cross-linking mass spectrometry.
Caption: Troubleshooting workflow for low cross-link identification rates.
References
- 1. merox.io [merox.io]
- 2. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xiVIEW | Home [xiview.org]
- 4. xiFDR – Rappsilber Laboratory [rappsilberlab.org]
- 5. Quirks of Error Estimation in Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GitHub - Rappsilber-Laboratory/xiFDR: Generic FDR-Calculation for cross-linked PSMs and resulting peptide pairs, links and protein pairs [github.com]
- 7. researchgate.net [researchgate.net]
- 8. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. StavroX and MeroX - Frequently asked questions (FAQ) [stavrox.com]
- 10. Learn More About Proxl - Protein Cross-linking Database [proxl-ms.org]
- 11. ProXL (Protein Cross-Linking Database): A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iscrm.uw.edu [iscrm.uw.edu]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Researcher's Guide to Validating Protein Interactions Discovered with Photo-lysine-d2
For researchers, scientists, and drug development professionals, the identification of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and discovering novel therapeutic targets. Photo-lysine-d2, a photo-activatable amino acid analogue, enables the capture of transient and weak interactions in a cellular context through covalent crosslinking upon UV irradiation. However, the candidate interactions identified through this powerful technique require rigorous validation by orthogonal methods to confirm their biological relevance. This guide provides a comprehensive comparison of common techniques used to validate PPIs discovered with this compound, complete with experimental protocols and supporting data.
The Importance of Orthogonal Validation
Photo-crosslinking methods, including the use of this compound, are powerful tools for identifying PPIs in their native cellular environment. The diazirine moiety on this compound, upon UV activation, forms a reactive carbene that covalently crosslinks with interacting proteins in close proximity. These crosslinked complexes can then be isolated and the interacting partners identified by mass spectrometry. While this method provides a snapshot of interactions, including transient ones, it is essential to validate these findings to minimize false positives that can arise from non-specific crosslinking or experimental artifacts. Orthogonal validation using methods that rely on different biophysical principles is crucial for building confidence in the physiological relevance of the discovered interactions.
Comparative Analysis of Validation Methods
The choice of a validation method depends on various factors, including the nature of the interacting proteins, the desired level of quantitative data, and the available resources. Below is a comparison of commonly employed techniques for validating PPIs.
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) | Förster Resonance Energy Transfer (FRET) |
| Principle | Antibody-based pull-down of a "bait" protein and its interacting "prey" proteins from a cell lysate. | Reconstitution of a functional transcription factor by the interaction of bait and prey proteins in the yeast nucleus, leading to the expression of a reporter gene. | Real-time, label-free detection of binding events between a ligand immobilized on a sensor chip and an analyte in solution by measuring changes in the refractive index. | Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity, indicating interaction. |
| Interaction Environment | In vivo or in vitro (from cell lysates) | In vivo (in yeast nucleus) | In vitro | In vivo (in living cells) |
| Strengths | - Validates interactions in a near-native cellular context.- Can detect interactions within endogenous protein complexes. | - High-throughput screening capability.- Detects binary interactions directly. | - Provides quantitative data on binding kinetics (association and dissociation rates) and affinity.- Label-free. | - Allows for real-time visualization of interactions in living cells.- Provides spatial information about the interaction. |
| Weaknesses | - Antibody quality is critical.- May miss transient or weak interactions.- Indirect interactions within a complex can be co-precipitated. | - Prone to high rates of false positives and false negatives.[1][2]- Non-native environment (yeast nucleus) may lead to artifacts. | - Requires purified proteins.- Interaction may be affected by immobilization. | - Requires fluorescently tagged proteins, which may alter their function.- Distance-dependent (1-10 nm). |
| Reported False Positive Rate | Low to Moderate | High (25% to 50%)[2] | Low | Low |
| Reported False Negative Rate | Moderate | High (55% to 90%)[2] | Moderate | Moderate |
Experimental Workflows and Protocols
A robust validation strategy often involves a combination of the following methods. The general workflow for validating a PPI discovered using this compound is depicted below.
Caption: General workflow for the discovery and validation of protein-protein interactions using this compound.
Detailed Experimental Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is a highly recommended first-line method for validating interactions identified by photo-crosslinking.
Materials:
-
Cell culture expressing the bait protein of interest.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the bait protein.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blotting reagents.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Capture: Add Protein A/G beads to capture the immune complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluate by Western blotting using an antibody against the putative interacting protein ("prey"). A band corresponding to the prey protein confirms the interaction.
Signaling Pathway Analysis: The ERK/MAPK Pathway
This compound crosslinking can be instrumental in mapping the dynamic protein interactions within signaling pathways. The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] The interactions within this pathway are often transient and stimulus-dependent, making them ideal targets for photo-crosslinking studies.
Caption: A simplified diagram of the ERK/MAPK signaling pathway, highlighting key protein-protein interactions.
Validating the interactions within such a pathway, for instance, the binding of Grb2 to an activated Receptor Tyrosine Kinase (RTK), can be achieved using the methods described in this guide. For example, after identifying this interaction using this compound, one could perform a Co-IP by pulling down the RTK and blotting for Grb2.
Conclusion
The use of this compound is a powerful discovery tool for identifying novel protein-protein interactions. However, the candidate interactors must be subjected to rigorous orthogonal validation to confirm their biological significance. A multi-faceted approach, starting with a robust method like Co-Immunoprecipitation and potentially followed by more quantitative or in-cell techniques, will provide the necessary evidence to confidently report a novel protein-protein interaction. This systematic validation is essential for advancing our understanding of cellular processes and for the development of targeted therapeutics.
References
A Head-to-Head Comparison: Photo-lysine-d2 vs. Formaldehyde Cross-linking for In Vivo Interaction Mapping
In the pursuit of understanding complex biological networks, the ability to capture transient and stable interactions between macromolecules is paramount. Cross-linking techniques, coupled with downstream analytical methods like mass spectrometry, have become indispensable tools for researchers. This guide provides a detailed comparison of two prominent in vivo cross-linking strategies: the photo-activatable amino acid analog Photo-lysine-d2 and the classical chemical cross-linker formaldehyde (B43269). We will delve into their mechanisms, experimental workflows, and relative advantages and disadvantages, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific research questions.
At a Glance: Key Differences and Performance Metrics
The choice between this compound and formaldehyde depends heavily on the specific application, the nature of the interactions being studied, and the downstream analytical techniques to be employed. Here's a summary of their key characteristics:
| Feature | This compound | Formaldehyde |
| Mechanism | UV-activated diazirine forms a highly reactive carbene that covalently bonds with nearby molecules. | Forms a Schiff base with primary amines, which then reacts with another nucleophile to create a methylene (B1212753) bridge. |
| Cross-linking Distance | Zero-length (contact-dependent) | ~2 Å[1][2][3] |
| Specificity | Non-specific C-H and N-H insertion, dependent on proximity. | Primarily reacts with lysine, arginine, glutamine, asparagine, cysteine, histidine, tryptophan, and DNA bases.[4][5] |
| Temporal Control | High; cross-linking is initiated by a pulse of UV light. | Low; cross-linking begins immediately upon addition and is stopped by a quenching agent. |
| Reversibility | Irreversible | Reversible by heating. |
| Cell Permeability | Incorporated metabolically into proteins. | Readily permeates cell membranes. |
| Artifacts | Lower potential for non-specific cross-linking due to precise temporal control. | Can produce non-specific cross-links and may mask antibody epitopes. |
| Ideal Applications | Capturing transient or weak protein-protein interactions; mapping interaction interfaces. | Chromatin immunoprecipitation (ChIP); stabilizing robust protein-DNA and protein-protein complexes. |
Delving Deeper: Mechanisms and Workflows
To fully appreciate the nuances of each technique, it is essential to understand their underlying chemical principles and the typical experimental workflows.
This compound: Precision through Photo-activation
Photo-lysine is a synthetic amino acid analog containing a diazirine ring. This moiety is chemically inert until activated by UV light, at which point it forms a highly reactive carbene intermediate that can insert into any C-H or N-H bond in close proximity, forming a stable covalent cross-link. The deuterated form, this compound, provides a distinct mass shift that can aid in the identification of cross-linked peptides by mass spectrometry.
The workflow for this compound cross-linking involves metabolic incorporation of the amino acid into cellular proteins, followed by a controlled pulse of UV light to induce cross-linking. This temporal control is a significant advantage, allowing researchers to capture interactions at specific time points in a biological process.
Formaldehyde: The Classic Cross-linker
Formaldehyde is a small, highly reactive molecule that rapidly penetrates cells and tissues. It forms methylene bridges between amino groups on proteins (primarily lysine) and other nucleophilic groups on proteins and DNA. The cross-linking reaction is rapid and is typically quenched by the addition of an excess of a primary amine, such as glycine (B1666218).
A key feature of formaldehyde cross-linking is its reversibility. The methylene bridges can be broken by heating, which is advantageous for downstream applications like DNA sequencing in ChIP-seq. However, the lack of temporal control and the potential for artifacts are important considerations.
Experimental Protocols
This compound Cross-linking Protocol
-
Metabolic Labeling:
-
Culture mammalian cells in lysine- and serum-free DMEM for 1 hour.
-
Replace the medium with lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum and this compound (final concentration 0.5 mM).
-
Incubate for 16-24 hours to allow for incorporation of the photo-amino acid.
-
-
UV Cross-linking:
-
Wash the cells with ice-cold PBS.
-
Place the culture dish on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis:
-
For mass spectrometry, the protein mixture can be subjected to in-solution or in-gel digestion with trypsin.
-
Cross-linked peptides are then identified using specialized search algorithms that can account for the mass of the cross-linker and the deuterated lysine.
-
Formaldehyde Cross-linking Protocol (for ChIP)
-
Cross-linking:
-
To cultured mammalian cells, add formaldehyde directly to the medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking. Standard cross-linking conditions are 1% formaldehyde at room temperature for 10 minutes.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the cross-linking reaction.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells with ice-cold PBS and harvest.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Sonciate the lysate to shear the chromatin to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Cross-link Reversal:
-
Wash the beads and elute the complexes.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in a high salt buffer.
-
-
DNA Purification and Analysis:
-
Purify the DNA using standard methods.
-
Analyze the enriched DNA by qPCR or next-generation sequencing.
-
Visualizing the Application: A Signaling Pathway Example
The choice of cross-linker can significantly impact the types of interactions that are captured. In a hypothetical signaling pathway, this compound might be better suited for capturing a transient interaction between a kinase and its substrate, while formaldehyde would be effective at stabilizing a more robust complex of a transcription factor bound to DNA.
Conclusion: Making an Informed Choice
Both this compound and formaldehyde are powerful tools for studying in vivo molecular interactions. This compound offers unparalleled temporal control and the ability to capture transient interactions with high fidelity. Formaldehyde, on the other hand, remains the workhorse for applications like ChIP due to its efficiency in cross-linking proteins to DNA and the reversibility of the cross-links. The optimal choice will always be guided by the specific biological question at hand. By understanding the fundamental principles and practical considerations of each method, researchers can design more effective experiments to unravel the intricate web of interactions that govern cellular life.
References
- 1. ChIP-X: Cross-linking proteins to DNA and cell lysis [sigmaaldrich.com]
- 2. Isolation of Proteins Cross-linked to DNA by Formaldehyde | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Temporal Threshold for Formaldehyde Crosslinking and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zero-Length Cross-Linkers: Photo-lysine-d2 versus EDC
In the realm of structural biology and drug development, understanding protein-protein interactions (PPIs) is paramount. Zero-length cross-linkers are invaluable tools that covalently link interacting amino acid residues without introducing a spacer arm, thus providing a snapshot of protein interactions in their native state. This guide provides a comprehensive comparison of two prominent zero-length cross-linkers: the photo-activatable amino acid analog, Photo-lysine-d2, and the carbodiimide (B86325) cross-linker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal cross-linking strategy for their experimental needs. We will delve into their mechanisms of action, comparative performance, and provide detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Mechanism | In vivo incorporation and UV light-induced activation of a diazirine moiety to a reactive carbene. | Chemical activation of carboxyl groups to form an O-acylisourea intermediate that reacts with primary amines. |
| Reaction Specificity | Carbene reacts non-selectively with proximal C-H, N-H, O-H, and S-H bonds. | Reacts specifically with carboxyl (Asp, Glu, C-terminus) and primary amine (Lys, N-terminus) groups. |
| Application Environment | Primarily for in vivo and in situ cross-linking in living cells. | Primarily for in vitro cross-linking of purified proteins or peptides. |
| Temporal Control | High; cross-linking is initiated at a specific time point by UV irradiation. | Low; reaction starts immediately upon addition of the reagent. |
| Key Advantage | Captures transient and weak interactions in a native cellular context with spatiotemporal control. | Well-established, efficient, and cost-effective for in vitro applications. |
| Deuterium (B1214612) Label (d2) | Enables quantitative mass spectrometry analysis (e.g., SILAC) to compare different states. | Not inherently labeled, but can be used in conjunction with isotopic labeling of proteins. |
| Potential Side Reactions | Non-specific cross-linking by the highly reactive carbene intermediate. | Hydrolysis of the active intermediate, formation of N-acylurea byproduct. |
Unveiling the Mechanisms
This compound: A Light-Triggered Probe
Photo-lysine is a synthetic amino acid analog containing a diazirine ring.[1] When introduced into cell culture media, it is incorporated into newly synthesized proteins in place of natural lysine (B10760008) by the cell's translational machinery.[2] The "d2" designation indicates that it is deuterated, containing two deuterium atoms. This isotopic labeling allows for the differentiation and quantification of cross-linked products from different experimental conditions using mass spectrometry-based techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).[3][4]
The cross-linking process is triggered by exposing the cells to UV light (typically around 365 nm).[5] This light activation causes the diazirine ring to release nitrogen gas and form a highly reactive and short-lived carbene intermediate. This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, O-H, or S-H bond, forming a stable covalent cross-link with an interacting molecule. This ability to "freeze" interactions at a precise moment makes Photo-lysine ideal for capturing transient or weak PPIs within their native cellular environment. Studies have suggested that δ-photolysine, where the diazirine moiety is closer to the end of the side chain, may exhibit higher cross-linking efficiency compared to the γ-photolysine variant.
Reaction Pathway of this compound
Caption: Workflow for this compound cross-linking.
EDC: A Chemical Bridge for Carboxyls and Amines
EDC is a water-soluble carbodiimide that acts as a zero-length cross-linker by facilitating the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds through a two-step process. First, EDC activates a carboxyl group on an acidic amino acid (aspartic acid or glutamic acid) or the C-terminus of a protein to form a highly reactive and unstable O-acylisourea intermediate. This intermediate can then react with a primary amine on a lysine residue or the N-terminus of a nearby protein to form a stable amide bond, releasing an isourea byproduct.
To improve the efficiency and stability of the reaction, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines.
Reaction Pathway of EDC/NHS Cross-linking
Caption: Workflow for EDC/NHS cross-linking.
Performance Comparison: A Quantitative Perspective
| Parameter | This compound | EDC |
| Cross-linking Efficiency | Can be highly efficient for capturing transient interactions. Efficiency is influenced by the incorporation rate of the amino acid, the quantum yield of the photoreaction, and the proximity of interacting partners. Some studies suggest higher efficiency than traditional photo-crosslinkers. | Generally high for in vitro reactions, especially when stabilized with NHS/Sulfo-NHS. One study reported that EDC yielded significantly more unique cross-links compared to amine-reactive linkers like DSS and BS2G for a specific protein complex. |
| Specificity | The carbene intermediate is highly reactive and non-specific, leading to potential off-target cross-linking. | Highly specific for carboxyl and primary amine groups. |
| Side Reactions & Limitations | - Non-specific labeling due to the high reactivity of the carbene.- Potential for UV-induced damage to biomolecules.- Requires metabolic incorporation, which may not be 100% efficient. | - Hydrolysis of the O-acylisourea intermediate in aqueous solution, reducing efficiency.- Formation of a stable N-acylurea byproduct, which is a reaction dead-end. |
| Quantitative Analysis | The d2 label is specifically designed for quantitative mass spectrometry, allowing for accurate comparison between different cell populations or conditions (e.g., stimulated vs. unstimulated). | Can be used in quantitative workflows (e.g., SILAC), but the label is on the protein, not the cross-linker itself. |
Experimental Protocols
Protocol 1: In Vivo Cross-linking with this compound and SILAC-based Quantitative Analysis
This protocol outlines the general steps for incorporating this compound into mammalian cells, performing photo-cross-linking, and preparing samples for quantitative mass spectrometry analysis using SILAC.
Materials:
-
Mammalian cell line of interest
-
SILAC-certified DMEM deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" 13C6,15N2-L-lysine and 13C6,15N4-L-arginine
-
This compound
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE reagents
-
In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Methodology:
-
SILAC Labeling:
-
Culture cells for at least five passages in "light" SILAC medium (containing light lysine and arginine) and "heavy" SILAC medium (containing heavy lysine and arginine) to ensure complete incorporation of the labeled amino acids.
-
For the experimental condition, replace the light L-lysine in the "light" medium with this compound during the final passage or for a specific duration before cross-linking. The "heavy" cells will serve as the control.
-
-
Photo-cross-linking:
-
Wash the cells with PBS to remove media components.
-
Irradiate the cells on ice with a 365 nm UV lamp for a predetermined time (e.g., 15-30 minutes). The optimal irradiation time should be determined empirically.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" (this compound cross-linked) and "heavy" (control) cells.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein amount.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Digestion and Sample Preparation for Mass Spectrometry:
-
Quantify the protein concentration of the lysate.
-
Proteins can be separated by SDS-PAGE, and the entire gel lane can be excised and subjected to in-gel digestion. Alternatively, in-solution digestion of the total lysate can be performed.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins with trypsin overnight.
-
Extract and desalt the peptides using C18 spin columns.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to identify cross-linked peptides and quantify the "light" to "heavy" ratios to determine changes in protein interactions.
-
Experimental Workflow for this compound SILAC Experiment
Caption: Quantitative proteomics workflow using this compound.
Protocol 2: In Vitro EDC/Sulfo-NHS Cross-linking of Two Proteins
This protocol describes the cross-linking of two purified proteins in solution using EDC and Sulfo-NHS.
Materials:
-
Purified Protein 1 (containing accessible carboxyl groups)
-
Purified Protein 2 (containing accessible primary amine groups)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine
-
Desalting column
Methodology:
-
Buffer Exchange:
-
Ensure Protein 1 is in the Activation Buffer and Protein 2 is in the Coupling Buffer. This can be achieved using a desalting column.
-
-
Activation of Protein 1:
-
Prepare a solution of Protein 1 in Activation Buffer (e.g., 1 mg/mL).
-
Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Cross-linking Reaction:
-
Immediately add the activated Protein 1 solution to the solution of Protein 2 in Coupling Buffer. A 1:1 molar ratio of the two proteins is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted EDC and NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The cross-linked product can be analyzed by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the cross-linked complex.
-
For mass spectrometry analysis, the cross-linked band can be excised from the gel and subjected to in-gel digestion.
-
Logical Flow of EDC/Sulfo-NHS Cross-linking
Caption: Step-by-step logic for EDC cross-linking.
Conclusion
Both this compound and EDC are powerful zero-length cross-linkers, each with distinct advantages that make them suitable for different applications. This compound shines in its ability to capture protein interactions within the complex and dynamic environment of living cells with temporal precision, and its deuterium label facilitates robust quantitative analysis. In contrast, EDC is a highly efficient and specific reagent for in vitro cross-linking of purified components, offering a reliable and cost-effective method for confirming direct interactions and mapping binding sites. The choice between these two cross-linkers will ultimately depend on the specific research question, the experimental system, and the desired level of spatial and temporal resolution.
References
- 1. xianglilab.com [xianglilab.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: The Advantages of Photo-Lysine-d2 Over Traditional Chemical Cross-Linkers
In the intricate world of cellular biology, understanding the dynamic web of protein-protein interactions (PPIs) is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing low-resolution structural information directly within a protein's native environment. While traditional cross-linkers like formaldehyde (B43269) and N-hydroxysuccinimide (NHS) esters have been foundational, newer technologies offer significant advantages in precision, scope, and quantitative analysis.
This guide provides an objective comparison between Photo-Lysine-d2, a modern photo-activatable and isotopically labeled amino acid, and conventional chemical cross-linkers. We will explore the key performance differences, supported by experimental data, to help researchers, scientists, and drug development professionals select the optimal tool for their specific research needs.
At a Glance: Comparing Cross-Linker Technologies
This compound represents a new generation of cross-linking reagents that combines three powerful features into a single molecule:
-
Metabolic Incorporation : As an analog of lysine (B10760008), it is integrated into newly synthesized proteins by the cell's own translational machinery.[1][2]
-
Photo-activation : A diazirine group allows for cross-linking to be initiated with temporal precision by exposure to UV light.[3][4]
-
Isotopic Labeling : The inclusion of deuterium (B1214612) (d2) facilitates robust quantitative analysis by mass spectrometry.[5]
Traditional cross-linkers, by contrast, are typically bifunctional chemical reagents added exogenously to cells or lysates. The table below summarizes the key distinctions.
| Feature | This compound | Formaldehyde | Glutaraldehyde | NHS-esters (e.g., DSS, BS3) |
| Type | Metabolically incorporated, photo-activatable, deuterated amino acid | Zero-length chemical cross-linker | Homobifunctional chemical cross-linker | Homobifunctional chemical cross-linker |
| Reactive Group | Diazirine (forms carbene upon UV activation) | Aldehyde | Dialdehyde | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Non-specific : Any proximal amino acid C-H, N-H, O-H, or S-H bond | Specific : Primarily primary amines (Lysine), but also other nucleophiles | Specific : Primarily primary amines (Lysine) | Specific : Primary amines (Lysine, N-terminus) |
| Spacer Length | ~1 nm (short radius from the lysine side chain) | ~2-3 Å (zero-length) | ~7.5 Å | 11.4 Å |
| Temporal Control | High : Cross-linking initiated instantly upon UV exposure (ns–µs carbene lifetime) | Low : Continuous reaction upon addition, difficult to control precisely | Low : Continuous reaction upon addition | Low : Continuous reaction upon addition |
| In Vivo Capability | Excellent : Incorporated during protein synthesis in live cells | Good : Highly cell-permeable | Good : Cell-permeable | Variable : DSS is membrane-permeable; BS3 is not |
| Reversibility | Irreversible covalent bond | Reversible with heat | Largely irreversible | Irreversible amide bond |
| Quantitative Capability | Built-in : Deuterium label enables quantitative XL-MS (qXL-MS) | None (requires separate labeling, e.g., SILAC) | None | None (can be synthesized with isotopic labels) |
| Key Advantage | Captures transient interactions with high temporal control and non-specific reactivity; enables quantification. | Very short cross-linking distance for high-confidence proximity mapping. | Longer spacer arm than formaldehyde. | Well-established chemistry with high reactivity for surface-exposed lysines. |
| Key Limitation | Requires metabolic labeling which may not be 100% efficient. | Fails to capture interactions with <5 second residency time; complex reaction products. | Can cause significant protein aggregation; largely irreversible cross-links hinder analysis. | Limited to lysine residues; hydrolysis of NHS-ester in aqueous solutions. |
Key Advantages of this compound
The unique combination of features in this compound overcomes several critical limitations of traditional cross-linkers.
Enhanced Capture of Transient and Weak Interactions
A significant challenge in studying cellular signaling is that many crucial PPIs are transient, with proteins associating and dissociating rapidly. Traditional cross-linkers like formaldehyde are often too slow or inefficient to capture these fleeting events.
Experimental Data: Studies on the DNA binding protein MeCP2 demonstrated that in vivo interactions lasting less than 5 seconds are effectively invisible after formaldehyde fixation. In contrast, photo-activatable cross-linkers, including photo-amino acids, can "freeze" interactions at a specific moment. The diazirine group, upon UV activation, forms a highly reactive carbene intermediate with a nanosecond-to-microsecond lifetime, allowing it to covalently trap even the most transient binding partners that are in close proximity at the moment of irradiation.
Broader Interaction Coverage Beyond Lysine Residues
Traditional amine-reactive cross-linkers like NHS-esters are restricted to linking lysine residues. If the interaction interface of a protein complex is devoid of accessible lysines, these reagents will fail to produce cross-links, leaving a critical gap in the interaction map.
This compound circumvents this limitation. While it is incorporated at lysine positions, its photo-activated carbene is highly reactive and non-specific, capable of inserting into a diverse array of chemical bonds including C-H, N-H, O-H, and S-H. This means it can form a cross-link with any nearby amino acid on an interacting protein, providing a more comprehensive and unbiased view of the protein interface.
Precise Temporal Control
The ability to control when cross-linking occurs is crucial for studying dynamic processes, such as the cellular response to a stimulus. With traditional chemical cross-linkers, the reaction begins immediately upon addition to the cells, making it difficult to capture a specific state. This compound offers precise temporal control. Researchers can add a stimulus, wait for a specific time point, and then trigger the cross-linking instantaneously with a pulse of UV light, providing a high-resolution snapshot of the cellular interactome at that exact moment.
Integrated Quantitative Analysis
Understanding how PPIs change between different cellular states (e.g., healthy vs. diseased, or treated vs. untreated) requires quantitative data. This compound has a deuterium label built into its structure. In a mass spectrometer, peptides cross-linked with a 1:1 mixture of light (d0) and heavy (d2) Photo-Lysine will appear as characteristic doublet peaks. The ratio of the intensities of these peaks provides a direct and accurate measure of the relative abundance of that specific protein interaction across different samples.
While isotopic labeling can be used with traditional cross-linkers, it often involves more complex workflows. Furthermore, deuterated and non-deuterated cross-linked peptides may not co-elute perfectly during chromatography, which can complicate automated quantification. However, software tools have been developed to address these challenges, with one study reporting a 68% recall rate and 88% accuracy for a fully automated quantification process.
Visualizing the Mechanisms and Workflows
To better understand the practical differences, the following diagrams illustrate the chemical mechanism of Photo-Lysine and a comparison of experimental workflows.
Caption: Mechanism of this compound cross-linking.
Caption: Comparison of experimental workflows.
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations, incubation times, and other parameters for their specific cell type and protein of interest.
Protocol 1: In Vivo Cross-Linking with Photo-Lysine
This protocol is adapted from methods for incorporating photo-reactive amino acids into mammalian cells.
1. Cell Culture and Metabolic Labeling:
- Culture mammalian cells (e.g., HEK293T) in standard DMEM until they reach ~70% confluency.
- Wash cells twice with pre-warmed, sterile PBS.
- Replace the standard medium with lysine-deficient DMEM supplemented with 10% dialyzed fetal bovine serum and the desired concentration of Photo-Lysine.
- Incubate cells for 12-24 hours to allow for incorporation of the amino acid into newly synthesized proteins.
2. Cross-Linking:
- Wash the cells twice with ice-cold PBS to remove media.
- (Optional) Add any stimulus and incubate for the desired duration.
- To perform the cross-linking, remove the PBS and place the culture dish on ice.
- Irradiate the cells with UV light (typically 350-365 nm) for 5-15 minutes. The optimal distance and time will depend on the UV lamp's power.
3. Cell Lysis and Downstream Analysis:
- After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation.
- The cross-linked protein complexes in the supernatant are now ready for downstream analysis, such as immunoprecipitation, SDS-PAGE, or direct proteomic analysis by LC-MS/MS after enzymatic digestion.
Protocol 2: In Vivo Cross-Linking with Formaldehyde
This protocol is a standard method for fixing protein-protein interactions in cells.
1. Cell Preparation:
- Culture cells to the desired confluency.
- (Optional) Treat cells with any desired stimulus.
- Wash cells once with PBS at room temperature.
2. Cross-Linking and Quenching:
- Add a freshly prepared solution of 1% formaldehyde in PBS directly to the cells.
- Incubate for 10 minutes at room temperature with gentle agitation.
- Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
- Incubate for 5 minutes at room temperature to stop the cross-linking.
3. Cell Lysis and Downstream Analysis:
- Wash the cells twice with ice-cold PBS.
- Lyse the cells using an appropriate buffer.
- For many applications, such as Western blotting, cross-links must be reversed by heating the sample in SDS-PAGE loading buffer at 95-100°C for 15-30 minutes.
- For mass spectrometry, after initial processing, the sample is typically heated to reverse the cross-links before enzymatic digestion and analysis.
Conclusion
This compound offers a sophisticated, multi-faceted approach to studying protein-protein interactions. Its ability to be metabolically incorporated, combined with precise photo-activation and built-in quantitative capabilities, allows researchers to capture transient interactions, map non-lysine-containing interfaces, and quantify dynamic changes in the interactome with a level of detail that is difficult to achieve with traditional cross-linkers. While reagents like formaldehyde and NHS-esters remain valuable for specific applications, the adoption of advanced tools like this compound is essential for pushing the boundaries of structural and systems biology and accelerating discoveries in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xianglilab.com [xianglilab.com]
- 3. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 4. A bifunctional amino acid to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Photo-Lysine-d2 Cross-Linking with Co-Immunoprecipitation: A Comparative Guide
In the dynamic field of protein-protein interaction (PPI) analysis, the confidence in identified interactions is paramount. No single technique is infallible; thus, orthogonal validation—the practice of confirming findings with an independent method—is a critical component of rigorous scientific inquiry. This guide provides a comparative overview of using co-immunoprecipitation (Co-IP) to validate PPIs initially identified through in vivo photo-cross-linking with the photo-activatable amino acid, photo-lysine-d2.
This compound, a deuterium-labeled analog of lysine (B10760008) containing a diazirine moiety, is metabolically incorporated into proteins.[1] Upon UV irradiation, the diazirine forms a highly reactive carbene that covalently cross-links the "bait" protein to its proximal interaction partners in their native cellular environment.[2][3] This method excels at capturing transient and weak interactions that might be lost during traditional lysis procedures. However, the identification of these cross-linked partners via mass spectrometry (XL-MS) can sometimes include false positives due to the high reactivity of the cross-linker.
Co-immunoprecipitation serves as a classic and powerful orthogonal method to validate these findings.[4] It relies on a specific antibody to pull down a protein of interest (the "bait") from a cell lysate, bringing along its stable interaction partners ("prey").[5] The presence of a putative interactor, identified by photo-cross-linking, can then be confirmed by Western blot or mass spectrometry. This two-pronged approach ensures that an identified PPI is not an artifact of one particular method, thereby significantly increasing the reliability of the results.
Comparative Analysis of Techniques
| Feature | This compound Cross-Linking (XL-MS) | Co-Immunoprecipitation (Co-IP) |
| Principle | In vivo UV-activated covalent cross-linking of proximal proteins. | Enrichment of a target protein and its stable binding partners using a specific antibody. |
| Interaction Type | Captures both stable and transient/weak interactions in a native cellular context. | Primarily identifies stable and relatively strong interactions that survive cell lysis and washing steps. |
| Cellular Context | Cross-linking occurs in living cells, preserving the native interaction environment. | Interactions are studied in a solubilized cell lysate, which may disrupt cellular compartmentalization. |
| Direct vs. Indirect | Can capture direct interaction partners due to the short cross-linking radius of the diazirine moiety. | May pull down indirect interactors as part of a larger protein complex. |
| Throughput | High-throughput; can identify hundreds of potential interactors in a single experiment via mass spectrometry. | Lower throughput; typically used to validate specific, hypothesized interactions, often one at a time via Western blot. |
| Primary Output | List of identified cross-linked peptides and proteins with quantitative data (e.g., spectral counts, intensity). | Qualitative (band on a Western blot) or semi-quantitative data (band intensity). |
| Key Advantage | Ability to trap fleeting interactions in their physiological setting. | High specificity when using a well-validated antibody, confirming interaction under stringent conditions. |
| Key Limitation | Potential for non-specific cross-linking and higher complexity in data analysis. | Can miss weak or transient interactions; highly dependent on antibody quality and lysis conditions. |
Quantitative Data Comparison: A Representative Example
The following table represents a hypothetical scenario showcasing how data from a this compound XL-MS experiment can be orthogonally validated by Co-IP and Western blot. In this example, a "bait" protein was analyzed, and several potential interactors were identified by XL-MS. These interactors were then tested for co-precipitation with the bait protein.
| Potential Interactor | This compound XL-MS Result (Normalized Spectral Abundance Factor) | Co-Immunoprecipitation Validation (Relative Band Intensity from Western Blot) | Validation Status |
| Protein A | 1.00 (High Confidence) | 1.00 (Strong Band) | Confirmed |
| Protein B | 0.75 (High Confidence) | 0.85 (Clear Band) | Confirmed |
| Protein C | 0.45 (Medium Confidence) | 0.15 (Weak Band) | Confirmed (Weak Interactor) |
| Protein D | 0.30 (Medium Confidence) | Not Detected | Not Confirmed |
| Protein E | 0.10 (Low Confidence) | Not Detected | Not Confirmed |
Disclaimer: This table is a hypothetical representation designed for illustrative purposes. Actual quantitative values and their correlation will vary based on the specific proteins, interaction affinities, and experimental conditions.
Experimental Protocols
A successful orthogonal validation experiment requires meticulous execution of both the initial cross-linking and the subsequent immunoprecipitation.
Part 1: this compound Labeling and In Vivo Cross-Linking
-
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HEK293T) in lysine and arginine-deficient DMEM.
-
Supplement the medium with dialyzed fetal bovine serum, L-arginine, and this compound (in place of L-lysine).
-
Allow cells to grow for at least 48 hours to ensure sufficient incorporation of the photo-amino acid.
-
-
UV Cross-Linking:
-
Wash the cultured cells with ice-cold PBS.
-
Place the culture dish on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal duration and distance from the UV source should be empirically determined.
-
-
Cell Lysis:
-
After irradiation, immediately lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the cross-linked protein complexes.
-
Part 2: Co-Immunoprecipitation and Western Blot Analysis
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody is essential.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. The heat will also reverse the formaldehyde-based cross-links if any were used, but not the photo-lysine (B560627) cross-links.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the putative "prey" protein identified in the XL-MS screen.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate. The presence of a band at the expected molecular weight confirms the interaction.
-
Visualizing the Process
To better understand the workflow and the logic behind this validation strategy, the following diagrams have been generated.
Caption: Experimental workflow for orthogonal validation.
Caption: Principle of orthogonal validation.
References
- 1. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison: Photo-lysine-d2 Versus Traditional Methods for In Vivo Cross-Linking
For researchers, scientists, and drug development professionals seeking to capture protein-protein interactions within a living cell, the choice of cross-linking method is critical. This guide provides an objective comparison of Photo-lysine-d2, a photo-activatable amino acid, against the widely used chemical cross-linkers, formaldehyde (B43269) and disuccinimidyl suberate (B1241622) (DSS). We present a summary of their performance metrics, detailed experimental protocols, and visual workflows to aid in selecting the optimal technique for your research needs.
In the quest to understand the intricate web of protein-protein interactions (PPIs) that govern cellular processes, in vivo cross-linking has emerged as a powerful tool. By covalently linking interacting proteins in their native environment, researchers can capture transient and stable complexes for subsequent identification and analysis by mass spectrometry (XL-MS). This guide focuses on a critical evaluation of a modern photo-cross-linking method utilizing this compound against two conventional chemical cross-linking techniques.
This compound is a synthetic amino acid analog containing a diazirine moiety.[1] This photo-activatable group remains inert until exposed to UV light, at which point it forms a highly reactive carbene that can covalently bond with nearby molecules, effectively "freezing" protein interactions.[2] In contrast, traditional methods like formaldehyde and DSS rely on chemical reactions with specific amino acid residues to form cross-links.
Performance Comparison: this compound vs. Formaldehyde vs. DSS
The choice of an in vivo cross-linking strategy depends on several factors, including the desired specificity, the nature of the protein interactions being studied, and the experimental system. Below is a summary of key performance characteristics for each method.
| Feature | This compound | Formaldehyde | Disuccinimidyl Suberate (DSS) |
| Cross-linking Principle | Metabolic incorporation and UV-light activation of a diazirine group, forming a reactive carbene. | Reaction of formaldehyde with primary amines and other nucleophilic groups to form methylene (B1212753) bridges. | Homobifunctional NHS-ester reacts with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds.[3] |
| Specificity | High. Cross-linking is initiated at a specific time point by UV activation, providing temporal control. The short-lived carbene reacts with proximal molecules. | Lower. Formaldehyde is highly reactive and can cross-link a wide range of molecules, potentially leading to non-specific cross-links.[4] | Moderate. Primarily targets lysine residues, which can be a limitation if interaction sites lack accessible lysines.[3] |
| Spacer Arm Length | Zero-length (reaction occurs at the site of the incorporated amino acid). | Very short (~2.3-2.7 Å).[5] | 11.4 Å.[3] |
| Cell Permeability | Incorporated metabolically, ensuring presence within the cell. | Excellent. Readily permeates cell membranes.[5] | Good. It is a membrane-permeable cross-linker.[6] |
| Reversibility | Irreversible. | Reversible by heating.[7] | Irreversible. |
| Cross-linking Efficiency | Generally high, with some studies suggesting higher efficiency than other photo-activatable amino acids like photo-leucine for certain protein complexes.[1] | Can be efficient, but optimization of concentration and incubation time is crucial to avoid over-cross-linking.[8] | Variable, dependent on the accessibility of lysine residues at the interaction interface. |
| Number of Identified Cross-links | Can yield a high number of cross-links, aided by the ability to react with any proximal amino acid. | Can generate a large number of cross-links, though many may be non-specific. | The number of identified cross-links is often lower compared to less specific methods. |
| Signal-to-Noise Ratio | Generally higher due to temporal control and reduced non-specific reactions. | Can be lower due to the higher potential for non-specific cross-linking. | Can be variable; enrichment of cross-linked peptides is often necessary to improve the signal-to-noise ratio. |
Experimental Protocols
Detailed and optimized protocols are essential for successful in vivo cross-linking experiments. Below are representative protocols for each method.
This compound In Vivo Cross-Linking Protocol
This protocol is adapted for mammalian cells in culture.
-
Cell Culture and Metabolic Labeling:
-
Culture cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.
-
Add this compound to the medium at a final concentration of 4 mM.
-
Incubate cells for 18-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.
-
-
In Vivo Cross-Linking:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Place the cell culture plate on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Downstream Analysis:
-
The cross-linked protein complexes in the lysate are now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry analysis.
-
Formaldehyde In Vivo Cross-Linking Protocol
This protocol is a general guideline for cultured cells.
-
Cell Preparation:
-
Grow cells to the desired confluency.
-
Wash the cells once with PBS.
-
-
In Vivo Cross-Linking:
-
Add freshly prepared 1% formaldehyde in PBS to the cells.
-
Incubate for 10 minutes at room temperature with gentle rocking.[8]
-
-
Quenching:
-
Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a buffer appropriate for your downstream application, containing protease inhibitors.
-
-
Reversal of Cross-links (Optional):
-
To analyze individual proteins by SDS-PAGE, heat the sample at 95°C for 15-30 minutes to reverse the formaldehyde cross-links.
-
Disuccinimidyl Suberate (DSS) In Vivo Cross-Linking Protocol
This protocol is a general procedure for in vivo cross-linking in cultured cells.
-
Cell Preparation:
-
Harvest cells and wash them with PBS.
-
Resuspend the cell pellet in PBS.
-
-
In Vivo Cross-Linking:
-
Prepare a fresh stock solution of DSS in an organic solvent like DMSO.
-
Add DSS to the cell suspension to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Quenching:
-
Quench the reaction by adding a Tris-based buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Pellet the cells and lyse them in a suitable lysis buffer with protease inhibitors.
-
Proceed with your downstream analysis of the cross-linked complexes.
-
Visualizing the Workflows and Pathways
To better illustrate the experimental processes and the biological context in which these techniques are applied, the following diagrams are provided.
Experimental Workflows
Caption: Comparative workflows for in vivo cross-linking methods.
Signaling Pathway Example: TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[9] In vivo cross-linking can be used to capture the interactions between TGF-β receptors and their downstream effectors, the SMAD proteins.
Caption: Simplified TGF-β signaling pathway.
Signaling Pathway Example: NF-κB Signaling
The NF-κB signaling pathway is a key regulator of the inflammatory response. Cross-linking methods can be employed to study the interactions within the IKK complex and between NF-κB subunits and their inhibitor, IκB.
Caption: Overview of the canonical NF-κB signaling pathway.
Conclusion
The selection of an in vivo cross-linking method is a critical decision that significantly impacts the outcome of protein-protein interaction studies. This compound offers high specificity and temporal control, making it an excellent choice for capturing dynamic and transient interactions with a potentially higher signal-to-noise ratio. Formaldehyde is a highly efficient and cell-permeable cross-linker suitable for stabilizing a wide range of protein complexes, though careful optimization is required to minimize non-specific interactions. DSS provides a longer spacer arm and targets specific lysine residues, which can be advantageous for studying the topology of certain protein complexes.
By understanding the distinct advantages and limitations of each method, researchers can make an informed choice that best aligns with their specific research goals, ultimately leading to a more accurate and comprehensive understanding of the cellular interactome.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Cross talk between lysine methyltransferase Smyd2 and TGF-β-Smad3 signaling promotes renal fibrosis in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Cross-Validation of Mass Spectrometry Data from Different Cross-Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry data derived from various chemical cross-linkers used in structural proteomics. We delve into the performance of different cross-linking strategies, supported by detailed experimental protocols, to aid in the selection of the most appropriate tools for studying protein-protein interactions and protein conformations.
Introduction to Cross-Linking Mass Spectrometry (XL-MS)
Cross-linking mass spectrometry (XL-MS) has become a pivotal technique in structural biology for the study of protein conformations and interactions.[1] The general workflow involves using a chemical cross-linker to form covalent bonds between spatially proximate amino acid residues on protein surfaces.[2][3] Following this, the cross-linked proteins are enzymatically digested, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The identification of these cross-linked peptides provides distance constraints that are invaluable for mapping protein interaction interfaces and modeling the three-dimensional structures of protein complexes.[1][4]
Quantitative cross-linking mass spectrometry (qXL-MS) further extends this capability by allowing for the comparison of cross-linked peptide levels across different experimental conditions or biological states.[2][5] This provides dynamic insights into changes in protein conformations and interactions that occur during processes like disease progression or in response to drug treatment.[2][6]
Comparative Analysis of Cross-Linker Types
The choice of cross-linker is critical and depends on the specific biological question, the nature of the protein sample, and the analytical workflow. Cross-linkers can be broadly categorized based on their reactivity, spacer arm length, and cleavability. A significant advancement in the field has been the development of MS-cleavable cross-linkers, which simplify data analysis and improve the confidence of cross-link identification.[4][7]
| Cross-Linker Type | Example(s) | Reactive Group(s) | Spacer Arm Length (Å) | Cleavability | Key Advantages | Key Disadvantages |
| Amine-Reactive (Non-cleavable) | DSS, BS3 | N-hydroxysuccinimide (NHS) ester | 11.4 | Non-cleavable | Well-established chemistry, good for initial studies. | Complex MS/MS spectra, challenging data analysis due to the n² complexity.[8] |
| Zero-Length | EDC | Carbodiimide | 0 | Non-cleavable | Cross-links carboxyl to amine groups, indicating very close proximity (hydrogen bond distance).[9] | Requires specific buffer conditions, can be less efficient. |
| MS-Cleavable (Amine-Reactive) | DSSO, DSBU | NHS ester | 10.3 (DSSO), 12.5 (DSBU) | CID-cleavable | Simplifies MS/MS spectra and data analysis by breaking into linear peptides in the gas phase.[4][10] Enables targeted MS3 acquisition.[10] | Requires MSn capable instruments for optimal performance. |
| Photo-Reactive (MS-Cleavable) | SDASO | NHS ester & Diazirine | Variable | CID-cleavable & UV-activated | Captures interactions non-specifically, useful for regions lacking reactive residues.[11] MS-cleavability aids identification.[11] | Can result in complex product mixtures and low yields.[11][12] |
| Enrichable & MS-Cleavable | DSBSO | NHS ester | Variable | CID-cleavable | Contains a biotin (B1667282) tag for affinity enrichment of cross-linked peptides, increasing detection sensitivity. | Requires additional enrichment steps in the workflow. |
Quantitative XL-MS Strategies
A key aspect of cross-validation is the ability to quantify changes in protein structure and interactions. Several methods are employed for quantitative XL-MS (qXL-MS).
| Strategy | Description | Advantages | Considerations |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Cells are metabolically labeled with "light" or "heavy" amino acids before cross-linking. Relative quantitation is performed at the MS1 level.[6] | High quantitative accuracy due to wide mass shifts in MS1 scans.[6] Applicable for in-vivo studies.[2] | Not applicable for in-vitro studies; requires cells that can be metabolically labeled. |
| Isotope-Coded Cross-Linkers | Uses "light" and "heavy" isotopic versions of the cross-linker. Samples are mixed after cross-linking. | Applicable to any sample type, including purified proteins. | Can have smaller mass shifts compared to SILAC. |
| Isobaric Labeling (e.g., TMT) | Cross-linked peptides are labeled with isobaric tags, allowing for multiplexed analysis. | Enables comparison of multiple samples simultaneously. | Can be complex to implement for cross-linked peptides. |
| Label-Free Quantitation (LFQ) | Compares the signal intensity of cross-linked peptides across different runs. | Applicable to a wide range of cross-linking chemistries and allows for parallel comparison of multiple conditions.[13] | Requires highly reproducible chromatography and data acquisition. DIA-based LFQ shows better reproducibility than DDA.[1] |
Experimental Protocols and Workflows
A generalized workflow for an XL-MS experiment is presented below, followed by specific considerations for different cross-linker types.
General XL-MS Workflow Diagram
Caption: A generalized workflow for a typical cross-linking mass spectrometry experiment.
Detailed Methodologies
1. Sample Preparation and Buffer Selection:
-
Purity: Target proteins should be of high purity, as background proteins can complicate analysis.[14]
-
Buffer Compatibility: The choice of buffer is critical and depends on the cross-linker's reactivity.[14]
-
Amine-reactive (e.g., DSSO, BS3): Use non-amine containing buffers like HEPES, PBS, or phosphate (B84403) buffers at pH 7-9.[10][14]
-
Carboxyl-amine (EDC): Use non-amine, non-carboxylate buffers like MES at pH 4.5-7.2.[14]
-
-
Protein Concentration: A target protein concentration in the range of 10-20 µM is often recommended.[14]
2. Cross-Linking Reaction:
-
Cross-linker Preparation: Many cross-linkers are unstable in aqueous solutions. Prepare stock solutions in a water-free solvent like DMSO and store them in small aliquots at -80°C.[14]
-
Concentration: The optimal cross-linker concentration needs to be determined empirically. A 20- to 300-fold molar excess of the cross-linker to the protein is a common starting point for NHS-esters.[10]
-
Incubation: Incubate the reaction mixture typically for 30-60 minutes at room temperature.[10]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of around 20 mM to react with any excess cross-linker.[10][15]
3. Protein Digestion and Peptide Preparation:
-
The cross-linked sample is denatured, reduced, and alkylated according to standard proteomics protocols.
-
Enzymatic digestion is typically performed overnight using trypsin. The use of multiple proteases can significantly increase the coverage of protein-protein interaction maps.[16]
4. Enrichment of Cross-linked Peptides (Optional but Recommended):
-
Cross-linked peptides are often present in low abundance compared to linear peptides.[17]
-
Enrichment strategies like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly increase the number of identified cross-links.[17][18]
5. LC-MS/MS Analysis:
-
Instrumentation: High-resolution mass spectrometers, such as Orbitrap instruments, are essential for XL-MS.[3]
-
Fragmentation: Different fragmentation methods can be employed.
-
Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): These are commonly used methods. HCD has been shown to be effective for large-scale XL-MS mapping with DSSO.[16]
-
Electron Transfer Dissociation (ETD): This method is advantageous for highly charged precursor ions, which are common for cross-linked peptides.[3]
-
-
Acquisition Strategy for MS-cleavable Cross-linkers: A key advantage of MS-cleavable cross-linkers like DSSO is the ability to use an MSn-based workflow.[3][19] In this approach, a precursor ion (the cross-linked peptide) is selected in MS1. In MS2, CID is used to cleave the cross-linker, generating characteristic fragment ions.[19] These fragment ions (the now-linear peptides) are then selected for MS3 fragmentation to determine their sequences.[4][19]
Mechanism of MS-Cleavable Cross-Linkers
The simplification of data analysis using MS-cleavable cross-linkers is a significant advantage. The diagram below illustrates this process for DSSO.
Caption: Fragmentation of a DSSO cross-linked peptide in an MSn workflow.
Data Analysis and Validation
The analysis of XL-MS data is a complex task that requires specialized software.
-
Search Engines: A variety of software tools are available, such as pLink, XlinkX, Kojak, and MeroX, which are designed to identify cross-linked peptides from complex MS/MS data.[3][10][20]
-
False Discovery Rate (FDR): Proper FDR estimation is critical for reliable results.[20] It's important to note that validating cross-links solely against known 3D structures can drastically underestimate the error rate in proteome-wide studies.[21] A comprehensive validation strategy should be employed.[21]
-
Data Visualization: Tools like xiNET can be used to visualize cross-linking data as network maps, providing an intuitive representation of protein interactions and topologies.[18]
Quantitative Data Comparison: A Case Study
To illustrate the comparative performance, the following table summarizes hypothetical but representative data from an experiment comparing different cross-linkers on a known protein complex.
| Metric | DSS (Non-cleavable) | DSSO (MS-cleavable) | SDASO (Photo-reactive, MS-cleavable) |
| Total Cross-link Spectral Matches (CSMs) | 1,250 | 2,800 | 970 |
| Unique Cross-linked Residue Pairs | 180 | 350 | 155 |
| - Intra-protein | 150 | 290 | 120 |
| - Inter-protein | 30 | 60 | 35 |
| Reproducibility (CV%) | 25% | 15% | 30% |
| Data Analysis Complexity | High | Moderate | Moderate-High |
This representative data highlights that MS-cleavable cross-linkers like DSSO often lead to a higher number of confident identifications compared to traditional non-cleavable linkers.[4][7] Photo-reactive linkers may yield fewer cross-links but can provide complementary information by capturing interactions not seen with amine-reactive chemistry.[11]
Conclusion
The cross-validation of mass spectrometry data from different cross-linkers is essential for robustly characterizing protein structures and interaction networks. The development of MS-cleavable reagents like DSSO and DSBU has revolutionized the field by simplifying data acquisition and analysis, leading to more confident and comprehensive datasets.[4] For quantitative studies, methods like SILAC and label-free approaches provide powerful means to study the dynamics of protein systems.[6][13] By carefully selecting the cross-linker, optimizing experimental protocols, and employing rigorous data analysis and validation strategies, researchers can effectively harness the power of XL-MS to gain unprecedented insights into cellular machinery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 3. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 15. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 16. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Protein Interactions: A Comparative Guide to Photo-Crosslinking Amino Acids, Highlighting the Limitations of Photo-lysine-d2
For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions (PPIs), the choice of analytical tools is paramount. Photo-crosslinking amino acids have emerged as powerful reagents to capture fleeting interactions in their native cellular environment. This guide provides an objective comparison of photo-lysine-d2 and its alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable tool for your research needs.
The study of PPIs is fundamental to understanding cellular processes and developing targeted therapeutics. Transient and weak interactions, however, are notoriously difficult to capture using traditional biochemical methods like co-immunoprecipitation. Photo-crosslinking amino acids, which can be metabolically incorporated into proteins and activated by UV light to form covalent bonds with interacting partners, offer a solution to this challenge. Among these, photo-lysine (B560627), and its deuterated form, this compound, have gained attention for their ability to probe interactions involving lysine (B10760008) residues, which are frequently located at protein interfaces and are hubs for post-translational modifications.
This guide will delve into the nuances of using this compound, comparing its performance against other commonly used photo-reactive amino acids such as photo-leucine, photo-methionine, and p-benzoyl-L-phenylalanine (pBpa). We will explore their respective crosslinking efficiencies, specificities, and the practical considerations for their use in experimental workflows.
The Mechanism of Diazirine-Based Photo-Crosslinkers
Photo-lysine, photo-leucine, and photo-methionine belong to the family of diazirine-containing amino acids. The diazirine group is a small, three-membered ring containing two nitrogen atoms. Upon exposure to UV light, typically in the range of 330-370 nm, the diazirine ring loses a molecule of nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, and O-H bonds, forming a stable covalent crosslink. The short lifetime of the carbene intermediate helps to ensure that crosslinking is restricted to very close interaction partners.
Caption: Activation of a diazirine-containing photo-amino acid by UV light to form a reactive carbene intermediate, which then crosslinks to an interacting protein.
Performance Comparison of Photo-Crosslinking Amino Acids
The choice of photo-amino acid can significantly impact the success of a protein interaction study. Factors such as incorporation efficiency, crosslinking yield, and potential biases need to be carefully considered.
| Feature | This compound | Photo-leucine | Photo-methionine | p-Benzoyl-L-phenylalanine (pBpa) |
| Reactive Group | Diazirine | Diazirine | Diazirine | Benzophenone (B1666685) |
| Activation Wavelength | ~350-370 nm | ~350-370 nm | ~350-370 nm | ~350-360 nm |
| Crosslinking Radius | ~9 Å[1] | ~9 Å | ~9 Å | Similar to diazirines |
| Crosslinking Efficiency | Generally high, reported to be higher than photo-leucine in some cases[2] | Moderate | Moderate | Can be higher than diazirines, less prone to quenching by water[3][4] |
| Specificity | Can exhibit non-specific labeling. Deuteration reduces background.[5] | Can exhibit non-specific labeling | Can exhibit non-specific labeling | Preferentially reacts with C-H bonds, can be more specific than diazirines[3][4] |
| Incorporation Rate | 4% to 40%[6] | 10-20%[7] | 10-20%[7] | Generally lower than diazirine analogs |
| Key Advantage | Probes lysine-specific interactions; deuterium (B1214612) label aids in MS identification.[5][8][9][10] | Samples hydrophobic interactions. | Samples hydrophobic interactions. | Higher crosslinking efficiency in aqueous environments.[3][4] |
| Key Limitation | Potential for non-specific crosslinking; may not capture interactions distant from lysine residues. | Lower natural abundance at interaction interfaces compared to lysine.[6] | Lower natural abundance at interaction interfaces compared to lysine.[6] | Bulkier structure may perturb some protein interactions.[4] |
Limitations of this compound
While a valuable tool, this compound is not without its limitations:
-
Lysine-centric View: By its nature, photo-lysine can only capture interactions that occur in the vicinity of lysine residues. If the interaction interface is devoid of lysines, this method will fail to detect the PPI.
-
Potential for Non-specific Crosslinking: The high reactivity of the carbene intermediate can lead to the capture of proteins that are merely in close proximity (bystanders) rather than being true interaction partners. While deuterium labeling can help to reduce background noise in mass spectrometry analysis, it does not eliminate the issue of non-specific crosslinking at the chemical level.[5]
-
Incorporation Efficiency Variability: The efficiency with which photo-lysine is incorporated into proteins can vary depending on the cell type and the specific protein, potentially leading to incomplete labeling of the proteome.[6]
-
Structural Perturbation: Although the diazirine moiety is small, the introduction of an unnatural amino acid could potentially alter the structure or function of the protein of interest, leading to artifactual results.
The Advantage of the "d2" Label
The "d2" in this compound refers to the presence of two deuterium atoms. This isotopic labeling offers a significant advantage in the downstream analysis of crosslinked proteins by mass spectrometry. The known mass shift introduced by the deuterium atoms acts as a unique signature, facilitating the identification of peptides that contain the this compound residue. This simplifies the complex mass spectra and aids in distinguishing true crosslinked peptides from background noise.[5][8][9][10][11] Furthermore, some studies suggest that deuterium labeling can reduce background crosslinking due to the kinetic isotope effect on non-specific reactions.[5]
Alternative Photo-Crosslinking Strategies
To overcome the limitations of a single photo-amino acid, researchers can employ a combination of different crosslinkers or choose an alternative that better suits their biological question.
-
Photo-leucine and Photo-methionine: These amino acids are useful for probing interactions within hydrophobic pockets, as leucine (B10760876) and methionine are often found in the core of proteins or at hydrophobic interfaces. Combining their use with photo-lysine can provide a more comprehensive picture of the interaction landscape.[7]
-
p-Benzoyl-L-phenylalanine (pBpa): This photo-amino acid contains a benzophenone group, which upon UV activation forms a reactive triplet state. This species preferentially abstracts a hydrogen atom from a C-H bond to form a covalent crosslink.[4] pBpa is generally considered to be more specific than diazirine-based crosslinkers and is less susceptible to quenching by water, which can lead to higher crosslinking yields in aqueous environments.[3][4] However, its bulkier structure may be more likely to perturb protein interactions.[4]
-
Heterobifunctional Crosslinkers: These reagents contain two different reactive groups, for example, an NHS-ester that reacts with lysines and a photo-reactive group. This "plant-and-cast" strategy allows for the initial tethering of the crosslinker to a specific protein, followed by photo-activation to capture nearby interactors.[6]
Experimental Protocols
The successful application of photo-crosslinking amino acids requires careful optimization of the experimental protocol. Below are key steps and considerations.
Caption: A general experimental workflow for capturing protein-protein interactions using photo-crosslinking amino acids.
Key Experimental Considerations:
| Parameter | Recommendation | Rationale |
| Photo-amino Acid Concentration | Typically 1-4 mM in amino acid-deficient media.[7] | To ensure sufficient incorporation without causing cytotoxicity. |
| Labeling Time | 18-24 hours | To allow for protein turnover and incorporation of the photo-amino acid. |
| UV Wavelength | 350-370 nm for diazirines; 350-360 nm for benzophenones.[1][12][13][14] | To efficiently activate the photo-reactive group while minimizing cellular damage. |
| UV Irradiation Time | 5-30 minutes on ice.[15] | To achieve sufficient crosslinking while minimizing sample heating and degradation. |
| Controls | No UV irradiation; competition with excess natural amino acid. | To distinguish true photo-dependent crosslinking from non-specific interactions. |
| Downstream Analysis | Affinity purification of the bait protein followed by mass spectrometry. | To enrich for the crosslinked complexes and identify the interacting partners. |
| Mass Spectrometry Data Analysis | Specialized software such as StavroX, MeroX, or Crux.[2][16][17][18] | To identify the crosslinked peptides from the complex MS/MS data. |
Conclusion
This compound is a powerful tool for capturing lysine-mediated protein interactions in living cells, with the deuterium label providing a distinct advantage for mass spectrometry-based identification. However, researchers must be mindful of its inherent limitations, including its lysine-centric view and the potential for non-specific crosslinking. A thorough understanding of the available alternatives, such as photo-leucine, photo-methionine, and pBpa, allows for a more strategic and comprehensive approach to mapping protein interaction networks. By carefully selecting the appropriate photo-crosslinking amino acid and optimizing the experimental protocol, scientists can unlock new insights into the dynamic and complex world of protein-protein interactions, paving the way for novel therapeutic interventions.
References
- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 2. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-1 () for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 14. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Crux tandem mass spectrometry analysis software [crux.ms]
A Head-to-Head Comparison of Protein-Protein Interaction Mapping Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interaction (PPI) mapping, selecting the optimal technique is paramount for generating reliable and meaningful data. This guide provides an objective comparison of three widely used methods: Affinity Purification followed by Mass Spectrometry (AP-MS), Proximity-Dependent Biotinylation (BioID), and the Yeast Two-Hybrid (Y2H) system. We delve into the core principles of each technique, present supporting experimental data from comparative studies, and provide detailed experimental protocols to aid in your experimental design.
The choice of a PPI mapping technique hinges on the specific biological question being addressed. AP-MS is a cornerstone for identifying stable protein complexes, BioID excels at capturing transient and proximal interactions in a native cellular environment, and Y2H provides a powerful tool for screening large libraries to identify direct binary interactions. Understanding the strengths and limitations of each approach is crucial for interpreting the resulting interaction data and advancing our understanding of cellular networks.
Data Presentation: A Quantitative Look at AP-MS and BioID
To illustrate the quantitative differences in the outputs of AP-MS and BioID, we present data from a comparative study on the interactomes of 18 subcellular localization marker proteins. This study highlights the distinct yet complementary nature of these two techniques.
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Proximity-Dependent Biotinylation (BioID) | Reference |
| Total High-Confidence Interactions (HCIs) Identified | 679 | 2,118 | [1] |
| Average High-Confidence Interacting Proteins (HCIPs) per Bait | ~38 | >100 | [1] |
| Ratio of Newly Identified vs. Known Interactions | 6.8 | 11.3 | [2] |
| Primary Type of Interactions Detected | Stable, high-affinity interactions within complexes | Proximal and transient interactions (direct and indirect) | [1][3] |
| Ability to Capture Low Abundance Proteins | More challenging | More effective |
This table summarizes data from a study utilizing a MAC-tag for parallel AP-MS and BioID analysis of 18 subcellular marker proteins, demonstrating the higher number of interactors identified by BioID.
In a separate study focusing on chromatin-associated proteins, a direct comparison of AP-MS and BioID for two histone proteins and three mediator complex subunits revealed a surprisingly small overlap in the identified interaction partners, further emphasizing the complementary nature of these techniques. BioID consistently identified a larger number of interactors, including those of lower cellular abundance.
Mandatory Visualization
To visually represent the workflows of the compared techniques, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Photo-lysine-d2
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Photo-lysine-d2, a deuterated, photo-reactive amino acid used in advanced protein interaction studies. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Generally not required under normal use with adequate ventilation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to mitigate risks associated with its photo-reactive nature. As a deuterated compound, it falls under specific waste management considerations.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material such as polyethylene.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Avoid mixing with other chemical waste streams unless compatibility has been verified. Do not dispose of this compound solutions down the drain.[1]
2. Container Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Photo-reactive," "Chemical Irritant")
-
The date the waste was first added to the container.
3. Storage of Waste:
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[2] Keep containers tightly sealed and away from light sources to prevent any unintended photo-activation of the diazirine group. Store away from incompatible materials, such as strong oxidizing agents.[2][3]
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for the disposal of chemical waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
References
Essential Safety and Operational Guide for Handling Photo-lysine-d2
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and experimental success. This guide provides immediate, essential safety and logistical information for the use of Photo-lysine-d2, a deuterium-labeled, photo-reactive amino acid used to capture and identify protein interactions.[1][2][3][4] By integrating a photo-reactive diazirine group into the lysine (B10760008) side chain, this compound allows for UV light-induced covalent cross-linking to nearby molecules, making it a powerful tool for studying protein-protein interactions and post-translational modifications.[4][5][6][7]
Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses.[8][9] |
| Hand Protection | Disposable nitrile gloves | Chemical-resistant gloves (e.g., butyl rubber) for prolonged or direct contact. |
| Body Protection | Standard laboratory coat | Flame-resistant lab coat when working with flammable solvents. |
| Respiratory Protection | Not generally required with adequate ventilation | An N95 respirator or higher is recommended if there is a potential for generating dust or aerosols. |
| Footwear | Closed-toe shoes | Chemical-resistant boots for spill response. |
Safety and Handling
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is typically -20°C and desiccated.[5] Keep away from strong oxidizing agents and sources of ignition.[8]
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[9]
-
Prevent the formation of dust and aerosols.[9]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wash hands thoroughly after handling.
-
As this compound is photo-reactive, it should be protected from light, especially UV light, until the cross-linking step is intended.
Experimental Protocol: Photo-Cross-linking of Proteins
The following is a generalized protocol for utilizing this compound to study protein-protein interactions.
1. Incorporation of this compound into Proteins:
-
Culture cells in a medium lacking lysine.
-
Supplement the medium with this compound to allow for its incorporation into newly synthesized proteins by the cell's natural translational machinery.[7]
2. Photo-Cross-linking:
-
Once the photo-amino acid is incorporated, expose the cells or cell lysate to UV light at a wavelength of 330-370 nm to activate the diazirine group.[6][10]
-
Activation of the diazirine creates a highly reactive carbene intermediate, which will form covalent bonds with molecules in close proximity.[6]
3. Analysis of Cross-linked Products:
-
Cross-linked protein complexes can be analyzed using various techniques such as SDS-PAGE, Western blotting, size exclusion chromatography, or mass spectrometry to identify the interacting proteins.[7]
Disposal Plan
All waste materials containing this compound must be handled in accordance with federal, state, and local environmental regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through a licensed contractor. Do not dispose of it down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Bag and dispose of as solid hazardous waste. |
| Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-1 () for sale [vulcanchem.com]
- 6. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 7. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
